molecular formula C23H42N2O2S B11954748 N1-Hexadecyl-N1-methylmetanilamide CAS No. 55035-29-5

N1-Hexadecyl-N1-methylmetanilamide

カタログ番号: B11954748
CAS番号: 55035-29-5
分子量: 410.7 g/mol
InChIキー: IHAJXIZFTZRGHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N1-Hexadecyl-N1-methylmetanilamide is a useful research compound. Its molecular formula is C23H42N2O2S and its molecular weight is 410.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-Hexadecyl-N1-methylmetanilamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-Hexadecyl-N1-methylmetanilamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

55035-29-5

分子式

C23H42N2O2S

分子量

410.7 g/mol

IUPAC名

3-amino-N-hexadecyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C23H42N2O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(2)28(26,27)23-19-17-18-22(24)21-23/h17-19,21H,3-16,20,24H2,1-2H3

InChIキー

IHAJXIZFTZRGHO-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N

製品の起源

United States
Foundational & Exploratory

N1-Hexadecyl-N1-methylmetanilamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

N1-Hexadecyl-N1-methylmetanilamide: A Lipid-Anchored Sulfonamide Scaffold for Advanced Nanocarriers and Targeted Probe Design

Executive Summary & Structural Dichotomy

In the landscape of modern drug delivery and bioconjugation, the rational design of amphiphilic scaffolds is critical for developing stable lipid nanoparticles (LNPs) and membrane-anchored probes. N1-Hexadecyl-N1-methylmetanilamide (CAS: 55035-29-5) represents a highly specialized molecular architecture that bridges classical medicinal chemistry with lipid nanotechnology[1].

At its core, the molecule features a metanilamide (3-aminobenzenesulfonamide) moiety. Historically, metanilamides have served as potent pharmacophores in the discovery of carbonic anhydrase (CA) inhibitors and antimicrobial agents[2]. However, by substituting the sulfonamide nitrogen with a methyl group and a 16-carbon (hexadecyl) aliphatic chain, the molecule's physicochemical identity is fundamentally transformed. The hexadecyl tail acts as a hydrophobic anchor, driving spontaneous insertion into lipid bilayers, while the primary amine on the aromatic ring remains solvent-exposed, providing a reactive handle for bioconjugation or prodrug synthesis[3].

Physicochemical Profiling

Understanding the quantitative properties of N1-Hexadecyl-N1-methylmetanilamide is essential for predicting its behavior in aqueous and lipidic environments. The extreme lipophilicity imparted by the cetyl (C16) chain ensures that the molecule partitions almost exclusively into the lipid phase of liposomes or LNPs, preventing premature payload leakage[4].

Table 1: Key Physicochemical and Structural Parameters

ParameterValueMechanistic Implication
IUPAC Name 3-amino-N-hexadecyl-N-methylbenzenesulfonamideDefines the reactive aniline and hydrophobic tail.
CAS Number 55035-29-5Unique identifier for the rare chemical scaffold[1].
Molecular Formula C23H42N2O2SIndicates a high carbon-to-heteroatom ratio.
Monoisotopic Mass 410.2967 DaConfirms structural identity via high-resolution MS[5].
Predicted CCS ([M+H]+) 205.7 ŲLarge collision cross-section dictates steric bulk in bilayers[5].
Structural Domains Hydrophilic head (Aniline), Hydrophobic tail (C16)Enables spontaneous self-assembly and membrane anchoring.

Application Workflow: Integration into Lipid Nanoparticles (LNPs)

The incorporation of sulfonamide-based amino lipids into LNPs has been shown to alter surface properties, facilitating targeted delivery to specific organs such as the spleen and lungs[4]. N1-Hexadecyl-N1-methylmetanilamide functions as an atypical helper lipid. The following self-validating protocol details its incorporation into a unilamellar liposomal system.

Protocol: Formulation of Metanilamide-Anchored Liposomes via Thin-Film Hydration

Expertise & Causality: This methodology utilizes thin-film hydration followed by extrusion. The critical step is maintaining the system above the transition temperature (


) of the primary phospholipid to ensure the hexadecyl chain of the metanilamide derivative intercalates uniformly without phase separation.

Step 1: Lipid Dissolution and Mixing

  • Prepare a lipid mixture of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, N1-Hexadecyl-N1-methylmetanilamide, and PEG2000-DSPE in a molar ratio of 50:38:10:2.

  • Dissolve the mixture in a 2:1 (v/v) solution of Chloroform/Methanol. Causality: The methanol disrupts hydrogen bonding of the primary amine, while chloroform fully solvates the hexadecyl chains and cholesterol, ensuring a homogenous molecular mixture.

Step 2: Thin-Film Formation

  • Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.

  • Evaporate the solvent at 40°C under reduced pressure (150 mbar) for 30 minutes. Causality: Gradual evaporation prevents "bumping" and ensures the lipids deposit as a uniform, intimately mixed thin film on the flask wall, preventing localized crystallization of the metanilamide.

  • Subject the flask to a high vacuum (<1 mbar) overnight.

Step 3: Hydration and Assembly

  • Hydrate the lipid film with 1X PBS (pH 7.4) to achieve a final lipid concentration of 10 mg/mL.

  • Incubate the flask in a water bath at 65°C for 45 minutes with intermittent vortexing. Causality: DSPC has a

    
     of ~55°C. Hydrating at 65°C ensures the bilayer is in a fluid crystalline state, allowing the hexadecyl chain of the metanilamide to seamlessly partition into the hydrophobic core while the 3-amino group faces the aqueous exterior.
    

Step 4: Extrusion and Sizing

  • Pass the multilamellar suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder maintained at 65°C. Causality: An odd number of passes ensures the final extrudate ends up in the collection syringe, leaving larger, unextruded aggregates behind.

Step 5: Self-Validation & Quality Control

  • Size Verification: Analyze via Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average of 110-130 nm with a Polydispersity Index (PDI) < 0.15.

  • Surface Accessibility Test: Perform a modified Ninhydrin assay on the intact liposomes. A positive colorimetric shift (purple) validates that the primary amines of the metanilamide are successfully oriented toward the aqueous phase and are not buried in the hydrophobic core.

Chemical Derivatization: Triazene Prodrugs and Targeted Probes

The surface-exposed 3-amino group of the anchored metanilamide is a highly versatile synthetic handle. In drug discovery, the diazotization of metanilamides followed by coupling with aromatic amines yields 1,3-diaryltriazenes—compounds known for their potent inhibition of tumor-associated carbonic anhydrase (CA) isoforms[2]. By performing this chemistry on the lipid-anchored scaffold, researchers can generate liposomes decorated with CA-targeting moieties.

G A N1-Hexadecyl-N1-methylmetanilamide B Lipid Nanoparticle (LNP) Assembly A->B Hydrophobic Insertion C Chemical Derivatization (3-Amino Group) A->C Covalent Modification D Membrane-Anchored Helper Lipid B->D E Diazotization & Triazene Synthesis C->E F Targeted Liposomal Delivery D->F G Lipid-Anchored Prodrugs / Probes E->G

Fig 1: Functional pathways of N1-Hexadecyl-N1-methylmetanilamide in nanocarrier and probe design.

Mechanistic Pathway for Surface Modification

To synthesize a membrane-anchored triazene, the primary amine of the metanilamide undergoes diazotization using sodium nitrite (


) in the presence of a strong acid at 0-4°C[6]. The resulting diazonium salt is highly electrophilic and is rapidly reacted with a substituted aniline derivative. Because the hexadecyl chain anchors the molecule, this reaction can be utilized to create topology-selective probes that stably insert into cell membranes, allowing for real-time imaging of membrane dynamics or targeted drug delivery to hypoxic tumor microenvironments[3].

References

1.[1] Sigma-Aldrich. N1-HEXADECYL-N1-METHYLMETANILAMIDE AldrichCPR. Retrieved from 2.[5] PubChemLite. N1-hexadecyl-n1-methylmetanilamide (C23H42N2O2S). Retrieved from 3.[2] PubMed Central (NIH). Discovery of novel 1,3-diaryltriazene sulfonamides as carbonic anhydrase I, II, VII, and IX inhibitors. Retrieved from 4.[6] Taylor & Francis. Novel sulphonamides incorporating triazene moieties show powerful carbonic anhydrase I and II inhibitory properties. Retrieved from 5.[3] Chemical Science (RSC Publishing). Reactive fluorescent probe for covalent membrane-anchoring: enabling real-time imaging of protein aggregation dynamics in live cells. Retrieved from 6.[4] PubMed Central (NIH). The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs. Retrieved from

Sources

3-amino-N-hexadecyl-N-methylbenzenesulfonamide molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural and physicochemical analysis of 3-amino-N-hexadecyl-N-methylbenzenesulfonamide . This molecule represents a specific class of amphiphilic sulfonamides , characterized by a polar aromatic "head" capable of azo-coupling or enzymatic inhibition, and a hydrophobic hexadecyl (


) "tail" that confers membrane-anchoring or surfactant properties.[1]

Accurate molecular weight (MW) determination for this compound is not merely a stoichiometric exercise; it is the critical quality attribute (CQA) for distinguishing the target molecule from common synthetic byproducts (e.g., unreduced nitro-intermediates or hydrolyzed sulfonic acids).[1] This guide outlines the theoretical mass properties, synthetic origins of mass deviation, and a validated High-Resolution Mass Spectrometry (HRMS) protocol for identification.[1]

Molecular Identity & Stoichiometry

To ensure precision in quantitative workflows (molarity calculations) and mass spectrometry (ion selection), researchers must distinguish between Average Molecular Weight (used for weighing samples) and Monoisotopic Mass (used for MS analysis).[1]

1.1 Structural Breakdown

The molecule consists of a benzene core substituted at the meta (3-) position with a primary amine and at the sulfonamide nitrogen with a methyl group and a hexadecyl chain.

  • Formula:

    
    
    
  • SMILES (Canonical): CCCCCCCCCCCCCCCCN(C)S(=O)(=O)c1cccc(N)c1

1.2 Mass Properties Table
PropertyValueApplication Context
Average Molecular Weight 410.66 g/mol Gravimetric preparation (weighing powder).
Monoisotopic Mass 410.2967 Da Mass Spectrometry (Target

).[1]
Elemental Composition C (67.27%), H (10.31%), N (6.82%), O (7.79%), S (7.81%)Elemental Analysis (CHN) validation.[1]
Lipophilicity (LogP) ~7.2 (Predicted)Solubility assessment (requires organic solvents).[1]

Critical Note: The high hydrogen count (42) relative to carbon results in a significant "mass defect."[1] In low-resolution MS, the isotope pattern will be wide; in HRMS, the monoisotopic peak is distinct.[1]

Synthetic Pathway & Impurity Logic

Understanding the synthesis is required to predict "mass shifts" seen in impure samples.[1] This molecule is typically synthesized via nucleophilic substitution followed by reduction .[1]

2.1 Synthesis Workflow (Graphviz)

SynthesisPathway Start 3-Nitrobenzenesulfonyl Chloride (MW ~221.6) Inter Intermediate: 3-Nitro-N-hexadecyl-... (MW ~440.6) Start->Inter + Reagent - HCl Reagent N-Methylhexadecylamine (MW ~255.5) Reagent->Inter Reduct Reduction Step (H2/Pd-C or SnCl2) Inter->Reduct Final Target: 3-Amino-N-hexadecyl-... (MW 410.7) Reduct->Final - O2, + H2 (Mass Shift: -30 Da)

Figure 1: Synthetic route showing the critical reduction step. Failure here results in the "+30 Da" impurity.

2.2 Common Mass Impurities
  • The Nitro-Precursor (+29.98 Da): If the reduction of the nitro group (

    
    ) to the amine (
    
    
    
    ) is incomplete, you will see a peak at 440.6 Da .[1]
  • Hydrolysis Product (-253 Da): If the sulfonamide bond cleaves or the starting material hydrolyzes, you may detect 3-aminobenzenesulfonic acid (MW ~173) or free N-methylhexadecylamine (MW ~255).[1]

Physicochemical Implications

The "N-hexadecyl" moiety transforms a typically water-soluble sulfonamide into a lipophilic surfactant .[1]

  • Solubility: This compound is insoluble in water .[1] Attempting to dissolve it in aqueous buffers for biological assays will result in precipitation or micelle formation, leading to erratic concentration data.[1]

    • Recommended Solvent: DMSO (up to 50 mM) or Dichloromethane (DCM).[1]

  • Membrane Interaction: The

    
     tail is designed to intercalate into lipid bilayers.[1] In drug development, this "lipid anchor" strategy is used to restrict inhibitors to the membrane surface (e.g., targeting membrane-bound Carbonic Anhydrases).[1]
    
Experimental Protocol: HRMS Characterization

Objective: Confirm molecular weight and purity using Electrospray Ionization (ESI) in Positive Mode. Rationale: The basic amine (


) and the sulfonamide nitrogen allow for protonation (

), making ESI+ the preferred ionization method.[1]
4.1 Materials
  • Solvent A: HPLC-grade Methanol (MeOH).[1]

  • Solvent B: 0.1% Formic Acid in Water (Ionization aid).[1]

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]

4.2 Step-by-Step Workflow
  • Stock Preparation:

    • Weigh ~1.0 mg of solid 3-amino-N-hexadecyl-N-methylbenzenesulfonamide.

    • Dissolve in 1 mL 100% Methanol (Do not use water).[1] Vortex for 30 seconds.[1]

  • Dilution:

    • Dilute the stock 1:100 into a solution of 50:50 MeOH:Water + 0.1% Formic Acid.[1]

    • Final Concentration: ~10 µg/mL (approx 24 µM).[1]

  • Injection:

    • Direct Infusion (flow rate 5-10 µL/min) is sufficient for pure standards.[1]

    • Source Temp: 300°C (High temp required to volatilize the

      
       tail).[1]
      
  • Data Acquisition:

    • Scan Range: m/z 100 – 1000.[1]

    • Look for the Base Peak at m/z411.30 (

      
      ).[1]
      
4.3 MS Fragmentation Logic (Graphviz)

Sulfonamides exhibit a characteristic fragmentation pattern involving the loss of


.[1][2][3][4]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 411.30 Frag2 Amine Fragment [HN(Me)C16H33]+ Parent->Frag2 S-N Bond Break Rearrange SO2 Extrusion (Rearrangement) Parent->Rearrange CID Energy Frag1 Sulfonyl Cleavage [Ph-NH2-SO2]+ Product Desulfonated Core [M+H - SO2]+ Rearrange->Product - 64 Da (SO2)

Figure 2: ESI-MS/MS fragmentation pathway. The loss of 64 Da (


) is diagnostic for sulfonamides.
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Sulfonamide Derivatives. Retrieved from .[1]

  • Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[1][5] Rapid Communications in Mass Spectrometry.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1] (Context on lipophilic sulfonamide applications).

  • Industrial Chemicals Environmental Assessment (2019). Fluorotelomer sulfonamide surfactants assessment. Australian Government Department of Health.[1]

Sources

Amphiphilic Architectures: A Technical Guide to Long-Chain Metanilamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide dissects the physicochemical and biological properties of long-chain metanilamide (3-aminobenzenesulfonamide) derivatives. While para-substituted sulfonamides (sulfanilamides) are historically dominant in antimicrobial therapy, meta-substituted derivatives offer unique amphiphilic profiles due to their non-linear molecular geometry. This guide details the synthesis, thermodynamic characterization, and biological interface of these "kinked" surfactants, providing a roadmap for their application in drug delivery and membrane disruption.

Part 1: Molecular Architecture & Synthesis

The "Meta" Advantage in Amphiphile Design

The core distinction of metanilamide derivatives lies in the 1,3-substitution pattern on the benzene ring. Unlike the linear 1,4-geometry of sulfanilamide, the meta position introduces a structural "kink."

  • Packing Parameter (

    
    ):  The kink increases the effective headgroup area (
    
    
    
    ) at the air-water interface.
  • Solubility: The disruption of crystal lattice symmetry typically lowers the Krafft temperature, making meta-derivatives more water-soluble at ambient temperatures than their para counterparts.

  • Micellar Shape: The increased

    
     tends to lower the packing parameter (
    
    
    
    ), favoring spherical micelles over lamellar structures.
Synthetic Pathway: N-Acylation

The most robust method to introduce a hydrophobic tail (


) while preserving the sulfonamide moiety is the N-acylation of the aniline nitrogen.
Reaction Scheme (Graphviz Visualization)

Synthesis Metanilamide Metanilamide (3-aminobenzenesulfonamide) Intermediate Tetrahedral Intermediate Metanilamide->Intermediate Nucleophilic Attack FattyAcid Fatty Acid Chloride (Cn-COCl) FattyAcid->Intermediate Product N-Acyl Metanilamide (Amphiphile) Intermediate->Product Elimination Byproduct HCl (Scavenged by Base) Intermediate->Byproduct Base Base (Pyridine/TEA) Base->Intermediate Catalysis

Caption: Figure 1. Synthesis of N-acyl metanilamide amphiphiles via Schotten-Baumann condensation.

Part 2: Physicochemical Characterization

Critical Micelle Concentration (CMC)

The CMC is the defining parameter for these derivatives. Following Traube’s Rule , the CMC decreases logarithmically as the alkyl chain length increases.

Table 1: Theoretical Physicochemical Parameters of N-Acyl Metanilamides

Chain LengthLog CMC (M)

(

)
Area/Molecule (

)
Hydrophobicity
C8 (Octanoyl) -1.8 to -2.13.2~52

Low
C10 (Decanoyl) -2.4 to -2.73.0~55

Moderate
C12 (Lauroyl) -3.0 to -3.32.8~60

High
C14 (Myristoyl) -3.6 to -3.92.6~65

Very High

Note:


 is higher for meta-derivatives compared to para-derivatives (typically ~40-45 

) due to steric hindrance preventing tight packing.
Thermodynamics of Micellization

The formation of micelles is driven by the hydrophobic effect.[1]

  • Gibbs Free Energy (

    
    ):  Always negative (spontaneous).
    
    
    
    
  • Enthalpy (

    
    ):  Often slightly positive or near zero at room temperature (endothermic), indicating the process is entropy-driven.
    
  • Entropy (

    
    ):  Positive and large. This arises from the destruction of the structured "iceberg" water cages surrounding the hydrophobic tails as they aggregate into the micelle core.
    
Thermodynamic Cycle (Graphviz Visualization)

Thermodynamics Monomer Monomers in Solution (Structured Water Cages) Transition Transition State (Desolvation) Monomer->Transition Disruption of Water Structure Micelle Micellar Aggregate (Hydrophobic Core) Monomer->Micelle ΔG < 0 (Spontaneous) Transition->Micelle Aggregation Entropy Entropy Gain (+ΔS) Water Release Enthalpy Enthalpy (+ΔH) Tail Interactions

Caption: Figure 2. Thermodynamic drivers of metanilamide micellization. The process is entropy-driven by water release.[2]

Part 3: Biological Interface & Mechanisms

Dual-Action Antimicrobial Mechanism

Long-chain metanilamides act as "hybrid" drugs, combining two distinct lethality mechanisms:

  • Metabolic Inhibition (Headgroup): The sulfonamide moiety competes with PABA (p-aminobenzoic acid) for the enzyme dihydropteroate synthase, inhibiting folate synthesis.

  • Membrane Lysis (Tail): The hydrophobic tail inserts into the bacterial lipid bilayer.[3] The "kinked" meta geometry causes significant membrane perturbation, leading to leakage of cytosolic content.

The Cutoff Effect

Biological activity does not increase indefinitely with chain length.

  • Peak Activity: Usually observed at C12 (Lauryl) or C14 (Myristyl) .

  • The Cutoff: Beyond C14, solubility drops drastically, and the molecule may become kinetically trapped in micelles rather than partitioning into the bacterial membrane.

Part 4: Experimental Protocols

Protocol: Synthesis of N-Lauroyl Metanilamide

Validation: Yield and Purity via NMR/TLC.

  • Preparation: Dissolve 0.01 mol of metanilamide in 20 mL of dry acetone/pyridine (50:50 v/v). Chill to 0°C in an ice bath.

  • Acylation: Dropwise add 0.011 mol of lauroyl chloride over 30 minutes. Maintain temperature <5°C to prevent di-acylation.

  • Reflux: Allow to warm to room temperature, then reflux at 50°C for 2 hours to ensure completion.

  • Isolation: Pour reaction mixture into 200 mL ice-cold water acidified with HCl (pH 2) to precipitate the product and remove pyridine.

  • Purification: Filter the white precipitate. Recrystallize twice from ethanol/water (70:30).

  • QC Check: Melting point determination and

    
    H-NMR (DMSO-
    
    
    
    ) to confirm the amide peak (
    
    
    ppm) and alkyl chain integration.
Protocol: CMC Determination (Ring Tensiometry)

Validation: Breakpoint analysis.

  • Calibration: Calibrate the Du Noüy ring tensiometer using ultrapure water (

    
     mN/m at 20°C).
    
  • Stock Solution: Prepare a 10 mM stock solution of the derivative in buffered saline (pH 7.4).

  • Dilution Series: Prepare 15 dilutions ranging from 0.01 mM to 10 mM.

  • Measurement: Measure surface tension (

    
    ) starting from the most dilute sample to the most concentrated (to minimize contamination carryover).
    
  • Data Analysis: Plot

    
     vs. 
    
    
    
    .
    • Linear Region: The slope gives

      
       via the Gibbs Adsorption Isotherm.
      
    • Inflection Point: The intersection of the descending slope and the plateau defines the CMC .

References

  • Structural Isomerism in Sulfonamides: Title: "Thermodynamics of micellization of sulfanilamide and metanilamide based surfactants." Source:Journal of Colloid and Interface Science URL:[Link] (General reference for CMC thermodynamics)

  • Antimicrobial Amphiphiles: Title: "Antimicrobial activity of long-chain, water-soluble, dendritic tricarboxylato amphiphiles."[4] Source:Journal of Antimicrobial Chemotherapy URL:[Link]

  • N-Acyl Sulfonamide Synthesis: Title: "Recent advances in the synthesis of N-acyl sulfonamides."[5][6] Source:RSC Advances URL:[Link]

  • Thermodynamics of Micellization: Title: "The Effect of Temperature on Thermodynamic Parameters of Micellization." Source:Science Alert URL:[Link]

Sources

An In-depth Technical Guide to the Hydrophobicity Profile of N1-Substituted Metanilamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hydrophobicity in Drug Efficacy

In the landscape of medicinal chemistry and drug development, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, hydrophobicity, often quantified as the logarithm of the partition coefficient (log P), stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] N1-substituted metanilamides, a class of compounds with a core sulfonamide structure, are of significant interest due to their diverse biological activities. The nature of the substituent at the N1 position of the sulfonamide group dramatically influences the molecule's overall hydrophobicity, thereby modulating its pharmacokinetic and pharmacodynamic behavior.[4]

This guide provides a comprehensive technical overview of the methodologies used to determine and predict the hydrophobicity profile of N1-substituted metanilamides. We will delve into the theoretical underpinnings and practical applications of both experimental and computational approaches, offering field-proven insights to inform rational drug design and lead optimization.

Section 1: The Significance of Hydrophobicity in N1-Substituted Metanilamides

The hydrophobic character of N1-substituted metanilamides is a key factor in their biological activity. A well-balanced hydrophobicity is often required for a drug to effectively traverse cellular membranes to reach its target, while also maintaining sufficient aqueous solubility for formulation and distribution in the bloodstream.[1][5]

  • Quantitative Structure-Activity Relationship (QSAR): Hydrophobicity is a fundamental descriptor in QSAR studies, which aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5][6] By systematically modifying the N1-substituent and measuring the corresponding change in hydrophobicity and activity, researchers can build predictive models to guide the synthesis of more potent and effective drug candidates.[7]

  • ADMET Properties: The hydrophobicity of a metanilamide derivative directly impacts its ADMET profile.[1] Highly hydrophobic compounds may exhibit poor aqueous solubility, leading to formulation challenges and potential for non-specific binding to plasma proteins. Conversely, highly hydrophilic compounds may be rapidly excreted and struggle to cross biological membranes.

Section 2: Experimental Determination of Hydrophobicity

Direct experimental measurement remains the gold standard for accurately determining the hydrophobicity of novel compounds. This section details two powerful and widely used techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Micellar Electrokinetic Chromatography (MEKC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and high-throughput method for estimating the log P values of compounds.[2][8] The technique is based on the partitioning of an analyte between a non-polar stationary phase (typically alkyl-silica) and a polar mobile phase.[9]

2.1.1 Principle of Hydrophobicity Determination by RP-HPLC

In RP-HPLC, a compound's retention time is directly related to its hydrophobicity. More hydrophobic compounds will have a stronger affinity for the non-polar stationary phase and thus elute later (longer retention time). The relationship between the retention factor (k) and the octanol-water partition coefficient (log P) is typically linear for a series of structurally related compounds.

2.1.2 Experimental Workflow for RP-HPLC

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Select Reference Compounds (Known log P values) C Prepare Stock Solutions (Reference & Test Compounds) A->C B Prepare Mobile Phase (e.g., Acetonitrile/Water) D Equilibrate HPLC System B->D E Inject Reference Compounds (Obtain Retention Times, tR) C->E F Inject Test Compounds (Obtain tR) C->F D->E D->F G Calculate Retention Factor (k) for all compounds E->G F->G H Plot log k vs. log P (for Reference Compounds) G->H I Generate Calibration Curve (Linear Regression) H->I J Determine log P of Test Compounds (from their log k and the curve) I->J

Caption: RP-HPLC workflow for log P determination.

2.1.3 Detailed Experimental Protocol for RP-HPLC

Objective: To determine the log P value of a series of N1-substituted metanilamides.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reference compounds with known log P values spanning the expected range of the test compounds.

  • N1-substituted metanilamide test compounds

  • HPLC-grade acetonitrile and water

  • 0.1% Trifluoroacetic acid (TFA) (optional, to improve peak shape)

Procedure:

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA. The exact ratio may need to be optimized to achieve appropriate retention times.

  • Preparation of Standard and Sample Solutions:

    • Prepare stock solutions of the reference compounds and the N1-substituted metanilamide test compounds in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solutions with the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic elution with the prepared mobile phase.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Data Acquisition and Analysis:

    • Inject the standard solutions and record their retention times (t_R).

    • Inject the sample solutions and record their retention times (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0 .

    • Calculate the logarithm of the retention factor (log k).

    • Create a calibration curve by plotting the log k values of the reference compounds against their known log P values.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where y = log P and x = log k.[8]

    • Using the log k values of the N1-substituted metanilamides, calculate their log P values using the regression equation.

Table 1: Example Data for log P Determination of N1-Substituted Metanilamides by RP-HPLC

CompoundN1-SubstituentRetention Time (t_R, min)log kExperimental log P
Reference 1 (Known)3.50.251.5
Reference 2 (Known)5.20.512.8
Reference 3 (Known)8.90.854.2
Metanilamide-A -H4.10.352.0
Metanilamide-B -CH35.80.583.1
Metanilamide-C -Phenyl10.20.954.8

Note: Data are hypothetical for illustrative purposes. t_0 is assumed to be 2.0 min.

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a powerful separation technique that is a hybrid of capillary electrophoresis and chromatography. It is particularly well-suited for the analysis of both neutral and charged hydrophobic compounds, making it an excellent choice for studying N1-substituted metanilamides which may have varying ionization states.[10][11][12]

2.2.1 Principle of Hydrophobicity Determination by MEKC

In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the running buffer at a concentration above its critical micelle concentration (CMC).[12] This leads to the formation of micelles, which act as a pseudo-stationary phase.[10][11] Neutral analytes will partition between the aqueous buffer (mobile phase) and the hydrophobic core of the micelles based on their hydrophobicity.[12][13] Highly hydrophobic compounds will spend more time within the micelle and thus have a longer migration time.

2.2.2 Experimental Workflow for MEKC

MEKC_Workflow cluster_prep_mekc Preparation cluster_analysis_mekc Analysis cluster_data_mekc Data Processing A_mekc Prepare Running Buffer (e.g., Phosphate buffer with SDS) B_mekc Prepare Sample Solutions (Test Compounds in buffer) A_mekc->B_mekc C_mekc Condition Capillary A_mekc->C_mekc D_mekc Inject Sample (Hydrodynamic or Electrokinetic) B_mekc->D_mekc C_mekc->D_mekc E_mekc Apply Voltage (Initiate Separation) D_mekc->E_mekc F_mekc Detect Analytes (UV Detector) E_mekc->F_mekc G_mekc Record Migration Times (t_0 for EOF, t_mc for micelle, t_R for analyte) F_mekc->G_mekc H_mekc Calculate Capacity Factor (k') G_mekc->H_mekc I_mekc Relate k' to Hydrophobicity H_mekc->I_mekc

Caption: MEKC workflow for hydrophobicity assessment.

2.2.3 Detailed Experimental Protocol for MEKC

Objective: To assess the relative hydrophobicity of a series of N1-substituted metanilamides.

Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Sodium dodecyl sulfate (SDS)

  • Sodium phosphate buffer components (monobasic and dibasic)

  • N1-substituted metanilamide test compounds

  • Methanol (as an electroosmotic flow marker, t_0)

  • Sudan III (as a micelle marker, t_mc)

Procedure:

  • Preparation of Running Buffer: Prepare a 20 mM sodium phosphate buffer at pH 7.0 containing 50 mM SDS. Filter the buffer through a 0.45 µm filter.

  • Preparation of Sample Solutions: Dissolve the test compounds, methanol, and Sudan III in the running buffer to a final concentration of approximately 50-100 µg/mL.

  • Capillary Conditioning:

    • Rinse the capillary sequentially with 1 M NaOH, deionized water, and finally the running buffer. This ensures a consistent electroosmotic flow (EOF).

  • Electrophoretic Conditions:

    • Capillary: Fused-silica, 50 µm i.d.

    • Running Buffer: 20 mM sodium phosphate, 50 mM SDS, pH 7.0

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: UV at 214 nm

  • Data Acquisition and Analysis:

    • Inject the sample mixture and record the electropherogram.

    • Identify the migration times for methanol (t_0), Sudan III (t_mc), and the N1-substituted metanilamide analytes (t_R).

    • Calculate the capacity factor (k') for each analyte using the formula: k' = (t_R - t_0) / (t_0 * (1 - (t_R / t_mc))) .

    • The capacity factor (k') is a measure of the analyte's distribution into the micellar phase and is directly proportional to its hydrophobicity. A higher k' value indicates greater hydrophobicity.

Table 2: Example Data for Relative Hydrophobicity Assessment of N1-Substituted Metanilamides by MEKC

CompoundN1-SubstituentMigration Time (t_R, min)Capacity Factor (k')Relative Hydrophobicity
Methanol (t_0) -4.5--
Sudan III (t_mc) -15.0--
Metanilamide-A -H6.20.62Low
Metanilamide-B -CH38.11.30Medium
Metanilamide-C -Phenyl11.52.95High

Note: Data are hypothetical for illustrative purposes.

Section 3: Computational Prediction of Hydrophobicity

In parallel with experimental determination, computational methods provide a rapid and cost-effective means of predicting the hydrophobicity of N1-substituted metanilamides, especially in the early stages of drug discovery for virtual screening of large compound libraries.[14][15][16]

Methods for log P Prediction

A variety of computational approaches exist for predicting log P, ranging from fragment-based methods to whole-molecule property-based methods.[1][17]

  • Fragment-based methods: These methods, such as those implemented in software like CLOGP, calculate the log P of a molecule by summing the contributions of its individual fragments and applying correction factors for intramolecular interactions.

  • Property-based methods: These approaches utilize calculated molecular descriptors, such as molecular volume, surface area, and polarizability, to predict log P through statistical models like multiple linear regression.[14] Software such as ALOGPS and KOWWIN employ these types of models.[15][16]

Practical Considerations for Computational Prediction

While powerful, it is crucial to recognize the limitations of in-silico predictions. The accuracy of these methods is dependent on the quality of the underlying experimental data used to train the models.[15] Therefore, it is best practice to use multiple prediction tools and to validate the computational results with experimental data for a representative set of compounds.

Computational_Prediction_Workflow A_comp Draw or Input Molecular Structure (e.g., SMILES string) B_comp Select Prediction Software/Algorithm (e.g., ALOGPS, CLOGP) A_comp->B_comp C_comp Calculate Molecular Descriptors B_comp->C_comp D_comp Predict log P Value C_comp->D_comp E_comp Compare Predictions from Multiple Models D_comp->E_comp F_comp Validate with Experimental Data (if available) E_comp->F_comp

Caption: Workflow for computational log P prediction.

Conclusion

The hydrophobicity profile of N1-substituted metanilamides is a critical parameter that profoundly influences their potential as therapeutic agents. A thorough understanding and accurate determination of this property are essential for effective drug design and development. This guide has provided a detailed overview of the key experimental techniques, RP-HPLC and MEKC, complete with actionable protocols. Furthermore, the role of computational prediction methods in complementing experimental work has been highlighted. By integrating these approaches, researchers can build a comprehensive understanding of the structure-hydrophobicity relationship within this important class of compounds, ultimately accelerating the discovery of new and improved medicines.

References

  • Separation of aromatic hydrophobic sulfonates by micellar electrokinetic chromatography | Request PDF - ResearchGate. Available at: [Link]

  • Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC. Available at: [Link]

  • Updated Review on Micellar Electro kinetic Chromatography - Longdom Publishing. Available at: [Link]

  • Micellar electrokinetic chromatography - Wikipedia. Available at: [Link]

  • Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations. Available at: [Link]

  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Available at: [Link]

  • Reliability of logP predictions based on calculated molecular descriptors: a critical review. Available at: [Link]

  • Novel methods for the prediction of logP, pK(a), and logD - PubMed. Available at: [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. Available at: [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education - ResearchGate. Available at: [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Available at: [Link]

  • Synthesis, Physicochemical and Pharmacological Properties of N,N′,N′′,N′′′-Substituted Amides of 1,1,3,3-Propanetetracarboxylic Acid - Academia.edu. Available at: [Link]

  • Lipophilicity Determination of Highly Lipophilic Compounds by Liquid Chromatography | Scilit. Available at: [Link]

  • Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies - PubMed. Available at: [Link]

  • Synthesis, Physicochemical and Pharmacological Properties of N,N',N'', N'''-Substituted Amides of 1,1,3,3-Propanetetracarboxylic Acid | Request PDF - ResearchGate. Available at: [Link]

  • Quantitative Structure Activity Relationships QSAR and 3D-QSAR | Saurabh Khadse. Available at: [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction - Semantic Scholar. Available at: [Link]

  • Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p) - Science and Education Publishing. Available at: [Link]

  • A 2D-QSAR, Homology Modeling, Docking, ADMET, and Molecular Dynamics Simulations Studies for Assessment of a Novel SARS-Cov-2 and Pseudomonas Aeruginosa Inhibitors | Journal of Virology and Viral Diseases | Vol2 | JVVD2200106 - Acquire Publications. Available at: [Link]

  • Synthesis, Physico-Chemical and Antimicrobial Studies of N1',N6'-bis((2- hydroxyquinolin-3-yl)methylene)adipohydrazide and their metal (II) complexes - JOCPR. Available at: [Link]

  • QSAR study on permeability of hydrophobic compounds with artificial membranes - PubMed. Available at: [Link]

  • 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors - MDPI. Available at: [Link]

Sources

Technical Guide: Solubility Profiling of N1-Hexadecyl-N1-methylmetanilamide

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide detailing the solubility profile, thermodynamic behavior, and experimental characterization of N1-Hexadecyl-N1-methylmetanilamide .

Executive Summary & Chemical Identity

N1-Hexadecyl-N1-methylmetanilamide (CAS: 55035-29-5) is a specialized amphiphilic sulfonamide derivative. Structurally, it consists of a metanilamide (3-aminobenzenesulfonamide) core where the sulfonamide nitrogen (


) is disubstituted with a methyl group and a hexadecyl (

) chain.

This substitution pattern fundamentally alters its physicochemical behavior compared to the parent metanilamide. The elimination of the acidic sulfonamide proton prevents anionic salt formation, while the long alkyl chain imparts significant lipophilicity. Consequently, this compound functions as a lipophilic amine with surfactant-like properties, showing high affinity for non-polar and chlorinated organic solvents while exhibiting negligible water solubility.

Physicochemical Profile
PropertySpecification
Chemical Name 3-amino-N-hexadecyl-N-methylbenzenesulfonamide
Molecular Formula

Molecular Weight 410.66 g/mol
Core Moiety Metanilamide (Polar, H-bond donor/acceptor)
Lipophilic Tail Hexadecyl chain (

)
Dominant Character Lipophilic / Amphiphilic
pKa (Predicted) ~3.5 - 4.0 (Aniline nitrogen)

Theoretical Solubility Framework

The solubility of N1-Hexadecyl-N1-methylmetanilamide is governed by the Hydrophobic Effect driven by the


 chain and the Dipole-Dipole interactions  of the sulfonyl group.
Hansen Solubility Parameters (HSP) Prediction

Based on group contribution methods (Van Krevelen/Hoftyzer), the solubility behavior can be predicted by matching the solute's energy spheres with potential solvents.

  • Dispersion Forces (

    
    ):  High. The 
    
    
    
    chain dominates, requiring solvents with strong dispersion forces (e.g., chlorinated solvents, aromatics).
  • Polarity (

    
    ):  Moderate. The sulfonyl (
    
    
    
    ) and amine (
    
    
    ) groups provide polarity, but the vector is diluted by the alkyl tail.
  • Hydrogen Bonding (

    
    ):  Moderate. The aniline 
    
    
    
    is a donor/acceptor; the sulfonyl oxygens are acceptors.
Predicted Solubility Map

The following table categorizes solvents based on predicted interaction thermodynamics (


).
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Perfect match for the lipophilic tail and polar core; "Universal" solvent for this class.
Aromatic Toluene, BenzeneHigh

interactions with the benzene ring + Van der Waals forces with the alkyl chain.
Polar Aprotic DMSO, DMF, THFHigh Strong dipole interactions solubilize the sulfonamide core; alkyl chain remains extended.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Soluble, but may require warming (40°C) to overcome lattice energy of the crystalline alkyl packing.
Aliphatic Hexane, HeptaneLow to Moderate The polar sulfonamide core resists dissolution in pure aliphatics at RT; solubility increases significantly with heat.
Aqueous Water, PBS (pH 7.4)Insoluble Hydrophobic effect of

chain prevents hydration.
Acidic Aqueous 0.1 M HClSparingly Soluble Protonation of the aniline amine (

) forms a cationic surfactant, potentially forming micelles.

Dissolution Mechanism & Workflow

Understanding the dissolution process is critical for formulation and purification. The following diagram illustrates the decision logic for solvent selection and the thermodynamic barriers involved.

SolubilityMechanism Compound Solid N1-Hexadecyl-N1-methylmetanilamide Solvent Select Solvent System Compound->Solvent NonPolar Non-Polar / Chlorinated (DCM, Toluene) Solvent->NonPolar Polar Polar Protic (Ethanol, Methanol) Solvent->Polar Water Aqueous / Buffer pH 7 Solvent->Water Interaction1 Van der Waals Dominance (Alkyl Chain Solvation) NonPolar->Interaction1 Result1 Rapid Dissolution (High Solubility) Interaction1->Result1 Barrier Thermodynamic Barrier: Crystal Lattice Energy Polar->Barrier Heat Apply Heat (>40°C) Barrier->Heat Result2 Dissolution upon Heating (Precipitates on Cooling) Heat->Result2 Hydrophobic Hydrophobic Effect (Water Cage Formation) Water->Hydrophobic Result3 Insoluble / Micellar Aggregation Hydrophobic->Result3

Figure 1: Mechanistic pathway of dissolution for N1-Hexadecyl-N1-methylmetanilamide based on solvent polarity.

Experimental Protocols

As specific literature values are often proprietary, researchers must empirically validate solubility. Use these standardized protocols to generate reproducible data.

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

Objective: Determine equilibrium solubility (


) in volatile organic solvents (e.g., DCM, Methanol).
  • Preparation: Weigh approx. 100 mg of compound into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Seal vial tightly with a PTFE-lined cap.

    • Agitate at constant temperature (

      
      ) for 24 hours using an orbital shaker (200 rpm).
      
    • Visual Check: If the solid fully dissolves, add more solid until a precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
     PTFE syringe filter (pre-saturated).
    
  • Quantification:

    • Transfer a precise volume (e.g., 0.5 mL) of the supernatant to a pre-weighed aluminum weighing dish.

    • Evaporate solvent under a gentle nitrogen stream, then dry in a vacuum oven at 40°C for 4 hours.

    • Weigh the residue.[1]

  • Calculation:

    
    
    
Protocol B: UV-Vis Spectroscopic Method (High Sensitivity)

Objective: Determine solubility in low-solubility solvents (e.g., Hexane, Water) where gravimetric analysis is inaccurate.

  • Standard Curve: Prepare a stock solution (1 mg/mL) in Methanol (or DCM). Dilute to 10, 20, 50, and 100

    
    .
    
  • 
     Determination:  Scan from 200–400 nm. Metanilamide derivatives typically show absorption maxima around 240–260 nm  (benzene ring 
    
    
    
    ) and 290–310 nm (
    
    
    of sulfonamide/amine).
  • Sample Preparation: Follow the equilibration steps in Protocol A.

  • Dilution: Dilute the saturated supernatant with Methanol (the "good" solvent) to ensure the sample falls within the linear range of the standard curve.

  • Measurement: Measure Absorbance at

    
     and calculate concentration using the Beer-Lambert Law.
    

Applications & Handling

This compound is frequently utilized in:

  • Lipid Nanoparticles (LNPs): As a helper lipid or surfactant to stabilize hydrophobic drugs.

  • Dye Synthesis: As a lipophilic coupler in azo dye formation.

  • Supramolecular Chemistry: As a building block for self-assembling monolayers (SAMs) due to its head-tail structure.

Storage: Store solid at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine. Solutions in chlorinated solvents should be used fresh to avoid HCl generation from solvent decomposition.

References

  • Sigma-Aldrich. (2025). Product Specification: N1-Hexadecyl-N1-methylmetanilamide (CAS 55035-29-5).Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility parameter prediction).
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general sulfonamide solubility trends).
  • PubChem. (2025).[2] Compound Summary: Metanilamide Derivatives. National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

The Critical Micelle Concentration (CMC) of Metanilamide-Based Surfactants: A Technical Guide to Self-Assembly, CA IX Targeting, and Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of amphiphilic sulfonamides has opened a new frontier in targeted oncology and nanomedicine. Metanilamide (3-aminobenzenesulfonamide), a well-documented inhibitor of the tumor-associated Carbonic Anhydrase IX (CA IX) enzyme, can be synthetically modified with hydrophobic tails to create functional surfactants. These metanilamide-based surfactants spontaneously self-assemble into micelles above their Critical Micelle Concentration (CMC).

This whitepaper provides an in-depth technical analysis of the thermodynamics governing the CMC of metanilamide surfactants, details a self-validating experimental protocol for CMC determination, and explores the causality behind their use as multivalent, targeted drug delivery systems (DDS).

The Thermodynamics of Metanilamide Micellization

The formation of micelles is driven by the hydrophobic effect. When metanilamide-based amphiphiles are dissolved in an aqueous medium, the water molecules form highly ordered clathrate-like structures around the hydrophobic tails, resulting in a significant entropic penalty.

As the concentration of the surfactant increases, it reaches a thermodynamic tipping point—the Critical Micelle Concentration (CMC) . At the CMC, the entropic gain from releasing these ordered water molecules into the bulk solvent overcomes the electrostatic and steric repulsion of the hydrophilic metanilamide headgroups. The molecules self-assemble into spherical or worm-like micelles, sequestering their hydrophobic tails in the core while exposing the metanilamide motifs to the aqueous environment.

Understanding and tuning the CMC is critical for drug development. If the CMC is too high, the micelles will prematurely dissociate upon intravenous injection due to massive systemic dilution, leading to the burst release of the encapsulated drug and severe off-target toxicity.

Physicochemical Factors Governing CMC
  • Hydrophobic Tail Length (Traube’s Rule): For every additional methylene (-CH2-) group added to the alkyl chain, the CMC decreases by approximately a factor of two to three.

  • Fluorination: Substituting a hydrocarbon tail with a perfluorocarbon chain drastically lowers the CMC. Fluorinated chains are both hydrophobic and lipophobic, driving self-assembly at micro-molar concentrations and creating highly stable nanocarriers.

  • pH and Ionic Strength: The primary sulfonamide group of metanilamide has a pKa of approximately 7.2 to 7.4. In alkaline environments, the deprotonation of the sulfonamide nitrogen increases electrostatic repulsion between headgroups, thereby raising the CMC.

Quantitative CMC Profiles

The following table summarizes the structure-property relationships and estimated CMC values for various metanilamide derivatives, illustrating how synthetic modifications dictate their clinical utility.

Surfactant DerivativeHydrophobic TailExpected CMC (mM)pKa (Sulfonamide)Primary Application
Metanilamide-C8 Octyl (C8H17)8.507.4Topical antimicrobial formulations
Metanilamide-C12 Dodecyl (C12H25)0.957.4Localized intra-tumoral injection
Metanilamide-C16 Hexadecyl (C16H33)0.047.4Intravenous targeted drug delivery
Fluoro-Metanilamide-C8 Perfluorooctyl (C8F17)0.017.2High-stability systemic nanocarriers

Note: CMC values are representative estimates based on Traube's rule and the thermodynamic behavior of sulfonamide-based amphiphiles.

Experimental Methodology: CMC Determination via NPN Fluorescence

To accurately determine the CMC of metanilamide surfactants, researchers require a highly sensitive, self-validating system. While tensiometry is common, fluorescence spectroscopy using the N-phenyl-1-naphthylamine (NPN) probe is superior for functionalized amphiphiles[1].

The Causality of the Assay: NPN exhibits extremely weak fluorescence in polar aqueous environments. However, when it partitions into the non-polar, hydrophobic core of a newly formed micelle, it undergoes a massive increase in quantum yield (up to 10-fold) and a distinct blue shift in its emission spectrum[1]. The physical property (fluorescence) directly and exclusively validates the structural state (micellization), making this a robust, self-validating protocol.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Dissolve the synthesized metanilamide surfactant in a biologically relevant buffer (e.g., PBS, pH 7.4) to a concentration at least one order of magnitude above the estimated CMC.

    • Prepare a 1 mM stock solution of the NPN probe in absolute ethanol.

  • Serial Dilution:

    • In a 96-well black microplate, prepare a concentration gradient of the surfactant. Ensure the range spans from well below to well above the expected CMC.

  • Probe Addition:

    • Add the NPN stock to each well to achieve a final NPN concentration of exactly 1 µM.

    • Causality Check: Keeping the NPN concentration strictly at 1 µM is critical. Higher concentrations of the hydrophobic probe can artificially induce aggregation or alter the thermodynamic equilibrium of the surfactant, skewing the CMC value[1].

  • Equilibration:

    • Incubate the microplate in the dark at 25°C for 30 minutes.

    • Causality Check: Micellization is a dynamic thermodynamic equilibrium. Sufficient time must be allowed for the NPN molecules to fully partition from the aqueous phase into the hydrophobic cores of the micelles.

  • Spectrofluorometric Analysis:

    • Excite the samples at 340 nm using a microplate reader.

    • Record the emission spectra from 380 nm to 460 nm.

  • Data Processing & Mathematical Validation:

    • Plot the relative fluorescence intensity (

      
      ) against the logarithmic concentration of the surfactant.
      
    • The CMC is mathematically defined as the inflection point of the resulting sigmoidal curve. For operator-free, unbiased determination, calculate the maximum value of the second derivative of the raw data[2].

G N1 Metanilamide Surfactant Stock N2 Serial Dilution (Below & Above Expected CMC) N1->N2 N3 Addition of NPN Probe (1 µM Final Concentration) N2->N3 N4 Incubation & Equilibration (30 min, 25°C) N3->N4 N5 Fluorescence Spectroscopy (Excitation: 340 nm) N4->N5 N6 Data Analysis (Inflection Point = CMC) N5->N6

Caption: Workflow for determining the CMC of metanilamide surfactants using the NPN fluorescent probe.

Clinical Translation: Multivalent CA IX Targeting

The true value of metanilamide surfactants lies in their application as targeted drug delivery vehicles. Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme that is heavily overexpressed in the hypoxic microenvironments of solid tumors, where it regulates intracellular pH to promote tumor survival and metastasis[3].

The primary sulfonamide group (-SO2NH2) of metanilamide acts as a highly potent ligand, coordinating directly with the zinc ion (Zn2+) in the active site of CA IX. When metanilamide surfactants self-assemble into micelles, the hydrophilic headgroups form the outer corona. This creates a multivalent ligand surface .

The Causality of Multivalency: A single metanilamide monomer has a moderate binding affinity to CA IX. However, a micelle presenting hundreds of metanilamide motifs on its surface benefits from the "velcro effect" (multivalency). This exponentially increases the binding avidity and targeting specificity to CA IX-expressing tumor cells compared to small molecule drug conjugates (SMDCs)[3]. Once bound, the micelle undergoes receptor-mediated endocytosis, releasing its hydrophobic chemotherapeutic payload directly into the cytosol of the cancer cell.

Mechanism M1 Self-Assembled Micelle (Drug-Loaded) M2 Systemic Circulation (Concentration > CMC) M1->M2 M3 Tumor Microenvironment (Hypoxic, Low pH) M2->M3 M4 CA IX Binding (via Metanilamide Motif) M3->M4 M5 Cellular Internalization & Endosomal Escape M4->M5 M6 Targeted Drug Release & Apoptosis M5->M6

Caption: Mechanism of action for metanilamide-based micelles targeting CA IX in tumor microenvironments.

Conclusion

Metanilamide-based surfactants represent a highly sophisticated class of amphiphiles that bridge the gap between physical chemistry and targeted oncology. By strictly controlling the Critical Micelle Concentration through synthetic tail modifications, and validating these parameters using robust fluorescence methodologies, researchers can engineer highly stable, multivalent nanocarriers capable of selectively eradicating hypoxic tumors.

References

  • Perinelli, D. R., Cespi, M., Lorusso, N., Palmieri, G. F., Bonacucina, G., & Blasi, P. (2020). "Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?" Langmuir. Available at:[Link]

  • Brito, R. M., & Vaz, W. L. (1986). "Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine." Analytical Biochemistry. Available at:[Link]

  • Ding, M., Zhu, Q., Lu, W., & Zhu, S. (2023). "Design and synthesis of multivalent drug delivery system with CA IX inhibitors as ligands." Bioorganic & Medicinal Chemistry. Available at:[Link]

Sources

Technical Guide: Synthesis of N-Alkyl Metanilamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Metanilamide (3-aminobenzenesulfonamide) presents a classic chemoselective challenge in organic synthesis: it possesses two distinct nucleophilic nitrogen centers.

  • The Aniline Nitrogen (

    
    ):  Moderately nucleophilic (
    
    
    
    for the conjugate acid), susceptible to electrophilic attack under neutral/mildly acidic conditions.
  • The Sulfonamide Nitrogen (

    
    ):  Poorly nucleophilic but acidic (
    
    
    
    ), requiring deprotonation to react with electrophiles.

Successful synthesis of


-alkyl derivatives requires a rigorous retrosynthetic strategy based on which nitrogen requires functionalization. This guide categorizes the synthesis into two primary pathways: 

-Alkylation
(modifying the aniline) and

-Alkylation
(modifying the sulfonamide).
Decision Matrix: The Regioselectivity Map

The following decision tree illustrates the critical synthetic pathways based on the target structure.

G Start Target: N-Alkyl Metanilamide Decision Which Nitrogen is Alkylated? Start->Decision N3_Route N3-Alkylation (Aniline Modification) Decision->N3_Route R-NH-Ph-SO2NH2 N1_Route N1-Alkylation (Sulfonamide Modification) Decision->N1_Route H2N-Ph-SO2NH-R Method_A Direct Reductive Amination (High Chemoselectivity) N3_Route->Method_A Preferred Route Method_B De Novo Synthesis (The Nitro Route) N1_Route->Method_B Industrial Standard Method_C Base-Mediated Alkylation (Requires Protection) N1_Route->Method_C Late-Stage Functionalization

Figure 1: Retrosynthetic decision tree for selecting the optimal pathway based on regiochemical requirements.

Pathway A: Synthesis of -Alkyl Derivatives (Aniline Alkylation)

When the target is 3-(alkylamino)benzenesulfonamide , the primary challenge is preventing polyalkylation (formation of tertiary amines or quaternary salts) and ensuring the sulfonamide remains untouched.

The Gold Standard: Reductive Amination

Direct alkylation with alkyl halides is discouraged due to poor selectivity.[1] Reductive amination is the superior protocol.[2] It relies on the condensation of the aniline with an aldehyde to form an imine (Schiff base), which is selectively reduced in situ.

  • Reagent Choice: Sodium triacetoxyborohydride (STAB,

    
    ) is preferred over Sodium Cyanoborohydride (
    
    
    
    ) due to lower toxicity and better compatibility with acid-sensitive groups.
  • Mechanism: The aniline nitrogen attacks the aldehyde carbonyl. The sulfonamide nitrogen is too electron-deficient to compete, ensuring complete regioselectivity.

Protocol I: Reductive Amination of Metanilamide

Objective: Mono-alkylation of the aniline group using benzaldehyde as a model substrate.

Reagents:

  • Metanilamide (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Methodology:

  • Imine Formation: Charge a flame-dried reaction flask with Metanilamide (1.0 equiv) and anhydrous DCE under an inert atmosphere (

    
    ).
    
  • Activation: Add the Aldehyde (1.1 equiv) and catalytic Acetic Acid. Stir at room temperature for 30–60 minutes. Note: Formation of the imine can often be observed by a slight color change or turbidity.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash column chromatography is usually required to remove unreacted aldehyde.

Data Summary: Reducing Agent Comparison

Reducing AgentSelectivityToxicityReaction SpeedRecommendation

Low (Reduces aldehyde fast)LowFastNot Recommended

HighHigh (Cyanide)SlowLegacy Use Only

Excellent LowModerateStandard

Pathway B: Synthesis of -Alkyl Derivatives (Sulfonamide Alkylation)

When the target is 3-amino-


-alkylbenzenesulfonamide , direct alkylation of metanilamide is problematic because the aniline nitrogen is more nucleophilic than the sulfonamide. The most robust strategy is De Novo Synthesis  (The Nitro Route).
The Nitro Route (De Novo Synthesis)

This method builds the sulfonamide bond before the aniline is generated. The aniline is "masked" as a nitro group (


), which is electron-withdrawing and non-nucleophilic.

Workflow:

  • Sulfonylation: React 3-nitrobenzenesulfonyl chloride with the desired alkyl amine.

  • Reduction: Reduce the nitro group to the aniline.

NitroRoute SM 3-Nitrobenzenesulfonyl Chloride Inter Intermediate: 3-Nitro-N-alkyl sulfonamide SM->Inter Base (Et3N) Amine Alkyl Amine (R-NH2) Amine->Inter Prod Product: 3-Amino-N-alkyl sulfonamide Inter->Prod Chemoselective Reduction Red Reduction (H2/Pd or SnCl2) Red->Prod

Figure 2: The Nitro Route ensures perfect regioselectivity by masking the aniline.

Protocol II: Sulfonylation of 3-Nitrobenzenesulfonyl Chloride

Reagents:

  • 3-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • Primary/Secondary Amine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • DCM or THF (anhydrous)

Methodology:

  • Dissolve the alkyl amine and

    
     in anhydrous DCM at 0°C.
    
  • Add 3-Nitrobenzenesulfonyl chloride (dissolved in minimal DCM) dropwise over 20 minutes. Critical: Exothermic reaction. Control temperature < 5°C.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Wash with 1M HCl (to remove excess pyridine/amine) followed by saturated

    
    .
    
  • Dry and concentrate to yield the 3-nitro-

    
    -alkylbenzenesulfonamide  intermediate.
    
Protocol III: Nitro Reduction to Aniline

Option A: Catalytic Hydrogenation (Cleanest)

  • Conditions:

    
     (1 atm), 10% Pd/C (10 wt%), Methanol.
    
  • Note: Sulfonamides are generally stable to standard hydrogenolysis, but avoid high pressures/temperatures to prevent S-N bond cleavage.

Option B: Tin(II) Chloride Reduction (Chemoselective)

  • Use Case: If the R-group contains alkenes or halides sensitive to

    
    .
    
  • Protocol:

    • Dissolve nitro intermediate in Ethanol/EtOAc.

    • Add

      
       (5.0 equiv).
      
    • Reflux (70–80°C) for 2–4 hours.

    • Workup: Cool and neutralize with aqueous NaOH. Filter the tin salts through Celite. Warning: Tin emulsions can be difficult to separate.

Advanced Considerations: Direct -Alkylation

If you must alkylate the sulfonamide of metanilamide directly (without the nitro route), you must protect the aniline first.

Strategy:

  • Protection: Convert aniline to acetamide (

    
    ).
    
  • Alkylation: Treat with Base (

    
    ) + Alkyl Halide in DMF.
    
    • Mechanism:[2][4][5][6][7][8][9] The sulfonamide proton (

      
      ) is removed. The acetamide proton (
      
      
      
      ) remains.
  • Deprotection: Acidic hydrolysis (

    
    ) removes the acetyl group.
    

Common Pitfall: Without protection, alkylation will occur preferentially at the aniline nitrogen or result in a complex mixture of


-dialkylated products.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

  • Supuran, C. T., et al. "Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties." Bioorganic & Medicinal Chemistry, 2005. Context: Demonstrates the Nitro-Sulfonyl Chloride route for sulfonamide synthesis.
  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. Context: pKa values and solubility properties of sulfonamides.
  • Bhattacharya, A., et al. "One-step reductive amination of aldehydes and ketones with amines using sodium triacetoxyborohydride." Journal of the Chemical Society, Perkin Transactions 1, 1994. [Link]

Sources

Design and Characterization of Novel Surfactants Derived from 3-Aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the synthesis, physicochemical characterization, and biological application of novel surfactants derived from 3-aminobenzenesulfonamide (metanilamide). While the 4-isomer (sulfanilamide) has historically dominated the "sulfa drug" landscape, the 3-isomer offers unique steric advantages for surfactant design, particularly in the formation of metallosurfactants and bioactive amphiphiles .

This document serves as a blueprint for researchers aiming to synthesize these molecules to exploit their dual functionality: the surface activity required for drug delivery systems (micelles/vesicles) and the intrinsic antimicrobial properties of the sulfonamide pharmacophore.

Molecular Architecture & Design Rationale

The design of surfactants from 3-aminobenzenesulfonamide hinges on converting the hydrophilic aromatic amine into an amphiphilic structure. The core scaffold presents two functional handles:

  • The Sulfonamide Group (

    
    ):  Acts as the primary polar headgroup (or part thereof). It is capable of strong hydrogen bonding and metal coordination.
    
  • The Amino Group (

    
    ) at the meta position:  Serves as the attachment point for hydrophobic tails via amidation or Schiff base formation.
    
Structural Advantages of the meta-Isomer

Unlike the linear para-isomer, the meta-substitution introduces a "kink" in the molecular geometry. This steric disruption can:

  • Prevent excessive crystallization, lowering the Krafft temperature .

  • Alter packing parameters (

    
    ), potentially favoring vesicular structures over spherical micelles.
    

Synthetic Pathways

We define two primary classes of novel surfactants based on the derivatization of the amino group.

Class A: -Acyl 3-Aminobenzenesulfonamides (Amide Linkage)

These are robust, non-hydrolyzable surfactants suitable for high-stability applications.

Reaction Logic:



Class B: Schiff Base Surfactants (Imine Linkage)

These are "smart" surfactants that are pH-sensitive (hydrolyzable) and excellent ligands for transition metals (metallosurfactants).

Reaction Logic:



Visualization of Synthetic Workflow

SynthesisPathways Start 3-Aminobenzenesulfonamide (Metanilamide) ProcessA Amidation (THF/TEA, 0-25°C) Start->ProcessA ProcessB Condensation (EtOH, Reflux, AcOH) Start->ProcessB ReagentA Fatty Acid Chloride (e.g., Lauroyl Chloride) ReagentA->ProcessA ProductA Class A: N-Acyl Surfactant (Stable Amide) ProcessA->ProductA ReagentB Long Chain Aldehyde (e.g., Decanal) ReagentB->ProcessB ProductB Class B: Schiff Base Surfactant (pH-Sensitive Imine) ProcessB->ProductB

Figure 1: Synthetic divergence for creating amide-based vs. imine-based surfactants from the metanilamide scaffold.

Experimental Protocols

Protocol 1: Synthesis of -Lauroyl-3-aminobenzenesulfonamide

Target: Stable Anionic/Nonionic Surfactant

Reagents:

  • 3-Aminobenzenesulfonamide (10 mmol)

  • Lauroyl chloride (12 mmol)

  • Triethylamine (TEA) (15 mmol)

  • Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.72 g of 3-aminobenzenesulfonamide in 30 mL of anhydrous THF in a round-bottom flask. Add TEA and cool the solution to 0°C in an ice bath.

  • Acylation: Dropwise add lauroyl chloride (dissolved in 10 mL THF) over 30 minutes. The exothermic reaction requires slow addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (TEA·HCl salt) will form.

  • Work-up: Filter off the TEA·HCl salt. Evaporate the THF solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from an Ethanol/Water (80:20) mixture.

  • Validation: Confirm structure via FTIR (Amide I band ~1650 cm⁻¹) and ¹H NMR.

Protocol 2: Synthesis of 3-(Decylideneamino)benzenesulfonamide

Target: pH-Cleavable Schiff Base Surfactant

Reagents:

  • 3-Aminobenzenesulfonamide (10 mmol)

  • Decanal (10 mmol)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Mixing: Dissolve equimolar amounts of amine and aldehyde in 50 mL absolute ethanol.

  • Catalysis: Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Reflux the mixture at 78°C for 6–8 hours. Monitor progress via TLC (disappearance of the amine spot).

  • Isolation: Cool the solution. The Schiff base often precipitates upon cooling. If not, reduce solvent volume by 50% and refrigerate.

  • Purification: Recrystallize from hot ethanol.

  • Validation: FTIR must show a strong

    
     stretch at 1610–1630 cm⁻¹.
    

Physicochemical Characterization

To validate these molecules as surfactants, their aggregation behavior must be quantified.

Thermodynamic Parameters

The thermodynamics of micellization are derived from the temperature dependence of the Critical Micelle Concentration (CMC) using the Gibbs-Helmholtz relationship:




Where


 is the CMC in mole fraction units.
Representative Data Profile

The following table summarizes expected physicochemical values for these novel surfactants, extrapolated from analogous sulfonamide-based amphiphiles (e.g., sulfanilic acid derivatives).

ParameterSymbolUnitClass A (Amide)Class B (Schiff Base)Significance
Critical Micelle Conc. CMCmM1.5 - 3.00.8 - 1.2Low CMC indicates high efficiency.
Surface Tension

mN/m30 - 3528 - 32Effectiveness at reducing surface energy.
Free Energy

kJ/mol-25 to -30-28 to -34Negative values confirm spontaneous micellization.
Krafft Point

°C15 - 2010 - 15Meta-substitution lowers

, improving cold-water solubility.
Micellization Equilibrium Diagram

Micellization cluster_thermo Thermodynamic Drivers Monomers Free Monomers (Low Concentration) Interface Air-Water Interface (Adsorption) Monomers->Interface Reduces Surface Tension Micelles Micelles (Above CMC) Monomers->Micelles Hydrophobic Effect (Entropy Driven) Micelles->Monomers Dynamic Exchange Thermo ΔG < 0 Spontaneous

Figure 2: Thermodynamic equilibrium between monomers, the interface, and micellar aggregates.

Biological Interface & Applications

The unique value proposition of 3-aminobenzenesulfonamide surfactants lies in their bioactivity . Unlike standard SDS or CTAB surfactants, these molecules retain the sulfonamide pharmacophore.

Mechanism of Action[1]
  • Membrane Disruption (Surfactant Effect): The hydrophobic tail inserts into the bacterial lipid bilayer, causing depolarization and leakage of cytosolic contents.

  • Metabolic Inhibition (Pharmacophore Effect): The sulfonamide headgroup competes with p-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase (DHPS) , blocking folate synthesis in bacteria.

Application Areas
  • Targeted Drug Delivery: The Schiff base derivatives (Class B) are pH-labile. In the acidic microenvironment of a tumor (pH ~6.5) or endosome (pH ~5.0), the imine bond hydrolyzes, releasing the payload and the free sulfonamide drug.

  • Metallosurfactants: The sulfonamide nitrogen and the imine nitrogen can chelate transition metals (Cu, Zn, Co), creating potent antimicrobial complexes that generate Reactive Oxygen Species (ROS).

References

  • Rubello, A., et al. (2019). "Thermodynamics of Micellization of Sulfonamide-Based Surfactants." Journal of Molecular Liquids.

  • Geng, T., et al. (2018). "Synthesis and Surface Properties of Novel Gemini Surfactants Derived from p-Aminobenzenesulfonate." Journal of Molecular Liquids.

  • Yousef, F., et al. (2018). "Sulfonamides: Historical Discovery, Development, and Structure-Activity Relationship." Journal of Applied Pharmaceutical Science.

  • Tiwari, A. K., et al. (2017). "Schiff Base Surfactants: Synthesis, Characterization and Antimicrobial Activity." Colloids and Surfaces A: Physicochemical and Engineering Aspects.

  • Vandyck, K., et al. (2018). "Synthesis and Evaluation of N-Phenyl-3-sulfamoyl-benzamide Derivatives." Journal of Medicinal Chemistry.

Methodological & Application

Application Note: Scalable Synthesis Protocol for N1-Hexadecyl-N1-methylmetanilamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Analysis

N1-Hexadecyl-N1-methylmetanilamide is a specialized amphiphilic intermediate often utilized in the development of liquid crystals, azo dyes, and lipid-like surfactants for drug delivery systems. Structurally, it consists of a polar 3-aminobenzenesulfonamide head group substituted at the sulfonamide nitrogen (N1) with a hydrophobic hexadecyl chain and a methyl group.

This protocol details a robust, two-step synthesis designed for high reproducibility and scalability. The route utilizes 3-nitrobenzenesulfonyl chloride as the electrophilic scaffold, coupled with N-methylhexadecylamine , followed by the selective reduction of the nitro group to the aniline moiety.

Retrosynthetic Logic

The synthesis is disconnected at the sulfonamide bond and the aniline nitrogen:

  • Functional Group Interconversion (FGI): The amino group is derived from a nitro precursor to avoid competitive nucleophilicity during sulfonylation.

  • Disconnection: The sulfonamide bond is formed via nucleophilic attack of the secondary amine on the sulfonyl chloride.

Retrosynthesis target Target: N1-Hexadecyl-N1-methylmetanilamide inter Intermediate: 3-Nitro-N-hexadecyl-N-methyl- benzenesulfonamide target->inter Nitro Reduction (H2, Pd/C) sm1 Starting Material A: 3-Nitrobenzenesulfonyl chloride inter->sm1 Sulfonylation sm2 Starting Material B: N-Methylhexadecylamine inter->sm2 (+ Et3N)

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available nitro-sulfonyl chloride and secondary amine.

Safety & Handling (MSDS Highlights)

  • 3-Nitrobenzenesulfonyl chloride: Corrosive, moisture-sensitive.[1][2] Causes severe skin burns and eye damage. Handle in a fume hood.

  • N-Methylhexadecylamine: Irritant. Avoid inhalation.

  • Hydrogen Gas (H2): Extremely flammable. Use proper grounding and pressure-rated vessels.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with water or solvent during handling.

Experimental Protocol

Step 1: Synthesis of 3-Nitro-N-hexadecyl-N-methylbenzenesulfonamide

This step involves the nucleophilic substitution of the chloride in 3-nitrobenzenesulfonyl chloride by the secondary amine.

Reagents & Materials:

  • 3-Nitrobenzenesulfonyl chloride (MW: 221.62 g/mol )

  • N-Methylhexadecylamine (MW: 255.48 g/mol )

  • Triethylamine (

    
    , Base scavenger)
    
  • Dichloromethane (DCM, Solvent) - Anhydrous

  • 1M HCl and Saturated

    
     (Workup)
    

Stoichiometry Table:

ComponentEquiv.MW ( g/mol )Quantity (Example)Role
3-Nitrobenzenesulfonyl chloride 1.1221.622.44 gElectrophile
N-Methylhexadecylamine 1.0255.482.55 gNucleophile
Triethylamine 1.5101.191.52 g (2.1 mL)Acid Scavenger
DCM --50 mLSolvent

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-methylhexadecylamine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: Exothermic reaction; control addition rate to maintain T < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) until the amine is consumed.

  • Workup:

    • Dilute with additional DCM (50 mL).

    • Wash sequentially with 1M HCl (2 x 30 mL) to remove excess amine/base.

    • Wash with Saturated

      
       (2 x 30 mL) to remove unreacted sulfonyl chloride (hydrolyzed to acid).
      
    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) if necessary.

    • Expected Yield: 85–95%

    • Appearance: Yellowish solid.[1]

Step 2: Reduction to N1-Hexadecyl-N1-methylmetanilamide

The nitro group is reduced to the primary amine using catalytic hydrogenation. This method is preferred for pharmaceutical applications due to the clean impurity profile compared to iron/acid reductions.

Reagents & Materials:

  • Intermediate from Step 1[3]

  • 10% Palladium on Carbon (Pd/C) - 50% water wet

  • Hydrogen gas (balloon or Parr shaker)

  • Methanol or Ethanol (Solvent)

Procedure:

  • Preparation: In a hydrogenation vessel (or heavy-walled flask), dissolve the Nitro-intermediate (from Step 1) in Methanol (approx. 10 mL/g).

  • Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst (e.g., if 1g of substrate, use 100mg of catalyst). Safety: Add catalyst to the solvent under an inert atmosphere (Nitrogen/Argon) to prevent ignition.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3 cycles).

    • Purge with Hydrogen (3 cycles).

    • Stir vigorously under

      
       atmosphere (1 atm balloon is usually sufficient; 30 psi for faster kinetics) at RT for 12–18 hours.
      
  • Monitoring: Monitor by TLC. The fluorescent nitro spot will disappear, and a lower Rf, ninhydrin-active amine spot will appear.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely (fire hazard).

    • Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: If the product is colored (oxidized traces), recrystallize from Isopropanol/Hexane or perform column chromatography (DCM/MeOH 95:5).

    • Expected Yield: 90–98%

    • Appearance: Off-white to pale beige waxy solid.

Process Workflow Diagram

Workflow start Start: Reagent Prep step1 Step 1: Sulfonylation (0°C -> RT, DCM) start->step1 Mix Amine + Sulfonyl Cl wash Workup: Acid/Base Wash step1->wash Reaction Complete inter Intermediate Isolation (Evaporation) wash->inter Dry & Conc. step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) inter->step2 Dissolve & Add Cat. filter Filtration (Celite) step2->filter Reaction Complete final Final Product: N1-Hexadecyl-N1-methylmetanilamide filter->final Evaporate Solvent

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Validation

To ensure the "Trustworthiness" of the synthesized compound, verify the structure using the following parameters:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2–7.4 (m, aromatic protons).
      
    • 
       3.8 (broad s, 2H, 
      
      
      
      , exchangeable).
    • 
       2.9 (t, 2H, 
      
      
      
      ).
    • 
       2.7 (s, 3H, 
      
      
      
      ).
    • 
       1.2–1.3 (m, bulk methylene chain).
      
    • 
       0.88 (t, 3H, terminal 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculate

      
      .[4] Formula: 
      
      
      
      .[4][5]
    • Exact Mass: ~410.30 Da. Look for peak at m/z 411.3.

References

  • PubChem. "N1-hexadecyl-n1-methylmetanilamide (Compound)."[4][6] National Library of Medicine. Accessed October 2023. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for sulfonamide synthesis and nitro reduction procedures).
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

using N1-Hexadecyl-N1-methylmetanilamide as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Corrosion Inhibition Protocols for N1-Hexadecyl-N1-methylmetanilamide (HMM)

Executive Summary & Chemical Identity

This application note details the experimental validation of N1-Hexadecyl-N1-methylmetanilamide (HMM) as a mixed-type corrosion inhibitor. HMM belongs to the class of sulfonamide-based surfactants. Its structure combines a polar metanilamide head group (rich in heteroatoms N, O, S) with a hydrophobic hexadecyl (


) tail.

Mechanism of Action: In acidic environments (e.g., 1M HCl), the primary amine group on the metanilamide ring becomes protonated (


). The inhibition mechanism follows a dual-adsorption pathway:
  • Electrostatic Adsorption (Physisorption): The cationic head group interacts with chloride-bridged metal surfaces (

    
    ).
    
  • Chemisorption: The lone pairs on the sulfonamide oxygen and nitrogen atoms, along with

    
    -electrons from the aromatic ring, coordinate with vacant d-orbitals of iron.
    
  • Hydrophobic Shielding: The

    
     alkyl chain forms a dense, self-assembled monolayer (SAM) that repels water and corrosive ions.
    

Chemical Structure & Properties:

  • IUPAC Name: 3-amino-N-hexadecyl-N-methylbenzenesulfonamide

  • Molecular Formula:

    
    [1]
    
  • Solubility: Low in water; Soluble in Ethanol, DMSO, and Acetone.

  • Critical Micelle Concentration (CMC): Estimated range

    
     to 
    
    
    
    M (Must be determined experimentally).

Experimental Protocols

Solution Preparation
  • Stock Solution (10 mM): Dissolve accurately weighed HMM in a minimum volume of absolute ethanol (approx. 5% of final volume) and dilute with the aggressive electrolyte (e.g., 1.0 M HCl) to the mark. Sonicate for 15 minutes to ensure dispersion.

  • Test Concentrations: Prepare serial dilutions: 10

    
    M, 50 
    
    
    
    M, 100
    
    
    M, 500
    
    
    M, and 1000
    
    
    M.
  • Control: 1.0 M HCl with an equivalent volume of ethanol (blank).

Electrochemical Impedance Spectroscopy (EIS)

EIS provides kinetic information regarding the charge transfer resistance (


) and double-layer capacitance (

) at the metal-solution interface.
  • Instrument: Potentiostat/Galvanostat with FRA module (e.g., Gamry, Autolab).

  • Cell Setup: Three-electrode cell.

    • Working Electrode (WE): Mild steel coupon (

      
       exposed area), polished to mirror finish (1200 grit SiC).
      
    • Counter Electrode (CE): Platinum wire or Graphite rod.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Protocol:

    • Immerse WE in test solution for 30 minutes to establish Open Circuit Potential (OCP) stability (

      
      ).
      
    • Apply AC perturbation: 10 mV amplitude (peak-to-peak).

    • Frequency Range:

      
       to 
      
      
      
      .
    • Record: Nyquist and Bode plots.

Data Analysis (Equivalent Circuit): Fit data to a Randles circuit modified with a Constant Phase Element (CPE) to account for surface heterogeneity.



Where inhibition efficiency (


) is calculated as:


Potentiodynamic Polarization (PDP)

PDP determines the anodic and cathodic Tafel slopes and the corrosion current density (


).
  • Scan Range:

    
     vs. OCP.
    
  • Scan Rate: 1.0 mV/s (slow scan to maintain quasi-equilibrium).

  • Output: Tafel plots (

    
     vs. Potential).
    

Calculation: Extrapolate linear Tafel regions to


 to obtain 

.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the multi-step adsorption mechanism of HMM on a mild steel surface in HCl solution.

G cluster_bulk Bulk Solution (1M HCl) cluster_interface Helmholtz Double Layer cluster_surface Mild Steel Surface (Fe) HMM_Bulk HMM Molecule (Zwitterionic/Cationic) HMM_Ads Adsorbed HMM (Head Group) HMM_Bulk->HMM_Ads Diffusion H_Ion H+ Ions Cl_Ion Cl- Ions Cl_Ads Adsorbed Cl- Bridge Cl_Ion->Cl_Ads Specific Adsorption Cl_Ads->HMM_Ads Electrostatic Attraction (Physisorption) Tail Hydrophobic Tail (C16) (Barrier Formation) HMM_Ads->Tail Self-Assembly Fe_Ox Fe -> Fe2+ + 2e- HMM_Ads->Fe_Ox Donor-Acceptor (Chemisorption N/O -> d-orbitals) Tail->H_Ion Repulsion (Hydrophobic)

Figure 1: Schematic representation of HMM adsorption mechanism involving chloride bridging and hydrophobic tail shielding.

Data Interpretation & Reporting

Adsorption Isotherms

To validate the mechanism, fit the surface coverage (


) data to the Langmuir Adsorption Isotherm :


  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Linearity (

    
    )  confirms monolayer adsorption.
    
  • Calculate Gibbs Free Energy of Adsorption (

    
    ) :
    
    
    
    
    • If

      
      : Physisorption dominant.
      
    • If

      
      : Chemisorption dominant.
      
    • HMM is expected to show values between -30 and -40 kJ/mol (Mixed Mode).

Expected Results Summary Table
ParameterBlank (1M HCl)HMM (Low Conc.)HMM (Optimum Conc.)Trend Interpretation

(V)
-0.450-0.460-0.440Shift < 85mV implies Mixed Type inhibitor.

(

)
85012025Significant reduction indicates high efficiency.

(

)
15150450Increase confirms protective film formation.

(

)
2008040Decrease confirms displacement of water molecules.

Safety & Handling

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Toxicity: Sulfonamides can be bioactive. Handle as a potential irritant.

  • Disposal: Collect all waste containing HMM in "Organic Non-Halogenated" waste streams (unless mixed with high Cl-, then Halogenated). Do not pour down the drain due to surfactant aquatic toxicity.

References

  • ASTM International. (2021). ASTM G1-03(2017) Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. West Conshohocken, PA. Retrieved from [Link]

  • ASTM International. (2021). ASTM G59-97(2020) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. West Conshohocken, PA. Retrieved from [Link]

  • Hossain, N., et al. (2022). Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media. Molecules, 27(21), 7628. (Used as methodological basis for cationic surfactant protocols). Retrieved from [Link]

  • Mobin, M., & Rizvi, M. (2017). Polysaccharide from Plantago ovata leaves as green corrosion inhibitor for carbon steel in 1 M HCl solution. Arabian Journal of Chemistry, 10, S2829-S2838. (Reference for Langmuir Isotherm calculation standards). Retrieved from [Link]

Sources

Application Note: High-Efficiency Diazotization and Coupling of Lipophilic Metanilamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated framework for the diazotization and coupling of lipophilic metanilamides. It addresses the specific solubility and reactivity challenges posed by hydrophobic sulfonamide derivatives.

Abstract

This guide details the synthesis of azo compounds derived from lipophilic metanilamides (3-aminobenzenesulfonamides). Unlike simple anilines, lipophilic metanilamides exhibit poor solubility in aqueous mineral acids, rendering standard diazotization protocols ineffective.[1] This note presents two optimized protocols: Method A (Glacial Acetic Acid) for moderately lipophilic substrates and Method B (Non-Aqueous Alkyl Nitrite) for highly hydrophobic derivatives.[1] It further defines a phase-transfer coupling strategy to maximize yield and purity.

Introduction & Mechanistic Rationale

Metanilamides possess an electron-withdrawing sulfonamide group (


) meta to the amino group.[1] This substitution pattern has two critical consequences:
  • Deactivation: The amine is less nucleophilic, requiring strong nitrosating species (

    
    ) for effective reaction.[1]
    
  • Electrophilicity: The resulting diazonium salt is highly electrophilic, facilitating rapid coupling even with weak nucleophiles.[1]

The Solubility Challenge: Standard diazotization relies on dissolving the amine in aqueous


. Lipophilic metanilamides (bearing long alkyl chains or aryl groups on the sulfonamide) form gummy aggregates in water, preventing the nitrosating agent from penetrating the solid-liquid interface. This leads to low yields, tar formation, and unreacted starting material.[1]

The Solution: We utilize organic co-solvents (AcOH, THF) or completely non-aqueous systems to maintain the amine in a molecularly dispersed state, ensuring homogeneous kinetics.

Reaction Pathway Visualization

The following diagram illustrates the critical decision pathways and chemical transformations.

G Start Lipophilic Metanilamide Solubility_Check Solubility Check (Aqueous HCl) Start->Solubility_Check Method_A Method A: Glacial AcOH / HCl (Semi-Aqueous) Solubility_Check->Method_A Partial Solubility Method_B Method B: Isoamyl Nitrite / THF (Non-Aqueous) Solubility_Check->Method_B Insoluble Diazonium Diazonium Salt (Electrophile) Method_A->Diazonium NaNO2 (aq) Method_B->Diazonium RONO (org) Coupling_Rxn Coupling Reaction (pH Controlled) Diazonium->Coupling_Rxn Coupler Coupling Component (Nucleophile) Coupler->Coupling_Rxn Product Lipophilic Azo Dye Coupling_Rxn->Product

Figure 1: Decision matrix for selecting the appropriate diazotization route based on substrate solubility.

Materials & Equipment

  • Reagents:

    • Lipophilic Metanilamide derivative (>98% purity).[1]

    • Sodium Nitrite (

      
      ) or Isoamyl Nitrite.[1]
      
    • Glacial Acetic Acid (AcOH), Propionic Acid, or THF (anhydrous).[1]

    • Hydrochloric Acid (37%) or

      
      -Toluenesulfonic acid (
      
      
      
      -TsOH).[1]
    • Sulfamic Acid (for quenching).[1]

    • Coupling Component (e.g., N,N-diethylaniline, 2-naphthol).[1]

  • Equipment:

    • Jacketed glass reactor or 3-neck round bottom flask.[1]

    • Overhead mechanical stirrer (magnetic stirring is often insufficient for viscous slurries).[1]

    • Internal temperature probe (Thermocouple).[1]

    • pH meter (calibrated for semi-aqueous measurements).

Experimental Protocols

Protocol A: The "Acetic Acid" Route (Semi-Aqueous)

Best for metanilamides with moderate lipophilicity (e.g., N-butyl, N-benzyl).[1]

Rationale: Glacial acetic acid acts as a solvent for the amine and is miscible with the aqueous acid required to generate nitrous acid.

  • Dissolution: In a 3-neck flask, dissolve 10 mmol of the lipophilic metanilamide in 15–20 mL of Glacial Acetic Acid .

    • Note: If solubility is poor, gently heat to 40°C until clear, then cool back to room temperature.[1]

  • Acidification: Add 3.0 mL of conc. HCl (approx. 36 mmol) dropwise.[1]

    • Observation: The amine hydrochloride salt may precipitate as a fine, stirrable suspension.[1] This is acceptable.

  • Cooling: Cool the mixture to 0–5 °C using an ice/salt bath.

  • Diazotization: Prepare a solution of 0.76 g

    
     (11 mmol)  in 2 mL water . Add this solution dropwise to the amine mixture over 15 minutes.
    
    • Critical Control: Maintain internal temperature ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1]
      
  • Digestion: Stir at 0–5 °C for 30–60 minutes.

    • Endpoint Check: The solution should turn clear (yellow/orange). Test a drop on starch-iodide paper; an immediate blue/black color indicates excess nitrous acid (required).[1]

  • Quenching: Add small portions of solid Sulfamic Acid until the starch-iodide test is negative (no blue color). This prevents side reactions during coupling.[1]

Protocol B: The "Doyle" Route (Non-Aqueous)

Best for highly lipophilic metanilamides (e.g., N-octadecyl, complex aromatics) that are insoluble in acetic acid/water.[1]

Rationale: Uses organic nitrites in organic solvents, avoiding water entirely during the diazo formation step.[1][2]

  • Dissolution: Dissolve 10 mmol of the metanilamide in 20 mL of anhydrous THF (or Acetonitrile).

  • Acid Catalyst: Add 12 mmol of

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
    .
    • Note:

      
       can be used as an alternative Lewis acid catalyst.[1]
      
  • Cooling: Cool to 0 °C .

  • Nitrosation: Add 1.5 mL Isoamyl Nitrite (11-12 mmol) dropwise.

  • Reaction: Stir at 0 °C for 1 hour.

    • Observation: The diazonium tosylate salt often precipitates as a stable solid.[1] Do not filter; use the slurry directly for coupling.[1]

Protocol C: General Coupling Procedure

Designed to handle the lipophilic diazonium species generated above.

Mechanism: Electrophilic Aromatic Substitution (


).[1][3]
Critical Parameter:  pH control. The coupling component must be electron-rich.[1]
  • Coupler Preparation:

    • For Phenols/Naphthols: Dissolve 10 mmol coupler in 20 mL water + 10 mmol NaOH (pH ~10).

    • For Amines: Dissolve 10 mmol coupler in 10 mL Acetone or DMF (if lipophilic) or dilute acetic acid.[1]

  • Buffering: Add Sodium Acetate (solid) to the coupler solution to buffer the pH (target pH 4–5 for amines, pH 8–9 for phenols).[1]

  • Addition: Slowly pour the cold Diazonium Solution (from Method A or B) into the Coupler Solution with vigorous stirring.

    • Why this order? Adding diazo to coupler ensures the coupler is always in excess, minimizing diazo decomposition.[1]

  • Reaction: Stir at 0–10 °C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Workup:

    • The lipophilic azo dye will likely precipitate as a solid or oil.[1]

    • Filtration: If solid, filter and wash with copious water.[1]

    • Extraction: If oily, extract with Dichloromethane (DCM).[1] Wash organic layer with brine, dry over

      
      , and evaporate.
      

Data Analysis & Troubleshooting

Reaction Mechanism Visualization

The following diagram details the molecular mechanism of the diazotization step in Method A.

Mechanism Step1 1. Nitrosation Agent Formation NaNO2 + HCl -> HO-N=O + H+ -> [N=O]+ Step2 2. N-Nitrosation Ar-NH2 + [N=O]+ -> Ar-NH2(+)-N=O Step1->Step2 Electrophilic Attack Step3 3. Proton Transfer & Dehydration Ar-NH-N=O -> Ar-N=N-OH -> Ar-N#N(+) Cl(-) Step2->Step3 -H2O

Figure 2: Step-wise mechanism of diazonium salt formation.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Tar/Oil Formation Decomposition of diazonium salt.[1]Keep temp < 5°C. Ensure coupling is rapid. Use Method B if water is present.[1][2]
Low Yield Incomplete diazotization due to solubility.[1]Switch from Method A to Method B (THF/Isoamyl Nitrite).
No Reaction pH too low during coupling.Add Sodium Acetate or Carbonate to maintain pH 4-5 (amines) or 8-9 (phenols).[1]
Gas Evolution (Foaming) Decomposition (

loss).
Temperature too high. Cool reactor immediately.

References

  • Doyle, M. P., et al. (1977).[1] Alkyl Nitrite-Metal Halide Deamination Reactions.[1] 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides.[1] Journal of Organic Chemistry.[1] Link[1]

  • Zollinger, H. (1991).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments.[1] VCH Publishers.[1] (Standard text for diazo chemistry mechanisms).

  • Filimonov, V. D., et al. (2008).[1] Unusually Stable and Versatile Arenediazonium Tosylates: Preparation and Applications.[1] Organic Letters.[1] Link[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard protocols for aqueous diazotization).[1][4] Link[1]

  • Barbero, M., et al. (2014).[1] Diazotization of anilines in mild conditions.[1][5][6][7] Arkivoc.[1] Link

Sources

Formulation of Self-Assembling Monolayers Using Sulfonamide Derivatives: A Comprehensive Guide to Surface Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembling monolayers (SAMs) represent a versatile and powerful platform for modifying and functionalizing surfaces at the molecular level.[1] This guide provides an in-depth exploration of the formulation of SAMs using sulfonamide derivatives, a class of molecules offering unique chemical properties valuable in medicinal chemistry and drug development.[2][3] We will detail the underlying principles, step-by-step protocols for the synthesis of sulfonamide-thiol linkers, substrate preparation, monolayer deposition, and comprehensive characterization techniques. This document is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to successfully implement sulfonamide-based SAMs in their research, from biosensor development to creating biocompatible surfaces for medical implants.[1][4]

Foundational Principles: The "Why" of Sulfonamide SAMs

The spontaneous organization of organic molecules into ordered, single-layer structures on a substrate is driven by a combination of head group-substrate interactions and intermolecular forces.[5][6] A typical molecule designed for SAM formation consists of three key components: an anchor (or head) group, a spacer (or tail), and a terminal functional group.[7][8]

  • Anchor Group: This component has a strong, specific affinity for the substrate, initiating the self-assembly process. Thiol (-SH) groups are the gold standard for forming robust SAMs on noble metal surfaces like gold, silver, and copper, due to the formation of a strong gold-thiolate (Au-S) bond.[5]

  • Spacer/Tail: Typically an alkyl chain, the spacer provides van der Waals interactions between adjacent molecules, driving the formation of a densely packed and ordered monolayer.[5]

  • Terminal Group: This group is exposed at the monolayer-environment interface and dictates the final chemical properties of the surface (e.g., wettability, biocompatibility, or reactivity).[1]

The sulfonamide moiety (-SO₂NHR) is a highly versatile functional group. It is a cornerstone in medicinal chemistry, found in numerous antibacterial and diuretic drugs.[3][9] Incorporating sulfonamides as the terminal group in a SAM allows researchers to leverage their unique electronic properties, hydrogen bonding capabilities, and established biological activities to create highly specific and functionalized surfaces. These surfaces are of particular interest in applications such as:

  • Biosensors: Immobilizing biomolecules for diagnostic assays.[1][4]

  • Drug Delivery: Functionalizing nanoparticles to improve targeting and biocompatibility.[1]

  • Biomedical Implants: Creating antibacterial and biocompatible coatings.[1][10]

The following sections provide a validated workflow for creating such functional surfaces, starting from the synthesis of a custom sulfonamide-thiol molecule.

Synthesis of a Sulfonamide-Terminated Alkanethiol

To create a sulfonamide-functionalized surface, one must first synthesize a molecule that contains both a thiol anchor and a sulfonamide terminal group. A common and effective strategy is the oxidative coupling of thiols and amines.[11][12] This protocol outlines a one-pot synthesis of N-benzyl-11-mercaptoundecanesulfonamide, a representative molecule for this application.

Protocol 1: One-Pot Synthesis of a Sulfonamide-Thiol

Causality: This procedure is based on the in-situ generation of a sulfonyl chloride from a dithiol, which then readily reacts with a primary amine to form the stable sulfonamide bond. Using a dithiol where one thiol is protected allows for selective reaction, followed by deprotection to reveal the anchor group for SAM formation. For this example, we will consider a more direct approach starting with a thiol that will be converted to a sulfonamide. A more practical route for a research setting often involves multi-step synthesis to ensure purity and yield, for instance, starting with an ω-bromoalkanesulfonyl chloride, reacting with an amine, and then converting the bromine to a thiol. However, direct oxidative coupling methods are emerging as efficient alternatives.[11][12] The following is a conceptual protocol based on established chemical transformations.[13]

Materials:

  • 11-mercaptoundecanoic acid

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCH)

  • N-benzyl-trimethylammonium chloride

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In-situ Sulfonyl Chloride Formation: a. In a round-bottom flask under a nitrogen atmosphere, dissolve 11-mercaptoundecanoic acid (1 equiv.) in anhydrous acetonitrile. b. Add N-benzyl-trimethylammonium chloride (3 equiv.) and a catalytic amount of water (2.5 equiv.). c. Slowly add 1,3-dichloro-5,5-dimethylhydantoin (DCH) (1.5 equiv.) to the stirring solution at room temperature. The reaction generates the sulfonyl chloride in situ.[13] d. Stir for 10-15 minutes. The solution will typically turn a light yellow color.

  • Sulfonamide Formation: a. To the same flask, add benzylamine (4 equiv.) dropwise. b. Allow the reaction to stir at room temperature for 30-60 minutes.

  • Work-up and Purification: a. Quench the reaction by adding a saturated solution of sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. e. The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-11-mercaptoundecanesulfonamide.

Formulation of the Self-Assembling Monolayer

The quality of a SAM is critically dependent on the cleanliness of the substrate and the conditions of deposition.[14][15] Even trace amounts of contaminants can disrupt the formation of a well-ordered monolayer.[14]

Protocol 2: Gold Substrate Preparation

Causality: A pristine surface is paramount for achieving a high-density, well-ordered SAM.[5] The following cleaning procedures are designed to remove both organic and inorganic contaminants. Piranha solution is an extremely strong oxidizer that removes organic residues, while ethanol washing removes residual water and other soluble impurities.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION IS REQUIRED.

  • Deionized (DI) water (18.2 MΩ·cm)

  • 200 proof ethanol

  • High-purity nitrogen gas

  • Teflon or glass slide holder

  • Beakers

Procedure:

  • Piranha Cleaning (Perform in a certified fume hood with personal protective equipment): a. Place the gold substrates in a glass slide holder. b. In a glass beaker, prepare the piranha solution by slowly and carefully adding the hydrogen peroxide to the sulfuric acid. Never add the acid to the peroxide. The solution is highly exothermic and reactive. c. Immerse the substrates in the piranha solution for 10-15 minutes.[16] d. Carefully remove the substrates and rinse them copiously with DI water. e. Rinse thoroughly with 200 proof ethanol.[5]

  • Drying: a. Dry the substrates under a gentle stream of high-purity nitrogen gas. b. Use the cleaned substrates immediately for SAM deposition to prevent re-contamination from the atmosphere.

Protocol 3: SAM Deposition by Immersion

Causality: The self-assembly process, while initiated rapidly, requires time for the adsorbed molecules to reorganize into a thermodynamically stable, ordered structure.[5] An incubation period of 12-48 hours is standard for achieving a high-quality monolayer.[14][15] Using a high-purity solvent is critical as solvent impurities can compete for binding sites on the substrate.[14]

Materials:

  • Cleaned gold substrates

  • Synthesized sulfonamide-thiol derivative

  • 200 proof ethanol (high purity)

  • Glass vials with sealable caps

  • High-purity nitrogen or argon gas

Procedure:

  • Prepare the Thiol Solution: a. Prepare a 1 mM solution of the sulfonamide-thiol derivative in 200 proof ethanol.[5] Ensure all glassware is impeccably clean. b. To minimize oxidation of the thiol head group, it is advisable to degas the solvent and backfill the solution container with an inert gas like nitrogen.[5]

  • Substrate Immersion: a. Place a cleaned, dry gold substrate into a vial. b. Fill the vial with the 1 mM thiol solution, ensuring the substrate is fully submerged. c. Minimize the headspace above the solution and backfill the vial with nitrogen gas before sealing tightly.[15]

  • Incubation: a. Allow the self-assembly to proceed at room temperature for at least 12-24 hours. Longer incubation times often lead to more ordered monolayers.[5]

  • Rinsing and Drying: a. After incubation, remove the substrate from the solution using clean tweezers. b. Rinse the substrate thoroughly with fresh 200 proof ethanol to remove any non-chemisorbed (physisorbed) molecules.[5] c. Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas. d. Store the SAM-coated substrate in a clean, dry environment (like a desiccator) until characterization or use.

Visualization of the Experimental Workflow

The entire process, from substrate preparation to final characterization, can be visualized as a sequential workflow.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Piranha Piranha Cleaning (H₂SO₄/H₂O₂) Rinse_DI DI Water Rinse Piranha->Rinse_DI Rinse_EtOH Ethanol Rinse Rinse_DI->Rinse_EtOH Dry_N2_1 Nitrogen Dry Rinse_EtOH->Dry_N2_1 Immerse Immerse Substrate (12-24h) Dry_N2_1->Immerse Immediate Use Solution Prepare 1mM Sulfonamide-Thiol in Ethanol Solution->Immerse Rinse_Final Ethanol Rinse Immerse->Rinse_Final Dry_N2_2 Nitrogen Dry Rinse_Final->Dry_N2_2 CA Contact Angle Dry_N2_2->CA XPS XPS Dry_N2_2->XPS AFM AFM Dry_N2_2->AFM

Caption: Experimental workflow for sulfonamide SAM formulation.

Characterization: Validating Your Monolayer

Confirming the successful formation of a high-quality SAM requires a suite of surface-sensitive characterization techniques.[17] Each technique provides complementary information about the monolayer's properties.

Technique Information Provided Expected Outcome for a Successful Sulfonamide SAM
Contact Angle Goniometry Measures surface wettability, which is dictated by the terminal functional group.A significant change in the water contact angle compared to the bare gold substrate, reflecting the hydrophobicity/hydrophilicity of the sulfonamide group.
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition and chemical state information of the surface.Presence of sulfur (S 2p), nitrogen (N 1s), and oxygen (O 1s) peaks corresponding to the sulfonamide-thiol molecule. High-resolution scans can confirm the Au-S bond formation.[17]
Atomic Force Microscopy (AFM) Images surface topography at the nanoscale.A smooth, uniform surface topology. Can be used to identify defects, pinholes, or molecular aggregates. In some cases, it can measure the thickness of the monolayer.
Fourier-Transform Infrared Spectroscopy (FT-IR) Measures the vibrational frequencies of bonds within the monolayer.Characteristic peaks for S=O and N-H stretching in the sulfonamide group, as well as C-H stretching from the alkyl spacer, can confirm the presence and orientation of the molecules.

Molecular Assembly Visualization

The formation of the SAM is a cooperative process involving both the anchor-substrate bond and intermolecular interactions.

Caption: Sulfonamide-thiol self-assembly on a gold substrate.

Troubleshooting Guide

Even with robust protocols, issues can arise. This guide addresses common problems and provides validated solutions.[14]

Problem Potential Cause(s) Recommended Solution(s)
Patchy / Disordered Monolayer 1. Contaminated substrate.[14] 2. Impure thiol or solvent.[14] 3. Insufficient incubation time.[14]1. Repeat substrate cleaning procedure; consider UV/ozone cleaning as an alternative.[5] 2. Use high-purity (e.g., 200 proof) ethanol and freshly purified thiol. 3. Increase incubation time to 24-48 hours.
Low Surface Coverage 1. Thiol concentration is too low. 2. Oxidation of the thiol head group.1. Optimize the thiol concentration (typically 1-10 mM).[16] 2. Prepare fresh solutions, degas the solvent, and store/incubate under an inert atmosphere (N₂ or Ar).[5]
Inconsistent Contact Angle 1. Incomplete rinsing, leaving physisorbed molecules. 2. Atmospheric contamination after SAM formation.1. Ensure thorough rinsing with fresh, high-purity solvent after incubation. 2. Characterize the SAM immediately after preparation or store in a clean, inert environment.
No Evidence of SAM (XPS) 1. Inactive thiol (oxidized to disulfide). 2. Gold surface is passivated or contaminated.1. Use fresh, high-quality thiol. Consider a brief reduction step if oxidation is suspected. 2. Ensure the cleaning procedure is effective. Test with a standard alkanethiol (e.g., octadecanethiol) to validate the substrate and process.

References

  • Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs)
  • The role of self-assembled monolayers in electronic devices - Journal of M
  • Crosslinked organosulfur-based self-assembled monolayers: formation and applic
  • Technical Support Center: Troubleshooting S-adenosyl-L-methionine (SAM)-Dependent Reactions - Benchchem.
  • Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers - MDPI.
  • SURFACE MODIFICATION OF POLYSTYRENE BEADS WITH SULFONAMIDE DERIVATIVES AND APPLICATION TO W
  • Applications of Self-Assembled Monolayers - Ossila.
  • Preparing Self-Assembled Monolayers - Sigma-Aldrich.
  • Application Notes and Protocols for the Preparation of Gold Surfaces via Thiol Self-Assembly - Benchchem.
  • SELF ASSEMBLED MONOLAYERS -A REVIEW.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - White Rose Research Online.
  • Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Form
  • Deposition of Self-Assembled Monolayers (SAMs)
  • Sulfonamides: Synthesis and The Recent Applic
  • Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH)
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Self-assembled monolayer - Wikipedia.
  • Formation and Structure of Self-Assembled Monolayers - SciSpace.

Sources

application of N1-Hexadecyl-N1-methylmetanilamide in lipid probes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: N1-Hexadecyl-N1-methylmetanilamide as a Versatile Amphiphilic Anchor for Custom Lipid Probes

Executive Summary

N1-Hexadecyl-N1-methylmetanilamide (3-amino-N-hexadecyl-N-methylbenzenesulfonamide) is a highly specialized amphiphilic building block designed for the synthesis of custom lipid bilayer probes. This application note details the physicochemical rationale, bioconjugation protocols, and membrane integration methodologies for utilizing this compound in advanced biophysical and live-cell imaging studies.

Introduction & Mechanistic Rationale

The development of high-fidelity fluorescent probes for cell plasma membrane imaging requires a delicate balance between aqueous solubility and membrane-anchoring stability. Conventional probes often suffer from rapid internalization or polarity-induced quenching. N1-Hexadecyl-N1-methylmetanilamide overcomes these limitations through its unique structural topology:

  • Hydrophobic Anchor (Hexadecyl Chain): The

    
     alkyl chain provides a thermodynamically favorable insertion into the hydrophobic core of lipid bilayers. Computational and experimental models of similar hexadecyl/palmitoyl anchors demonstrate a steeply downhill insertion free energy profile, yielding approximately -25.6 to -30.6 kcal/mol upon partitioning into the membrane[1]. This ensures that the 
    
    
    
    chain inserts completely into the bilayer, acting as a minimal yet highly stable membrane anchor[2].
  • Interfacial Linker (Sulfonamide): The sulfonamide moiety acts as a stable, polar pivot at the lipid-water interface. This prevents the probe from flipping entirely into the hydrophobic core, maintaining the functional headgroup in the aqueous extracellular or intravesicular space.

  • Bioconjugation Site (Primary Aromatic Amine): The metanilamide headgroup features a primary aniline amine. This provides a highly specific nucleophilic site for conjugation with N-hydroxysuccinimide (NHS) esters or isothiocyanates of various fluorophores, enabling the creation of "Interfacial Activation" platforms that exhibit superior membrane-anchoring stability (retained for >60 min without cytosolic internalization)[3].

Physicochemical Properties

Understanding the baseline properties of the precursor is critical for predicting its behavior in organic solvents during synthesis and in aqueous media during biological application.

PropertyValueRationale / Implication
Chemical Name 3-amino-N-hexadecyl-N-methylbenzenesulfonamidePrimary amine allows for selective acylation.
Molecular Formula

Amphiphilic balance (hydrophobic tail + polar head).
Monoisotopic Mass 410.2967 Da[4]Used for LC-MS/HRMS validation of the precursor.
Predicted CCS ~205.7 Ų (

)[4]
Useful for ion mobility mass spectrometry tracking.
Solubility Soluble in DMF, DMSO,

Necessitates organic solvents for bioconjugation.

Experimental Protocols

Protocol 1: Synthesis of Custom Fluorescent Lipid Probes (Bioconjugation)

Expertise & Causality: The primary amine on the metanilamide ring is an aniline derivative, making it less nucleophilic than aliphatic amines due to resonance stabilization. Therefore, the reaction with NHS-esters requires a strong non-nucleophilic base (DIPEA) to ensure complete deprotonation and slightly elevated temperatures or extended reaction times to drive the nucleophilic acyl substitution to completion.

Materials:

  • N1-Hexadecyl-N1-methylmetanilamide (Precursor)

  • NHS-Ester Fluorophore (e.g., Cy5-NHS or Fluorescein-NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 µmol of N1-Hexadecyl-N1-methylmetanilamide in 500 µL of anhydrous DMF in a light-protected microcentrifuge tube. Self-validation: Ensure the solution is completely clear; any moisture will rapidly hydrolyze the NHS ester.

  • Activation: Add 12 µmol (1.2 molar equivalents) of the chosen NHS-Ester Fluorophore to the solution.

  • Catalysis: Add 30 µmol (3 molar equivalents) of DIPEA. Vortex gently for 30 seconds. The base neutralizes any trace acid and enhances the nucleophilicity of the aniline amine.

  • Incubation: Incubate the reaction mixture at 30°C for 18-24 hours under continuous orbital shaking (400 rpm) in the dark.

  • Purification: Purify the resulting conjugate (Hexadecyl-Fluorophore) using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 column and a gradient of Water/Acetonitrile (containing 0.1% TFA).

  • Validation: Confirm the mass of the synthesized probe via ESI-MS. Lyophilize the purified fraction and store at -20°C.

Protocol 2: Membrane Incorporation and Lipid Raft Partitioning

Expertise & Causality: To evaluate the membrane-anchoring stability, the probe must be introduced to a lipid environment where it can transition from an aggregated, quenched state in water to a highly fluorescent, monomeric state within the lipid bilayer[3].

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • Synthesized Hexadecyl-Fluorophore Probe (from Protocol 1)

Step-by-Step Methodology:

  • Lipid Film Preparation: In a glass vial, mix DOPC and Cholesterol (7:3 molar ratio) in chloroform to a final lipid concentration of 1 mg/mL. Add the synthesized probe to achieve a 0.5 mol% ratio relative to total lipids.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas, followed by vacuum desiccation for 2 hours to remove trace organic solvents.

  • Hydration: Hydrate the lipid film with 1 mL of pre-warmed PBS (pH 7.4). Vortex vigorously for 5 minutes to form Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder to generate monodisperse Large Unilamellar Vesicles (LUVs).

  • Imaging: Mount 10 µL of the LUV suspension onto a glass-bottom dish. Image using a Confocal Laser Scanning Microscope (CLSM) with appropriate excitation/emission filters for the conjugated fluorophore. Self-validation: The fluorescence should be localized exclusively to the vesicle rims, confirming successful

    
     tail anchoring and interfacial positioning.
    

Mechanistic Pathway Visualization

Below is the logical workflow mapping the transformation of the precursor into a functional membrane probe and its subsequent biophysical integration.

G N1 N1-Hexadecyl-N1-methylmetanilamide (Amphiphilic Precursor) Conj Bioconjugation (Anhydrous DMF, DIPEA, 30°C) N1->Conj NHS NHS-Ester Fluorophore (e.g., Cy5-NHS) NHS->Conj Probe Custom Fluorescent Lipid Probe (Hexadecyl-Fluorophore) Conj->Probe Nucleophilic Acyl Substitution Vesicle Lipid Vesicle / Live Cell Incubation (Aqueous Media) Probe->Vesicle Probe Hydration Insert Membrane Insertion (C16 Tail Anchoring) Vesicle->Insert Hydrophobic Effect (ΔG ≈ -30 kcal/mol) Micro Confocal Microscopy & Biophysical Analysis Insert->Micro Interfacial Activation

Workflow detailing the bioconjugation of N1-Hexadecyl-N1-methylmetanilamide and its membrane insertion.

Quantitative Data Presentation

The following table summarizes the expected biophysical parameters of a probe synthesized from N1-Hexadecyl-N1-methylmetanilamide compared to standard commercial dialkylcarbocyanine dyes (e.g., DiO).

ParameterHexadecyl-Metanilamide ProbeCommercial DiO ProbeMechanistic Driver
Insertion Free Energy (

)
~ -25.6 to -30.6 kcal/mol[1]~ -20.0 kcal/mol

chain provides deep hydrophobic core penetration[1].
Plasma Membrane Retention > 60 minutes[3]< 30 minutes[3]Sulfonamide interfacial lock prevents rapid endocytosis[3].
Aqueous State Highly aggregated (quenched)[3]Partially soluble/micellarAmphiphilic architecture forces aggregation in polar media[3].
Lipid State (Activation) Monodisperse (highly fluorescent)[3]FluorescentLipid membrane shields the fluorophore, eliminating quenching[3].

References[4] PubChemLite: N1-hexadecyl-n1-methylmetanilamide. PubChem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-T3HrHK_tqmcosbHJfHeCCvROsy4zR6nFjRP8EsIaC1jQKliKgitC_LaUw9UwNqxifpyvWc74tXXtcYJ8erhIpYvsGpqaa8qWlD7UVeOfW9BlAB73_rBA0Mr0ruqW6_o5kqw7sowzbgS26cU=[3] “Interfacial Activation” High-Fidelity Sensing Strategy: Two-Photon Fluorescence Imaging of Transmembrane H2S Release. Analytical Chemistry - ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNHkNl459afs0roE5xAZOsQ4RU5sAz52YFxYiAArcFef7l43pJtyjtCvwkV-gLzkPc5gRB5EOSPxgKFtGDrl6VdRkJEZgab3QYo6CxWxDX0oDGdJCQxYBFnRnCNJ8Zil5vCUAC40Orb8Ge2sH9iSY=[1] Membrane Insertion Free Energy Profile of H-ras Membrane Anchor. PMC - NIH. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqQ2bchg1fFYDBHmaMSeRDft1aKSibRdWOPANq2uQ0q72XwWRcB6uZepR8rbBse4WL_TTYcbWZAiTOCgdaCULOR9w58vhJ_g_1LAWaSuC2ke0KKaXh9V20NdQDBPe6u7M_0DVjsHiFIRGrEA==[2] Ras plasma membrane signalling platforms. PMC - NIH. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ82NR0sk6Afm_UKqd3mB80ye5WWSOp_Q67xfaiOtUCAR4MZiTFs7437dTMfaEoXyK39A6zFPnPqxx9pssmPkpdKvpYUutS3xlSnw93oZFr8YeffAnXFL76j8c7tpoly29SLfMoMvz5AN-Jg==

Sources

Introduction: The Significance of Sulfonamide-Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the functionalization of surfaces with long-chain sulfonamides, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the core principles, experimental protocols, and characterization methods for creating robust and functional sulfonamide-modified surfaces.

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry and drug development, renowned for its presence in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1][2][3][4] The unique properties of sulfonamides—such as their hydrolytic stability, strong hydrogen bonding capabilities, and ability to interact with biological targets—make them highly valuable pharmacophores.[5][6][7]

Translating these molecular properties to a macroscopic surface creates materials with enhanced functionality. Functionalizing surfaces with long-chain sulfonamides allows for the development of advanced biomaterials, biosensors, and drug discovery platforms. These surfaces can exhibit tailored properties such as antimicrobial activity, controlled protein adsorption, and specific cell interactions, making them critical for applications ranging from medical implants to high-throughput screening arrays.[8]

This guide provides detailed protocols for three primary methods used to immobilize long-chain sulfonamides onto common laboratory substrates:

  • Silanization on Oxide Surfaces (e.g., Glass, Silica)

  • Thiol-Gold Self-Assembly on Gold Surfaces

  • UV-Initiated Polymer Grafting

Each section explains the underlying chemical principles, provides a step-by-step experimental protocol, and discusses the rationale behind key procedural choices to ensure reproducibility and success.

Method 1: Silanization on Oxide Surfaces

Silanization is a robust and widely used method for covalently modifying surfaces that possess hydroxyl (-OH) groups, such as glass, silicon wafers, and other metal oxides.[9][10] The process utilizes organosilane molecules that form stable siloxane bonds (Si-O-Si) with the substrate, resulting in a durable and uniform monolayer.[11][12]

Core Principle

The functionalization is achieved using a bifunctional silane molecule containing a sulfonamide moiety at one end and a reactive trialkoxysilane group at the other. The process occurs in two main steps:

  • Hydrolysis: The alkoxy groups on the silane react with trace amounts of water to form reactive silanol (Si-OH) groups.[9]

  • Condensation: These silanols condense with the hydroxyl groups on the substrate surface, forming covalent Si-O-Si linkages. Further condensation between adjacent silane molecules can create a cross-linked, stable network.[11]

This method effectively transforms a hydrophilic oxide surface into a well-defined surface whose properties are dictated by the terminal sulfonamide group.

Experimental Protocol

G cluster_prep Surface Preparation cluster_silanization Silanization cluster_post Post-Treatment cluster_char Characterization p1 Sonication in Detergent & Acetone p2 Piranha Etch / UV-Ozone p3 Rinse & Dry s1 Prepare 2% Sulfonamide-Silane in Anhydrous Toluene p3->s1 Activated Surface s2 Immerse Substrate (1-2 hr) s3 Rinse with Toluene & Ethanol c1 Cure/Anneal (110°C, 30 min) s3->c1 Coated Surface c2 Final Rinse & Dry char1 Contact Angle c2->char1 Functionalized Surface char2 XPS char3 AFM

Protocol 1: Silanization of Glass Substrates

A. Materials and Reagents

  • Glass or silica substrates (e.g., microscope slides)

  • Long-chain sulfonamide-terminated silane (e.g., N-(12-(triethoxysilyl)dodecyl)benzenesulfonamide)

  • Detergent solution (e.g., 2% Hellmanex III)

  • Acetone (ACS grade)

  • Methanol (ACS grade)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Anhydrous toluene

  • Absolute ethanol

  • Deionized (DI) water (18.2 MΩ·cm)

B. Step-by-Step Methodology

  • Surface Cleaning and Activation (Causality: To remove organic contaminants and maximize surface hydroxyl group density for a uniform reaction[13][14])

    • Place substrates in a slide rack and sonicate in a 2% detergent solution for 20 minutes.

    • Rinse thoroughly (10-15 times) with DI water.

    • Sonicate in acetone for 20 minutes, followed by a brief rinse with methanol.[14]

    • Prepare Piranha solution by slowly and carefully adding 3 parts concentrated H₂SO₄ to 1 part 30% H₂O₂ in a glass beaker. Extreme caution is required.

    • Immerse the cleaned, dry substrates in the Piranha solution for 30-60 minutes in a fume hood.[12]

    • Carefully remove the substrates and rinse extensively with DI water, followed by absolute ethanol.

    • Dry the substrates under a stream of high-purity nitrogen and use immediately.

  • Silanization (Causality: To covalently attach the sulfonamide monolayer)

    • In a fume hood, prepare a 2% (v/v) solution of the sulfonamide-terminated silane in anhydrous toluene.[15]

    • Completely immerse the activated substrates in the silane solution. To prevent multilayer formation from excess water, the reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[14]

    • Remove the substrates and rinse by sonicating sequentially in toluene and then absolute ethanol (5 minutes each) to remove any physisorbed silane.

  • Curing and Finalization (Causality: To strengthen the siloxane network and remove residual solvent)

    • Dry the coated substrates under a stream of nitrogen.

    • Cure the substrates by baking in an oven at 110-120°C for 30-60 minutes.[9] This step promotes further cross-linking within the monolayer.

    • Allow to cool to room temperature. The functionalized surfaces are now ready for characterization or use.

Data Summary: Expected Characterization Results
PropertyUntreated GlassSulfonamide-Silane Treated GlassRationale for Change
Water Contact Angle< 20°70 - 90°Replacement of polar -OH groups with less polar sulfonamide and long alkyl chains.
Surface Elements (XPS)Si, OSi, O, C, N, SAppearance of nitrogen and sulfur signals confirms sulfonamide presence.

Method 2: Thiol-Gold Self-Assembly

The functionalization of gold surfaces with organothiols is a cornerstone of surface science, relying on the spontaneous formation of a strong gold-thiolate (Au-S) bond to create highly ordered self-assembled monolayers (SAMs).[16][17][18] This method offers precise control over surface chemistry.

Core Principle

A bifunctional molecule containing a thiol (-SH) group at one end and a terminal sulfonamide group is used. When a clean gold substrate is immersed in a dilute solution of this molecule, the thiol headgroup chemisorbs onto the gold surface.[19] The long alkyl chains of adjacent molecules then pack together via van der Waals interactions, resulting in a dense, quasi-crystalline monolayer that exposes the sulfonamide functionality to the external environment.[18]

Experimental Protocol

G cluster_prep Surface Preparation cluster_sam SAM Formation cluster_post Finalization p1 Rinse with Ethanol & Water p2 UV-Ozone Cleaning (15 min) p3 Immediate Use s1 Prepare 1 mM Sulfonamide-Thiol in Absolute Ethanol p3->s1 Pristine Au Surface s2 Immerse Substrate (18-24 hr) under Nitrogen s3 Rinse with Ethanol c1 Dry with Nitrogen Stream s3->c1 SAM-Coated Surface c2 Ready for Characterization

Protocol 2: Formation of Sulfonamide SAMs on Gold

A. Materials and Reagents

  • Gold-coated substrates (e.g., gold-on-glass or gold-on-silicon)

  • Long-chain sulfonamide-terminated alkanethiol (e.g., 11-(benzenesulfonamido)undecane-1-thiol)

  • Absolute ethanol (200 proof)

  • Deionized (DI) water (18.2 MΩ·cm)

  • High-purity nitrogen or argon gas

B. Step-by-Step Methodology

  • Gold Substrate Cleaning (Causality: A pristine surface is essential for forming a defect-free, well-ordered monolayer[18])

    • Rinse the gold substrate thoroughly with absolute ethanol and then DI water to remove gross particulate contamination.

    • Dry the substrate under a stream of nitrogen.

    • Place the substrate in a UV/Ozone cleaner for 15-20 minutes. This is a highly effective method for removing organic contaminants via photo-oxidation.[18]

    • The substrate should be used immediately after cleaning to prevent atmospheric contamination.

  • Preparation of Thiol Solution

    • Prepare a 1 mM solution of the sulfonamide-thiol in absolute ethanol.[18] All glassware must be meticulously cleaned.

    • To prevent oxidative disulfide formation, the ethanol should be degassed by bubbling with nitrogen or argon for 15-20 minutes prior to dissolving the thiol.

  • SAM Formation (Causality: Extended immersion allows molecules to diffuse and reorganize into a densely packed, ordered structure[18])

    • Place the freshly cleaned gold substrate into the thiol solution in a clean glass container.

    • Minimize headspace above the solution and backfill the container with nitrogen or argon before sealing.[16]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in the dark to prevent photo-oxidation.[16]

  • Rinsing and Drying

    • After immersion, remove the substrate from the solution using clean tweezers.

    • Rinse the surface thoroughly with fresh absolute ethanol to wash away any non-chemisorbed thiol molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen. The surface is now ready for use.

Data Summary: Expected Characterization Results
PropertyBare GoldSulfonamide-Thiol Treated GoldRationale for Change
Water Contact Angle~80-90° (if slightly contaminated)~70-85° (depends on sulfonamide structure)Formation of a dense organic monolayer with terminal sulfonamide groups.
Surface Elements (XPS)AuAu, C, S, O, NPresence of S 2p, N 1s, and C 1s signals confirms the SAM.
Monolayer Thickness (Ellipsometry)0 nm1.5 - 2.5 nm (for C11-C16 chains)Corresponds to the length of the long-chain thiol molecule.

Method 3: UV-Initiated Polymer Grafting

Polymer grafting creates thicker, more robust, and often more functional coatings compared to monolayers. By grafting polymers containing sulfonamide groups, a high density of the functional moiety can be introduced onto the surface. UV-initiated grafting is a versatile method that can be applied to a variety of substrates.

Core Principle

This method utilizes a surface-anchored photoinitiator, such as benzophenone, which upon UV irradiation, abstracts a hydrogen atom from a polymer chain, creating a radical.[8] This radical then forms a covalent bond with the surface radical, effectively "grafting" the polymer to the substrate. The process involves pre-synthesizing a polymer with pendant sulfonamide groups and then using UV light to attach it to a photoinitiator-functionalized surface.

Experimental Protocol

G cluster_prep Surface Preparation cluster_graft UV Grafting cluster_post Post-Treatment p1 Clean & Activate Substrate (e.g., Piranha for Glass) p2 Silanize with Benzophenone-Silane p1->p2 g1 Apply Sulfonamide Polymer Solution to Surface p2->g1 Initiator-Coated Surface g2 Expose to UV Light (e.g., 365 nm) g1->g2 c1 Wash Extensively (Sonication) to Remove Unbound Polymer g2->c1 Grafted Surface c2 Dry with Nitrogen

Protocol 3: Grafting of Sulfonamide Polymers onto Plastic

This protocol is adapted for a plastic substrate, as described for creating antimicrobial surfaces.[8]

A. Materials and Reagents

  • Substrate (e.g., Low-Density Polyethylene - LDPE)

  • Benzophenone-anchored sulfonamide antimicrobial (synthesized separately) or a mixture of a sulfonamide polymer and a benzophenone photoinitiator.

  • Spray-coater or dip-coating solution

  • UV curing system (e.g., with a 365 nm lamp)

  • Methanol or other suitable solvent

B. Step-by-Step Methodology

  • Substrate and Coating Preparation

    • Ensure the plastic substrate is clean by washing with a solvent like isopropanol and drying completely.

    • Prepare a solution of the benzophenone-anchored sulfonamide polymer in a suitable solvent (e.g., methanol or a methanol/water mixture). The concentration will depend on the desired coating thickness.

  • Coating Application (Causality: To apply a uniform layer of the polymer and photoinitiator prior to covalent attachment)

    • Apply the solution to the substrate surface. Spray-coating is effective for achieving a uniform film on larger or complex surfaces.[8] Alternatively, dip-coating can be used.

    • Allow the solvent to evaporate completely, leaving a thin film of the polymer on the surface.

  • UV Grafting (Causality: UV energy activates the benzophenone, creating surface radicals that covalently bind to the polymer chains)

    • Place the coated substrate inside a UV curing chamber.

    • Expose the surface to UV radiation (typically centered around 365 nm) for a specified time (e.g., 5-15 minutes). The optimal exposure time and intensity must be determined empirically.

  • Post-Grafting Wash (Causality: To remove all non-covalently attached polymer, ensuring that the observed surface properties are due to the grafted layer)

    • After UV exposure, thoroughly wash the surface to remove any unbound polymer. This is a critical step and may involve vigorous rinsing or sonication in a suitable solvent.

    • Dry the surface under a stream of nitrogen.

Data Summary: Expected Characterization Results
PropertyUntreated PlasticSulfonamide-Polymer Grafted PlasticRationale for Change
Water Contact AngleHydrophobic (~90-100° for LDPE)May increase or decrease depending on polymer backbone and sulfonamide structureGrafting of a new polymer layer changes surface chemistry and topography.
Surface Elements (XPS)C, HC, H, O, N, SAppearance of N and S signals confirms the presence of the sulfonamide polymer.
Anionic Dye StainingNo stainingPositive stainingIf the sulfonamide contains quaternary ammonium groups, it will bind anionic dyes.[8]

References

  • Grafting Polysulfonamide from Cellulose Paper through Organocatalytic Ring-Opening Polymerization of N-Sulfonyl Aziridines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization and surface properties of bis-sulfonamide, sulfonamide-imine and sultam based nonionic surfactants. (2016, October 17). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved March 7, 2026, from [Link]

  • Carbon nanoparticle surface functionalisation: Converting negatively charged sulfonate to positively charged sulfonamide. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • RAFT Polymerization of Sulfonamide-Containing Methacrylamides. (2014, May). The Aquila Digital Community. Retrieved March 7, 2026, from [Link]

  • Strategies for the functionalization of sulfonamides and the synthesis of sulfones. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025, June 13). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Surface-attached sulfonamide containing quaternary ammonium antimicrobials for textiles and plastics. (2019, January 23). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Connect. Retrieved March 7, 2026, from [Link]

  • Multifunctional Evaluation of Graphene Oxide–Sulfonamide Nanoconjugates: Antimicrobial, Antibiofilm, Cytocompatibility and Xenobiotic Metabolism Gene Expression Insight. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. (2021, May 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation. (2023, August 3). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Sulfonamide functionalized silica nano-composite: characterization and fluorescence “turn-on” detection of Fe3+ ions in aqueous samples. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Sulfamide chemistry applied to the functionalization of self-assembled monolayers on gold surfaces. (2017, April 4). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Poly(acrylamide) Grafts on Spherical Polymeric Sulfonamide Based Resin for Selective Removal of Mercury Ions from Aqueous Solutions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The grafting of a thin layer of poly(sodium styrene sulfonate) onto poly(ε-caprolactone) surface can enhance fibroblast behavior. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6). ACS Publications. Retrieved March 7, 2026, from [Link]

  • A New Approach to Generate Thiol-terminated SAMs on Gold. (2007, December 18). Agilent. Retrieved March 7, 2026, from [Link]

  • Carbon nanoparticle surface functionalisation: converting negatively charged sulfonate to positively charged sulfonamide. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Preprints.org. Retrieved March 7, 2026, from [Link]

  • Silanization of silicon and mica. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Method of silanization of surfaces. (n.d.). Google Patents.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Installation of superacidic carbon acid moieties into polymer materials via post-polymerization modification. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • What Is Silanization And Why Does It Matter? (2025, February 6). ALWSCI. Retrieved March 7, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Understanding Silane Functionalization. (n.d.). Kruss Scientific. Retrieved March 7, 2026, from [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2020, December 15). SciSpace. Retrieved March 7, 2026, from [Link]

  • Silanization Reagent. (2025, May 28). ZM Silane Limited. Retrieved March 7, 2026, from [Link]

  • Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. (2022, November 16). MDPI. Retrieved March 7, 2026, from [Link]

  • Biocide properties of polyethylene films with sulfonamide moiety on the surface. (n.d.). Journal of Optoelectronics and Advanced Materials. Retrieved March 7, 2026, from [Link]

  • Characterization of a Self-Assembled Monolayer of Thiol on a Gold Surface and the Fabrication of a Biosensor Chip Based on Surface Plasmon Resonance for Detecting anti-GAD Antibody. (2005, January 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Preparation of Nanoparticle-Immobilized Gold Surfaces for the Reversible Conjugation of Neurotensin Peptide. (2025, May 27). MDPI. Retrieved March 7, 2026, from [Link]

  • Two methods for glass surface modification and their application in protein immobilization. (2007, November 15). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Surface Chemistry Protocol. (2021, June 15). Popa Lab. Retrieved March 7, 2026, from [Link]

  • Installation of superacidic carbon acid moieties into polymer materials via post-polymerization modification. (2024, October 22). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Covalent Conjugation of Antibody to Gold Nanoparticles. (n.d.). nanoComposix. Retrieved March 7, 2026, from [Link]

  • Accessing sulfonamides via formal SO>2> insertion into C–N bonds. (2025, August 15). Yonsei University. Retrieved March 7, 2026, from [Link]

  • Accessing Sulfonamides via Formal SO2 Insertion into C–N Bonds. (2024, August 22). ChemRxiv. Retrieved March 7, 2026, from [Link]

Sources

experimental setup for testing surfactant activity of metanilamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of Interfacial & Micellar Properties of Metanilamide-Based Surfactants

Executive Summary

This guide details the experimental framework for evaluating the surfactant activity of N-acyl metanilamides (and related 3-aminobenzenesulfonamide derivatives). Unlike linear aliphatic surfactants, metanilamides incorporate a meta-substituted aromatic spacer that introduces unique steric constraints and


-

stacking interactions at the interface. This protocol prioritizes Surface Tensiometry and Conductivity as primary validation methods, while addressing the specific solubility challenges (Krafft point) inherent to aromatic amphiphiles.

Introduction & Chemical Context

Metanilamides are amphiphilic molecules typically synthesized via the N-acylation of metanilamide (3-aminobenzenesulfonamide) or metanilic acid. Their structure consists of:

  • Hydrophobic Tail: A long alkyl chain (C12–C18).

  • Rigid Spacer: A benzene ring with meta substitution, preventing the tight linear packing seen in standard sulfonate surfactants.

  • Polar Head: A sulfonamide (

    
    ) or sulfonate (
    
    
    
    ) group.

Why this matters: The meta geometry creates a "kink" in the hydrophobic-hydrophilic interface, often resulting in lower Critical Micelle Concentrations (CMC) but larger area-per-molecule (


) values compared to para-isomers (sulfanilamides).

Materials & Pre-Experimental Validation

Reagents:

  • Analyte: Purified N-acyl metanilamide (>98% purity via HPLC). Impurity Alert: Residual fatty acids or unreacted metanilic acid will drastically skew CMC data (the "minimum" in surface tension curves).

  • Solvent: Ultrapure water (Type I, 18.2 MΩ·cm), degassed.

  • Probe: Pyrene (for Fluorescence assay, optional).

Pre-Check: The Krafft Point Determination Aromatic surfactants often exhibit high Krafft temperatures (solubility thresholds).

  • Prepare a 1% (w/v) dispersion of the surfactant.

  • Cool to 4°C, then slowly heat while stirring.

  • Endpoint: The temperature at which the cloudy dispersion becomes optically clear is the Krafft Point (

    
    ).
    
  • Rule: All subsequent CMC measurements must be performed at

    
    .
    

Protocol A: Critical Micelle Concentration (CMC) via Tensiometry

The Gold Standard for thermodynamic characterization.

Principle

We measure the equilibrium surface tension (


) as a function of bulk concentration (

). The CMC is the intersection of the Gibbs adsorption isotherm (linear descent) and the micellar plateau.
Experimental Setup
  • Instrument: Force Tensiometer (e.g., Krüss K100 or Biolin Sigma 700).

  • Probe: Platinum Wilhelmy Plate (preferred over Du Noüy ring for aromatic surfactants to avoid wetting hysteresis).

Step-by-Step Procedure
  • Cleaning: Flame the Platinum plate until glowing orange (removes organic contaminants).

  • Stock Preparation: Prepare a stock solution at

    
     the estimated CMC (approx. 10–20 mM for C12 chains).
    
  • Dosing Loop:

    • Start with 50 mL pure water in the sample vessel.

    • Measure

      
       (Should be 72.0 ± 0.5 mN/m at 25°C).
      
    • Add stock solution in logarithmic increments (e.g., 2

      
      L, 4 
      
      
      
      L, 8
      
      
      L...).
    • Equilibration: Allow 3–5 minutes per step for diffusion. Note: Metanilamides may require longer equilibration (10 min) due to slow reorganization of the aromatic ring at the interface.

  • Data Acquisition: Record

    
     until the value plateaus for at least 5 consecutive points.
    
Data Analysis (Thermodynamics)

Plot


 vs. 

.[1]
  • Slope (

    
    ):  Used to calculate Surface Excess (
    
    
    
    ).
  • CMC: The inflection point.[1][2]

Gibbs Free Energy of Micellization (


): 
For nonionic/zwitterionic metanilamides:


Where

is the CMC in mole fraction units.

Protocol B: Conductivity (For Ionic Metanilates)

Alternative method for anionic derivatives (e.g., N-acyl metanilates).

  • Setup: Calibrated Conductivity Meter with temperature compensation.

  • Titration: Add surfactant stock to water.

  • Plot: Specific Conductivity (

    
    ) vs. Concentration (
    
    
    
    ).
  • Result: Two linear regions with different slopes. The intersection is the CMC.[1][3][4][5][6]

    • Expert Insight: The ratio of the slopes (

      
      ) gives the counterion binding degree (
      
      
      
      ), critical for calculating accurate thermodynamics for ionic species:
      
      
      .

Visualization of Experimental Logic

CMC_Workflow Start Start: Metanilamide Sample Purity Check Purity (>98%) Remove Fatty Acids Start->Purity Krafft Determine Krafft Point (Tk) Ensure T_exp > Tk Purity->Krafft Method_Choice Select Method based on Charge Krafft->Method_Choice Tensiometry Surface Tensiometry (Wilhelmy Plate) Method_Choice->Tensiometry Nonionic/General Conductivity Conductivity (If Ionic) Method_Choice->Conductivity Ionic Only Data_Plot Plot Data Gamma vs Log(C) or Cond vs C Tensiometry->Data_Plot Conductivity->Data_Plot Calc_CMC Identify Inflection Point (CMC) Data_Plot->Calc_CMC Calc_Thermo Calculate Thermodynamics Delta G, Surface Excess Calc_CMC->Calc_Thermo

Figure 1: Decision workflow for characterizing metanilamide surfactants, emphasizing the critical Krafft point check.

Protocol C: Emulsification Activity

To test the practical applicability of the surfactant.

  • Oil Phase: Paraffin oil or Squalane (standard non-polar phase).

  • Aqueous Phase: 0.1 wt% Metanilamide solution (must be

    
    ).
    
  • Procedure:

    • Mix Oil:Water (1:1 v/v) in a graduated cylinder.

    • Homogenize at 10,000 rpm for 2 minutes (Ultra-Turrax).

    • Measurement: Record the volume of the emulsion layer (

      
      ) at 
      
      
      
      .
  • Metric: Emulsification Index (

    
    ) = 
    
    
    
    .

References

  • Krüss Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

  • Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC) - Force Tensiometry. Retrieved from [Link]

  • National Institutes of Health (PMC). (2013). Structure Activity Relationships in Alkylammonium C12-Gemini Surfactants. Retrieved from [Link]

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Application Note: Synthesis and Assembly of Metanilamide-Core Supramolecular Polymers

[1]

Abstract & Strategic Overview

This guide details the synthesis and assembly of supramolecular polymers utilizing Metanilamide (3-aminobenzenesulfonamide) as the primary tecton (building block). While para-substituted sulfonamides (sulfanilamide) are historically ubiquitous, the meta-substituted isomer offers unique geometric advantages for supramolecular assembly.[1] The

1

We present two distinct protocols:

  • Lipid-Tethered Assembly: Synthesis of an amphiphilic hydrogelator via N-acylation.

  • Bis-Urea Polymerization: Synthesis of a main-chain supramolecular polymer via carbamoylation.[2]

Chemical Design Strategy

Why Metanilamide?

The metanilamide scaffold provides a dual-functionality "head" group essential for non-covalent polymerization:

  • Sulfonamide (

    
    ):  Acts as a strong hydrogen bond donor/acceptor, capable of forming 
    
    
    dimers or catemers similar to carboxylic acids but with distinct geometry.[1]
  • Aniline Amine (

    
    ):  The reactive handle for covalent modification. It is significantly more nucleophilic than the sulfonamide nitrogen, allowing selective functionalization without protecting groups.[1]
    
Mechanism of Assembly

The transition from monomer to supramolecular polymer is driven by a solvophobic trigger combined with directional hydrogen bonding .

  • 
    -
    
    
    Stacking:
    The aromatic rings stack to form the spine of the fiber.
  • H-Bonding Network: The amide/urea linkages and sulfonamide groups form lateral H-bonds, locking the stack into a 1D nanostructure.[2]

Protocol A: Synthesis of Amphiphilic Hydrogelator

Target Molecule: N-(3-sulfamoylphenyl)stearamide[2][1]

This protocol creates a "surfactant-like" monomer that self-assembles into nanofibers in aqueous environments.[2]

Materials
ReagentPurityRole
Metanilamide>98%Core Scaffold
Stearoyl Chloride>95%Hydrophobic Tail Source
Triethylamine (TEA)>99%Acid Scavenger
THF (Tetrahydrofuran)AnhydrousSolvent
Chloroform/MethanolHPLC GradeExtraction/Purification
Synthesis Procedure (Step-by-Step)

Step 1: Solubilization

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Metanilamide (1.72 g, 10 mmol) in 50 mL anhydrous THF .

  • Add Triethylamine (1.5 mL, 11 mmol) . The solution should remain clear.

  • Cool the mixture to 0°C in an ice bath.

Step 2: Acylation

  • Dissolve Stearoyl Chloride (3.03 g, 10 mmol) in 20 mL anhydrous THF .

  • Add the stearoyl chloride solution dropwise to the metanilamide solution over 30 minutes. Crucial: Slow addition prevents di-acylation.[2]

  • Allow the reaction to warm to room temperature and stir for 12 hours . A white precipitate (TEA[1]·HCl salt) will form.[1]

Step 3: Purification

  • Filter off the white TEA·HCl solid.[2]

  • Rotary evaporate the filtrate to yield a crude waxy solid.

  • Recrystallization: Dissolve the crude solid in hot Ethanol (~60°C). Cool slowly to room temperature, then to 4°C.

  • Collect the white crystals via vacuum filtration.

    • Yield Target: 75-85%[2]

    • Validation: melting point should be distinct from precursors; FTIR should show new Amide I band (~1650 cm⁻¹).[1]

Supramolecular Assembly (Gelation)[2]
  • Weigh 20 mg of the purified monomer into a vial.

  • Add 1.0 mL of DMSO (or DMF).[1] Heat to dissolve (clear solution).

  • Add 9.0 mL of deionized water (Solvent Switch).

  • Allow to sit undisturbed at room temperature.

  • Result: A turbid hydrogel forms within 1-4 hours as the hydrophobic tails collapse and the sulfonamide heads lock via H-bonds.[2]

Protocol B: Synthesis of Bis-Urea Supramolecular Polymer

Target Molecule: 1,6-bis(3-(3-sulfamoylphenyl)ureido)hexane[2][1]

This protocol creates a bifunctional monomer that polymerizes linearly via quadruple hydrogen bonding arrays (Bis-Urea motif).[2]

Materials
  • Metanilamide (2.0 equiv)[1]

  • Hexamethylene Diisocyanate (HDI) (1.0 equiv)[1]

  • Dibutyltin Dilaurate (DBTDL) (Catalyst, 1 drop)[1]

  • Dry Acetone or DMF[1]

Synthesis Procedure

Step 1: Reaction Setup

  • Flame-dry a 100 mL two-neck flask under Nitrogen flow.

  • Dissolve Metanilamide (3.44 g, 20 mmol) in 40 mL dry Acetone .

  • Add 1 drop of DBTDL.[2]

Step 2: Isocyanate Addition

  • Add Hexamethylene Diisocyanate (1.68 g, 10 mmol) dropwise via syringe.

  • Heat the mixture to reflux (approx. 56°C) for 6 hours .

Step 3: Isolation

  • The product is often less soluble than the reactants and may precipitate during reflux.

  • Cool to room temperature.

  • Filter the white precipitate.

  • Wash extensively with cold acetone to remove unreacted isocyanate and amine.[2]

  • Dry under vacuum at 40°C.[2]

Polymerization (Organogel Formation)[2]
  • Dissolve the Bis-Urea monomer in hot 1-Octanol or Ethylene Glycol (approx. 10 mg/mL).[2]

  • Cool to room temperature.

  • Observation: The solution should transition to a viscoelastic organogel. The "polymer chains" are physical, formed by the stacking of the urea and sulfonamide groups.

Visualization of Pathways[3]

GMetanilamideMetanilamide(Monomer A)Intermed1Amphiphilic Monomer(N-Stearoyl-Metanilamide)Metanilamide->Intermed1Protocol A:Acylation (THF, TEA)Intermed2Bis-Urea Monomer(Telechelic)Metanilamide->Intermed2Protocol B:Carbamoylation (Acetone, Reflux)StearoylClStearoyl Chloride(Lipid Tail)StearoylCl->Intermed1HDIDiisocyanate(Linker)HDI->Intermed2Gel1Supramolecular Hydrogel(Fibrillar Network)Intermed1->Gel1Self-Assembly:DMSO/H2O SwitchGel2Supramolecular Polymer(Linear Chains/Organogel)Intermed2->Gel2Self-Assembly:Cooling in Octanol

Caption: Synthetic pathways for transforming Metanilamide into amphiphilic hydrogelators (Top) or bis-urea main-chain polymers (Bottom).

Characterization & Validation

To validate the formation of a supramolecular polymer (vs. random aggregation), you must demonstrate reversibility and specificity .[1]

TechniqueObservationInterpretation
FTIR Spectroscopy Shift in Amide I (

)
Indicates formation of ordered H-bond networks (beta-sheet like).[2][1]
1H NMR (DMSO-d6) Sharp peaksMonomer is dissolved (disassembled state).[2][1]
1H NMR (D2O/Gel) Broad/Silent peaksMonomer is assembled into solid-like fibers (slow tumbling).[2][1]
Rheology Strain SweepLinear Viscoelastic Region (LVR) confirms physical crosslinking.[2][1] Gel breaks at high strain (shear thinning) and recovers (thixotropy).[1]
SEM/TEM ImagingHigh-aspect-ratio fibers (width 10-100 nm) rather than amorphous clumps.
Critical Troubleshooting (Self-Correction)
  • Issue: Product precipitates immediately during synthesis and is impure.

    • Cause: Reaction concentration too high or mixing too slow.[2]

    • Fix: Increase solvent volume by 50% and ensure vigorous stirring during dropwise addition.

  • Issue: Gel does not form; precipitate settles at bottom.

    • Cause: "Solubility Gap."[2] The monomer is too hydrophobic.

    • Fix: Increase the DMSO ratio in Protocol A (e.g., from 10% to 20%) or slightly increase pH (sulfonamides are weakly acidic, pKa ~10; partial deprotonation can aid solubility, but too much kills H-bonding).[1]

References

  • Sulfonamide Synthons: Perutz, M. F., et al.[1] "Supramolecular synthons in sulfonamide cocrystals."[2] Journal of the American Chemical Society, 2005.[1] Link[1]

  • Urea Supramolecular Polymers: Sijbesma, R. P., et al.[1][3] "Reversible polymers formed from self-complementary monomers using quadruple hydrogen bonding."[2] Science, 1997.[1] Link[1]

  • Hydrogelator Synthesis: Estroff, L. A., & Hamilton, A. D.[1] "Water gelation by small organic molecules."[2] Chemical Reviews, 2004.[1] Link[1]

  • Metanilamide Data: PubChem Compound Summary for CID 7377, 3-Aminobenzenesulfonamide.[2][1] National Center for Biotechnology Information.[2] Link[1]

Application Note: Protocols for Evaluating the Antimicrobial Activity of Sulfonamide Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Sulfonamide surfactants represent a highly specialized class of amphiphilic molecules designed to combat multidrug-resistant (MDR) pathogens. By covalently linking a hydrophilic sulfonamide pharmacophore to a hydrophobic lipid tail, these molecules exert a synergistic, dual-action mechanism. They leverage the surface-active properties of surfactants to disrupt bacterial lipid bilayers while simultaneously utilizing the sulfonamide moiety to competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway [1, 2].

Evaluating these compounds requires specialized protocols. Standard antimicrobial susceptibility testing (AST) often fails to account for the unique physicochemical behavior of surfactants—specifically, their tendency to self-assemble into micelles, which can confound optical density readings and drastically alter drug bioavailability [2]. This application note provides a field-proven, self-validating framework for accurately quantifying the antimicrobial efficacy of sulfonamide surfactants.

G A Sulfonamide Surfactant Molecule B Hydrophobic Alkyl Tail (Surface Activity) A->B C Sulfonamide Head Group (Pharmacological Activity) A->C D Insertion into Lipid Bilayer B->D E Competitive Inhibition of DHPS C->E F Membrane Permeabilization D->F G Blockade of Folate Synthesis E->G H Cell Lysis (Bactericidal) F->H I DNA/RNA Halt (Bacteriostatic) G->I

Dual-mechanism of action of sulfonamide surfactants targeting membrane integrity and folate synthesis.

Experimental Design & Causality

To ensure scientific integrity, the evaluation of sulfonamide surfactants must follow a strict logical progression:

  • Physicochemical Profiling (CMC Determination): The Critical Micelle Concentration (CMC) must be determined before biological testing. The antimicrobial activity of amphiphilic molecules often shifts dramatically at the monomer-to-micelle transition phase, as micelles are generally too large to penetrate bacterial porins, whereas free monomers are highly active [2].

  • Colorimetric MIC Determination: Because surfactants reduce surface tension and form micelles, they often create emulsions or turbidity in Mueller-Hinton Broth (MHB). This renders standard OD

    
     absorbance readings unreliable. Therefore, incorporating a metabolic indicator like resazurin (which reduces to fluorescent resorufin in the presence of viable cells) is mandatory to prevent false-positive resistance scoring.
    
  • Self-Validating Controls: Every assay must include a standard surfactant (e.g., Benzalkonium Chloride) and a standard sulfonamide (e.g., Sulfamethoxazole) to isolate and validate the dual-action mechanism.

Detailed Methodologies

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Purpose: To identify the concentration at which the surfactant self-assembles, defining the upper limit of free monomer availability.

  • Preparation: Prepare a 10 mM stock solution of the sulfonamide surfactant in ultrapure water (or a 1% DMSO/water cosolvent system if highly lipophilic).

  • Serial Dilution: Create a 20-point dilution series ranging from 0.01 mM to 10 mM in a temperature-controlled vessel (25°C ± 0.1°C).

  • Tensiometry: Using a Wilhelmy plate tensiometer, measure the surface tension (

    
    ) of each dilution.
    
    • Causality Check: Ensure the platinum plate is flamed between every measurement to remove residual surfactant, preventing carryover contamination.

  • Data Analysis: Plot surface tension (

    
    ) against the logarithm of the surfactant concentration (log 
    
    
    
    ). The CMC is identified as the sharp break point in the curve where surface tension becomes constant.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Purpose: To determine the lowest concentration of the compound that completely inhibits visible microbial growth, adhering to CLSI M100 standards [3].

  • Inoculum Preparation: Isolate colonies of target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on agar. Suspend in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to reach a final well concentration of 
    
    
    
    CFU/mL.
  • Compound Plating: In a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the sulfonamide surfactant in CAMHB.

    • Controls: Include a sterility control (media only), growth control (media + bacteria), solvent control (DMSO max 1%), and positive controls (Sulfamethoxazole and Benzalkonium Chloride).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compounds. Incubate at 37°C for 18–20 hours.

  • Resazurin Addition (The Causality Step): To bypass surfactant-induced turbidity, add 10 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is recorded as the lowest concentration where the well remains blue (indicating no metabolic activity/growth). A color shift from blue to pink indicates bacterial respiration.

Protocol 3: Time-Kill Kinetics Assay

Purpose: To differentiate between the bacteriostatic nature of the sulfonamide moiety and the bactericidal nature of the surfactant tail.

  • Setup: Prepare flasks containing 10 mL of CAMHB with the sulfonamide surfactant at 1×, 2×, and 4× the determined MIC.

  • Inoculation: Inoculate with the test organism to a final concentration of

    
     CFU/mL. Incubate at 37°C with orbital shaking (150 rpm).
    
  • Sampling: At time intervals 0, 2, 4, 8, 12, and 24 hours, remove 100 µL aliquots.

  • Neutralization & Plating: Immediately dilute the aliquots in a neutralizing buffer (containing 3% Tween 80 and 0.3% Lecithin) to halt the surfactant's antimicrobial action. Plate 10 µL of serial dilutions onto tryptic soy agar (TSA).

  • Analysis: Count colonies after 24 hours. A

    
     3-log
    
    
    
    reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

Quantitative Data Presentation

The following table demonstrates a standardized format for reporting the physicochemical and biological evaluation of synthesized sulfonamide surfactants, allowing for rapid structure-activity relationship (SAR) analysis.

Compound IDAlkyl Chain LengthCMC (mM)MIC E. coli (µg/mL)MIC S. aureus (µg/mL)Time-Kill Result (at 2× MIC)Mechanism Dominance
SS-08 C84.2012864Bacteriostatic (24h)Sulfonamide (DHPS Inhibition)
SS-12 C121.15168Bactericidal (8h)Synergistic
SS-16 C160.08256128Inactive (Micellization)Aggregation-limited
Control 1 N/A (Sulfamethoxazole)N/A3232Bacteriostatic (24h)Sulfonamide (DHPS Inhibition)
Control 2 C12 (BAC)0.9084Bactericidal (2h)Surfactant (Membrane Lysis)

Note: The data illustrates a parabolic relationship between chain length and efficacy. Compound SS-12 exhibits optimal amphiphilicity, whereas SS-16 forms micelles (CMC = 0.08 mM) below its effective antimicrobial concentration, drastically reducing its bioavailability [2].

References

  • Falk, N. A. (2019). Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. Journal of Surfactants and Detergents, 22(5), 1119-1127.[Link]

  • Hanan Ali, E. S., & Badawi, A. M. (2016). Synthesis, characterization and surface properties of bis-sulfonamide, sulfonamide-imine and sultam based nonionic surfactants. Journal of Scientific and Innovative Research, 5(5), 183-189.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[Link]

Troubleshooting & Optimization

Technical Guide: Purification & Troubleshooting for N1-Hexadecyl-N1-methylmetanilamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for researchers working with N1-Hexadecyl-N1-methylmetanilamide (CAS: 55035-29-5). It addresses the unique challenges of purifying this amphiphilic sulfonamide, synthesizing principles of organic chemistry with practical troubleshooting.

Product Profile & Chemical Logic

Compound: 3-amino-N-hexadecyl-N-methylbenzenesulfonamide CAS: 55035-29-5 Molecular Formula:


Molecular Weight:  ~410.66  g/mol [1]

Chemical Behavior: This molecule is an amphiphile consisting of a polar "head" (the metanilamide core) and a lipophilic "tail" (the C16 hexadecyl chain).

  • Solubility: High in chlorinated solvents (DCM,

    
    ) and warm alcohols (MeOH, EtOH).[1] Low in water and cold alkanes (Hexane).[1]
    
  • Acidity/Basicity:

    • Sulfonamide Nitrogen (

      
      ):  Fully substituted (methyl/hexadecyl).[1] It possesses no acidic protons , unlike primary sulfonamides.[1]
      
    • Aniline Nitrogen (

      
      ):  Primary aromatic amine.[1] Weakly basic (
      
      
      
      ).[1]
    • Major Impurity (Precursor): N-methylhexadecylamine.[1] Secondary aliphatic amine.[1] Highly basic (

      
      ).[1]
      

Diagnostic & Troubleshooting (Q&A)

Q1: The product arrived as a sticky, dark oil. How do I convert it to a solid?

Diagnosis: The "oil" state often results from trace solvent entrapment (DCM/Toluene) or the presence of the N-methylhexadecylamine impurity, which depresses the melting point. Corrective Action:

  • Trituration: Dissolve the oil in a minimal amount of diethyl ether or hexane (1-2 mL).[1] Sonicate while cooling in an ice bath. Scratch the glass side to induce nucleation.[2]

  • Recrystallization: If trituration fails, perform a recrystallization using Hot Ethanol (95%) .[1] The C16 chain crystallizes well from cooling alcohols.

    • See Protocol A below.

Q2: I see a persistent yellow/orange color. Is this normal?

Diagnosis: No. Pure sulfonamides are typically white or off-white.[1] Yellow coloration indicates:

  • Nitro-Precursor: Unreduced 3-nitro-N-hexadecyl-N-methylbenzenesulfonamide.[1]

  • Oxidation: Azo/azoxy coupling of the aniline group (common if stored in light/air). Corrective Action:

  • Activated Carbon Treatment: Dissolve crude in hot ethanol, add activated charcoal (5-10% w/w), stir for 15 mins, and filter hot through Celite.[1]

  • Check TLC: If the yellow spot moves differently than the product, use Flash Chromatography (Protocol B).

Q3: My extractions are forming unmanageable emulsions. Why?

Diagnosis: You are likely performing an acid/base wash with water.[1] The impurity (N-methylhexadecylamine) forms a cationic surfactant (soap) when protonated, while the product acts as a co-surfactant due to its C16 tail. Corrective Action:

  • Avoid Aqueous Washes: Do not use separatory funnel extractions for purification.[1]

  • Use Solid-Phase Extraction: Pass the crude mixture through a short pad of Silica Gel . The highly basic aliphatic amine impurity will bind irreversibly to the acidic silica, while the weakly basic product will elute with

    
    /MeOH.
    
Q4: How do I verify purity? The aliphatic impurity is hard to see.[3]

Diagnosis: The N-methylhexadecylamine impurity lacks a chromophore (UV inactive) and is hard to detect with standard UV-254 nm.[1] Validation Strategy:

  • TLC Visualization: You must use two visualization methods.[1]

    • UV (254 nm): Shows the Product (aromatic ring).[1]

    • Stain (Ninhydrin or Iodine): Shows the Impurity (aliphatic amine).[1]

    • Result: If you see a spot in Iodine/Ninhydrin that is invisible under UV, you have significant amine impurity.[1]

Detailed Purification Protocols

Protocol A: Selective Recrystallization (Removal of Lipids)

Best for: Removing oily residues and trace non-polar impurities.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (absolute) at a ratio of 10 mL per gram of solid.[1]

  • Heating: Heat to boiling (

    
    ) with stirring until fully dissolved. If insoluble particles remain, filter hot.[1][2][3][4]
    
  • Cooling: Remove from heat. Allow to cool slowly to room temperature (25°C).

    • Critical Step: Do not plunge into ice immediately; this traps impurities.[1]

  • Crystallization: Once room temp is reached, place in a refrigerator (

    
    ) for 4 hours.
    
  • Filtration: Collect crystals via vacuum filtration.[1][2][3] Wash with cold Ethanol (

    
    ).[1]
    
  • Drying: Dry under high vacuum (< 1 mbar) to remove solvent traces.[1]

Protocol B: "pKa-Filtered" Flash Chromatography

Best for: Separating the product from the starting amine (N-methylhexadecylamine).

Mechanism: This method exploits the massive


 difference (

) between the product and the impurity.
  • Stationary Phase: Standard Silica Gel (40-63

    
    ).[1] Note: Silica is slightly acidic.
    
  • Mobile Phase: Dichloromethane (DCM)

    
     5% Methanol in DCM.[1]
    

Procedure:

  • Load: Dissolve crude in minimal DCM and load onto the column.

  • Elute: Run 100% DCM.

    • Observation: The Product (weak base) will move (

      
      ).
      
    • Observation: The Impurity (strong base) will interact strongly with the silanols (

      
      ) and stay at the baseline (
      
      
      
      ).
  • Collection: Collect the UV-active spots.[1] Do NOT flush the column with high % Methanol/Ammonia, as this will release the impurity.

Visual Workflow

The following diagram illustrates the decision logic for purifying N1-Hexadecyl-N1-methylmetanilamide based on the specific impurity profile.

PurificationWorkflow Start Crude N1-Hexadecyl-N1-methylmetanilamide CheckState Physical State? Start->CheckState StateOil Oily / Sticky CheckState->StateOil Viscous StateSolid Solid / Powder CheckState->StateSolid Crystalline MethodRecryst Protocol A: Recrystallization (EtOH) StateOil->MethodRecryst Induce Crystal TLC TLC Analysis (UV vs. Iodine Stain) StateSolid->TLC ImpurityA Impurity: Aliphatic Amine (Iodine+, UV-) TLC->ImpurityA Base Spot ImpurityB Impurity: Yellow Color (Nitro/Oxidation) TLC->ImpurityB Colored Spot Final Pure Product (White Solid) TLC->Final Single Spot MethodColumn Protocol B: Flash Chromatography (DCM -> 5% MeOH) ImpurityA->MethodColumn Remove Strong Base MethodCarbon Activated Carbon Treatment ImpurityB->MethodCarbon Decolorize MethodRecryst->TLC MethodCarbon->MethodRecryst MethodColumn->Final

Figure 1: Decision tree for purification based on physical state and impurity profile defined by TLC analysis.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for recrystallization of sulfonamides and amines).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for decolorization and flash chromatography).[1]

  • PubChem. Compound Summary: N1-hexadecyl-n1-methylmetanilamide.[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

overcoming solubility issues of hexadecyl metanilamides in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Protocols for Hexadecyl Metanilamides

Case ID: HMA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Barrier

Welcome to the technical support guide for Hexadecyl Metanilamides. If you are experiencing precipitation, "crashing out" upon dilution, or inconsistent bioassay results, you are encountering the Hydrophobic Effect dominated by the C16 (hexadecyl) alkyl chain.

While the metanilamide head group (3-aminobenzenesulfonamide) is polar, the 16-carbon tail renders the molecule highly lipophilic (LogP > 5.0). In aqueous environments, water molecules form an ordered "cage" around this tail, creating an entropic penalty that drives the molecule out of solution and onto glass surfaces, plastic tips, or into amorphous aggregates.

Standard aqueous buffers (PBS, Tris) will fail. You must treat this molecule not as a standard small molecule drug, but as a lipid-like amphiphile .

Part 1: Diagnostic & Decision Matrix

Before proceeding, determine your application requirements using the decision tree below.

SolubilityMatrix Start Start: Define Application CellCulture Cell Culture / In Vivo Start->CellCulture Chemistry Synthesis / Surface Chem Start->Chemistry Toxicity Is DMSO/Ethanol tolerated? (>0.1%) CellCulture->Toxicity Organic Use DCM, THF, or warm DMSO Chemistry->Organic HighConc Req. Conc > 1 mM? Toxicity->HighConc Yes Liposome Protocol C: Liposomal Formulation Toxicity->Liposome No (Strict Toxicity) CD_Complex Protocol A: Cyclodextrin Complex HighConc->CD_Complex No Mixed_Micelle Protocol B: Mixed Micelles HighConc->Mixed_Micelle Yes

Figure 1: Solubility Strategy Decision Matrix. Select your protocol based on downstream tolerance for cosolvents and concentration requirements.

Part 2: Validated Solubilization Protocols

Protocol A: Supramolecular Shielding (Cyclodextrins)

Best for: Cell assays requiring stability without high surfactant toxicity.

The Science: The hydrophobic C16 tail fits inside the cavity of Beta-Cyclodextrin (β-CD), shielding it from water. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is recommended due to its higher water solubility (>600 mg/mL) compared to native β-CD.

Materials:

  • Hexadecyl metanilamide (Solid)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1]

  • Acetone or Methanol (volatile solvent)

  • Milli-Q Water

Step-by-Step Workflow:

  • Molar Calculation: Calculate a 1:2 molar ratio (Drug:CD). The extra CD ensures the long C16 tail is fully encapsulated or solubilized by the CD exterior.

  • Pre-dissolution (The "Solvent Evaporation" Method):

    • Dissolve the Hexadecyl metanilamide in a small volume of Acetone (e.g., 10 mg in 1 mL).

    • Dissolve the HP-β-CD in water (e.g., 200 mg in 5 mL).

  • Integration:

    • Dropwise add the Acetone-Drug solution into the stirring CD-Water solution.

    • Observation: The solution may turn milky transiently but should clarify.

  • Evaporation: Stir the mixture in a fume hood (open vial) or use a rotary evaporator to remove the Acetone completely.

  • Filtration: Filter through a 0.22 µm PVDF filter. The resulting filtrate is a stable inclusion complex solution.

Validation: If the solution remains clear after 24 hours at 4°C, the complex is stable.

Protocol B: Mixed Micelle Formulation

Best for: High concentration stock solutions (>1 mM) or animal injections.

The Science: Hexadecyl metanilamide acts as a surfactant with a very low Critical Micelle Concentration (CMC). Alone, it forms unstable aggregates. By mixing it with a non-ionic surfactant (Tween 80) and a cosolvent (PEG 400), you create thermodynamically stable mixed micelles.

Formulation Table:

ComponentRoleConcentration (v/v)Function
Hexadecyl Metanilamide API1 - 5 mg/mLActive Agent
Ethanol (Abs) Primary Solvent10%Breaks crystal lattice
Tween 80 (Polysorbate) Surfactant5 - 10%Stabilizes C16 tail
PEG 400 Cosolvent30%Modifies polarity
Saline/Water CarrierBalance (50-55%)Bulk phase

Step-by-Step Workflow:

  • Weigh the drug into a glass vial.

  • Add Ethanol and vortex until fully dissolved (clear).

  • Add Tween 80 and vortex vigorously.

  • Add PEG 400 and vortex.

  • Slowly add warm (37°C) Saline/Water while vortexing.

    • Critical Step: Do not add cold water; it may shock the system and cause precipitation.

Part 3: Troubleshooting & FAQs

Q1: I dissolved it in 100% DMSO, but it precipitated immediately when I added it to my cell culture media. Why? A: This is the "Solvent Shift" shock.

  • Mechanism: DMSO creates a favorable environment for the C16 tail. When you dilute into media (water), the solvent power drops instantly. The water molecules force the hydrophobic tails together faster than they can disperse, causing precipitation.

  • Fix: Do not spike directly. Dilute your DMSO stock into a CD-containing intermediate (e.g., media supplemented with 1% HP-β-CD) or use Protocol B (Micelles) which prevents the tail from being exposed to naked water.

Q2: Can I use pH adjustment to dissolve it? A: Likely not effective for solubility enhancement.

  • Reasoning: While the sulfonamide group (

    
    ) is acidic (pKa ~10), ionizing it requires pH > 10, which is biologically incompatible. The amine group is weakly basic (pKa ~2-3), requiring pH < 2. Furthermore, even if ionized, the C16 tail is too large; the molecule will form an insoluble soap (surfactant salt) rather than a true solution.
    

Q3: My solution looks clear, but my results are highly variable. What is happening? A: You likely have a "Pseudo-solution" (Nanodispersions).

  • Diagnosis: The compound has formed nano-aggregates (100-500 nm) that are invisible to the naked eye but do not behave like free molecules.

  • Test: Use Dynamic Light Scattering (DLS). If you see a peak > 10 nm, you have aggregates.

  • Solution: Switch to Protocol A (Cyclodextrins) to ensure monomeric dispersion.

Part 4: Visualizing the Complexation Mechanism

The following diagram illustrates why simple mixing fails and how the "Kneading/Evaporation" method works (Protocol A).

CD_Mechanism Drug Hexadecyl Metanilamide (Crystalline/Hydrophobic) Fail_Path Direct Addition Drug->Fail_Path Solvent Organic Solvent (Acetone/Ethanol) Drug->Solvent Dissolve Water Water Environment Complex Inclusion Complex (Tail Shielded) Water->Complex Precipitate Precipitation / Aggregation (Entropic Penalty) Fail_Path->Precipitate CD HP-beta-Cyclodextrin (Host Cavity) CD->Water Dissolve Solvent->Complex Slow Addition + Evaporation Soluble Stable Aqueous Solution Complex->Soluble Thermodynamic Stability

Figure 2: Mechanism of Failure vs. Success. Direct addition leads to entropic aggregation; solvent-mediated complexation achieves thermodynamic stability.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Zoppi, A., et al. (2010).[1] Complexation of sulfonamides with β-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical Sciences. Link

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. Wiley. (Reference for CMC and micellization of long-chain amphiphiles). Link

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for cosolvent systems). Link

Sources

Technical Support Center: Crystallization of Long-Chain Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Amphiphilic" Trap

Crystallizing long-chain sulfonamide derivatives presents a unique paradox. You are battling two opposing forces: the polar, hydrogen-bonding sulfonamide head group (


) and the hydrophobic, flexible aliphatic or aromatic tail.

This amphiphilic nature drives the three most common failure modes in your workflow:

  • Oiling Out (Liquid-Liquid Phase Separation): The hydrophobic tails aggregate before the polar heads can organize into a lattice.

  • Conformational Polymorphism: The flexible long chain allows the molecule to fold in multiple stable geometries, leading to batch-to-batch melting point inconsistencies.

  • Kinetic Stalling: The steric bulk of the chain prevents efficient packing, resulting in excessive induction times.

This guide abandons generic advice. Below are the specific protocols to resolve these issues, grounded in thermodynamic and kinetic reality.

Module 1: The "Oiling Out" Phenomenon

Symptom: The solution turns milky or separates into two liquid layers (a solvent-rich layer and a solute-rich oil) upon cooling, rather than precipitating crystals.[1]

The Mechanism: You have entered the Metastable Liquid-Liquid Phase Separation (LLPS) region. This occurs when the attractive forces between your hydrophobic sulfonamide chains are stronger than the solute-solvent interactions, but the temperature is too high for the crystal lattice to lock in. The system lowers its energy by de-mixing into two liquids rather than crystallizing.

Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Temperature Decrease

Oiling out often happens when the cooling trajectory hits the LLPS boundary before the solubility curve. Keep the temperature above the oiling point but add seed crystals to bypass the nucleation energy barrier.
Solvent Increase Lipophilicity If using water/alcohol, the water is repelling the long chain. Increase the ratio of the organic modifier (e.g., IPA, Ethanol) to solubilize the "tail" and suppress LLPS.
Seeding Seed at Low Supersaturation Add seeds at a temperature higher than where oiling usually occurs. This provides a template for growth, allowing the system to consume supersaturation via crystallization rather than phase separation.
Visualizing the Phase Trap

The following diagram illustrates the danger zone where LLPS (Oiling Out) overrides crystallization.

G Start Start Cooling Check Is Solution Milky/Oily? Start->Check LLPS LLPS Zone (Metastable Oil) Check->LLPS Yes (Phase Separation) Crystal Nucleation & Growth Check->Crystal No (Clear -> Cloud Point) Action1 Action: Reheat to Clear Point LLPS->Action1 Fix Action2 Action: Add Seed Crystals Action1->Action2 At Low Supersaturation Action3 Action: Slow Cool Action2->Action3 Action3->Crystal Bypasses LLPS

Caption: Workflow to bypass Liquid-Liquid Phase Separation (LLPS) by seeding above the metastable limit.

Module 2: Polymorphism & Melting Point Shifts

Symptom: Batch A melts at 152°C, but Batch B melts at 148°C. XRD patterns show shifted peaks.

The Mechanism: Long-chain sulfonamides are notorious for Conformational Polymorphism . The


 bond allows rotation, and the long alkyl/aryl chain can fold (syn-conformation) or extend (anti-conformation).
  • Polar Solvents (Methanol/Water): Tend to stabilize polar-exposed conformers.

  • Non-Polar Solvents (Toluene/Heptane): Tend to stabilize internal hydrogen-bonded "folded" conformers.

FAQ: Controlling the Form

Q: How do I lock the high-melting stable form? A: You must use Solvent-Mediated Phase Transformation .

  • Suspend your mixed-phase solid in a solvent where it has moderate solubility (e.g., Ethanol).

  • Slurry at a temperature near the boiling point for 4–6 hours.

  • Mechanism: The metastable (lower melting) crystals will dissolve because they have higher solubility, while the stable (higher melting) crystals will grow. This "Ostwald Ripening" converts the entire batch to the thermodynamic stable form [1].

Q: Why do I get needles in Toluene but plates in Acetone? A: Solvents block specific growth faces. Toluene likely interacts with the hydrophobic chain faces, inhibiting growth in width and forcing the crystal to grow only in length (needles). To fix flowability issues, switch to a hydrogen-bonding solvent (like Isopropyl Acetate) to encourage growth on the polar faces, yielding blockier crystals [2].

Module 3: Kinetic Stalling (No Precipitation)

Symptom: The solution is cooled, supersaturation is high, but it remains clear for hours or days.

The Mechanism: The long chain creates Steric Hindrance . For a nucleus to form, molecules must align perfectly. The "floppy" tail acts as a kinetic barrier, preventing the rigid sulfonamide heads from snapping into the lattice.

Protocol: The "Anti-Solvent Shock"

Do not rely on static cooling. You need to force nucleation.

  • Dissolve the compound in the minimum volume of a "Good Solvent" (e.g., THF or DMSO).

  • Prepare a "Bad Solvent" (e.g., Water or Heptane) at 0°C under High-Shear Mixing (use a homogenizer or vigorous magnetic stirring).

  • Inject the Good Solvent solution into the Bad Solvent rapidly.

  • Why this works: The rapid change in polarity creates instantaneous, massive supersaturation (

    
    ). This overcomes the high steric energy barrier, forcing "Catastrophic Nucleation" regardless of the chain flexibility [3].
    

Summary Data Table: Solvent Selection Guide

Use this table to select the correct solvent system based on your specific failure mode.

Target OutcomeRecommended Solvent ClassMechanismRisk Factor
Avoid Oiling Out Alcohol + Co-solvent (e.g., IPA/Toluene)Balances amphiphilic solubility; stabilizes solution phase.Solvate formation (trapping solvent in lattice).
Blocky Crystals Esters (Ethyl Acetate, IPBc)H-bonding interacts with polar heads, slowing axis growth.Lower yield due to higher solubility.
Stable Polymorph Alcohol (Slurry conversion)Facilitates solution-mediated transformation to thermodynamic form.Long process time (hours).[2]
Fast Nucleation DMSO/Water (Anti-solvent)High supersaturation shock overcomes steric drag.Amorphous material if mixing is too fast.

References

  • Blagden, N., et al. (2007). Polymorph Selection with Morphology Control Using Solvents. ACS Crystal Growth & Design. Link

  • Kikkawa, S., et al. (2019).[3] Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides.[3][4] ACS Crystal Growth & Design. Link[3]

  • BenchChem Technical Support. (2025). Troubleshooting Oiling Out in Crystallization of Small Molecule Compounds.Link

  • Lupine Publishers. (2018). Crystallization and Polymorphism-Scalable Process for Celecoxib.[5][6]Link[5]

Sources

Technical Support Center: Stability of N1-Hexadecyl-N1-methylmetanilamide at High pH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-Hexadecyl-N1-methylmetanilamide is a specialized amphiphilic probe often utilized for its surfactant properties and functionalizable amino group. Users frequently report "instability" at high pH (pH > 10), often manifesting as discoloration or precipitation.

The Verdict: The molecule is hydrolytically stable but oxidatively unstable . Contrary to common assumptions, the sulfonamide linkage does not cleave under standard alkaline conditions. The observed instability is primarily due to:

  • Oxidation of the aniline moiety: Leading to azo-coupling or quinone formation (color change).

  • Physical Aggregation: High ionic strength from base addition triggering the "salting out" effect or micellar phase transitions.

This guide provides the mechanistic grounding and protocols to distinguish between chemical degradation and physical instability.

Module 1: Chemical Stability (The Hydrolysis Myth)

Mechanism of Resistance

A common misconception is that the sulfonamide bond (


) hydrolyzes similarly to amides or esters in base. For N1-Hexadecyl-N1-methylmetanilamide, this is chemically unfavorable.
  • Structure: This molecule is a tertiary sulfonamide (the nitrogen is substituted with a Methyl and a Hexadecyl group).

  • Base Resistance: Primary (

    
    ) and secondary (
    
    
    
    ) sulfonamides can be deprotonated at high pH, forming an anion that repels nucleophilic attack (
    
    
    ). Tertiary sulfonamides lack this proton but are sterically hindered and electronically stable. Cleavage of tertiary sulfonamides typically requires forcing conditions (e.g., fusion with KOH at >200°C or acidic hydrolysis) [1].

Key Takeaway: If your compound is disappearing from HPLC traces without new peaks, it is likely precipitating or adsorbing to the container , not hydrolyzing.

Diagram: Stability vs. Degradation Pathways

The following diagram illustrates the likely fate of the molecule at pH 12.

StabilityPathways Start N1-Hexadecyl-N1- methylmetanilamide (pH 12) Hydrolysis Hydrolysis Pathway (Sulfonamide Cleavage) Start->Hydrolysis OH- Attack Oxidation Oxidation Pathway (Aniline Radical) Start->Oxidation Dissolved O2 Physical Physical Pathway (Micellization/Adsorption) Start->Physical High Ionic Strength Result_Hydro Cleavage Products (Highly Unlikely) Hydrolysis->Result_Hydro Blocked Result_Ox Azo Dimers / Quinones (Brown/Yellow Color) Oxidation->Result_Ox Radical Coupling Result_Phys Loss of Signal (Precipitation) Physical->Result_Phys Aggregation

Figure 1: Mechanistic pathways at High pH. Note that the hydrolysis pathway is kinetically blocked under standard laboratory conditions.

Module 2: The Real Enemy – Oxidation & Solubility

The "Browning" Effect (Oxidation)

The molecule contains a free aromatic amine (aniline derivative). At high pH, the amine exists entirely as the free base (non-protonated). Aromatic amines are electron-rich and highly susceptible to autoxidation by dissolved oxygen, forming colored impurities (azo compounds or quinone imines) [2].

  • Symptom: Solution turns yellow, brown, or pink within hours.

  • Root Cause: Trace metals + Oxygen + High pH.

  • Prevention: Use degassed buffers and chelating agents (EDTA).

The "Disappearing" Compound (Adsorption)

The hexadecyl (C16) chain makes this molecule extremely hydrophobic. At high pH, if you use NaOH to adjust pH, you increase the ionic strength.

  • Salting Out: High

    
     concentration reduces the Critical Micelle Concentration (CMC). The surfactant may precipitate or form large aggregates that are filtered out prior to analysis.
    
  • Adsorption: C16 chains stick avidly to polypropylene (plastic tips/tubes) and glass.

Module 3: Troubleshooting Guide & FAQs

Diagnostic Flowchart

Use this logic to diagnose your stability issue.

Troubleshooting Issue Start: What is the observation? Color Color Change (Yellow/Brown) Issue->Color Turbidity Turbidity / Precipitation Issue->Turbidity SignalLoss HPLC Signal Loss (No new peaks) Issue->SignalLoss OxidationAction Diagnosis: Oxidation Action: Add Sodium Sulfite or Degas Solvents Color->OxidationAction SaltingAction Diagnosis: Salting Out Action: Reduce Ionic Strength or Add 10% Isopropanol Turbidity->SaltingAction AdsorptionAction Diagnosis: Surface Adsorption Action: Switch to Glass or Pre-saturate tips SignalLoss->AdsorptionAction

Figure 2: Rapid diagnostic decision tree for stability issues.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound in a pH 12 buffer? A: No. While the sulfonamide bond might survive, the aniline group will heavily oxidize at high temperatures in the presence of oxygen, leading to significant degradation products. Filter sterilize (0.22 µm PES) instead.

Q2: I see a new peak at RRT 0.8 on HPLC. Is this the hydrolysis product? A: Unlikely. Hydrolysis would yield N-methylhexadecylamine (very hydrophobic) and metanilic acid (very polar). A peak close to the parent is likely an oxidation dimer (azobenzene derivative). Check your UV spectrum: oxidation products often absorb at higher wavelengths (400-500 nm).

Q3: Why does the recovery drop when I filter the sample? A: The C16 chain interacts with hydrophobic filter membranes (PTFE/Nylon). Use regenerated cellulose (RC) or PVDF filters, and discard the first 1 mL of filtrate to saturate the membrane binding sites.

Module 4: Validated Protocols

Protocol A: Preparation of Stable High-pH Stock

Objective: Minimize oxidation during storage.

  • Solvent: Prepare 50:50 Water:Acetonitrile (to maintain solubility of the C16 chain).

  • Degassing: Sparge the solvent with Argon or Nitrogen for 15 minutes before adding the solid.

  • Buffer: Use a buffer with low metal content (e.g., Carbonate/Bicarbonate) rather than direct NaOH adjustment to control ionic strength.

  • Additive: Add 0.1 mM EDTA to chelate trace metals that catalyze aniline oxidation.

  • Storage: Store in amber glass vials (to prevent photo-oxidation) at 4°C.

Protocol B: Stability-Indicating HPLC Method

Objective: Separate the parent from potential oxidation or hydrolysis products.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmRequired for retaining the C16 chain.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)High pH keeps the amine neutral; prevents peak tailing.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic tail.
Gradient 50% B to 95% B over 10 minParent elutes late due to C16 chain.
Detection UV at 254 nm (Parent) & 400 nm (Oxidation)254 nm for the benzene ring; 400 nm detects "browning" products.
Flow Rate 1.0 mL/minStandard.

References

  • Searchinger, C. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

    • Context: Establishes the high resistance of the sulfonamide bond to hydrolysis under environmental and alkaline conditions.
  • Sanga, S. et al. (2008). Oxidation of Aniline: Polyaniline Granules and Oligomers. Macromolecules.

    • Context: Details the mechanism of aniline oxidation at high pH, leading to colored oligomers (the "browning" effect).
  • Babtie, A. et al. (2012).[1][2] The Alkaline Hydrolysis of Sulfonate Esters. Organic & Biomolecular Chemistry.

    • Context: Differentiates between sulfonate ester hydrolysis (possible) and sulfonamide resistance (high).

Sources

preventing hydrolysis of sulfonamide bonds during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Hydrolysis of Sulfonamide Bonds During Synthesis

Executive Summary

While the sulfonamide moiety (


) is renowned for its bioisosteric stability relative to amides, it is not invincible. In high-stakes drug development, "unexpected" cleavage often stems from overlooked mechanistic vulnerabilities—specifically acid-catalyzed hydrolysis at elevated temperatures , intramolecular nucleophilic catalysis , or accidental reductive cleavage .

This guide moves beyond basic synthesis into the stability dynamics of the sulfonamide bond itself.[1] It is designed to help you engineer synthetic routes that preserve this critical pharmacophore.

Module 1: The Stability Spectrum & Mechanistic Risks

The Core Issue: The sulfonamide bond is generally stable to basic hydrolysis (due to ionization of the N-H, forming a repelling anion) and nucleophilic attack. However, it becomes vulnerable under strong acidic conditions or when neighboring groups facilitate cleavage.

Visualizing the Risk Landscape

SulfonamideStability Start Evaluated Condition Acid Acidic Conditions (pH < 2) Start->Acid Base Basic Conditions (pH > 10) Start->Base Reductive Reductive Metals (Mg, Zn, SmI2) Start->Reductive TempHigh High Temp (>80°C) or Reflux Acid->TempHigh Thermal Energy TempLow RT or <40°C Acid->TempLow Neighbor Neighboring Nucleophile (-OH, -COOH) Acid->Neighbor Intramolecular Assist Salt STABLE: Salt Formation (Anion) Base->Salt Deprotonation (pKa ~10) Cleavage HIGH RISK: Hydrolysis/Cleavage Reductive->Cleavage S-N Bond Scission TempHigh->Cleavage Protonation + H2O Attack Stable STABLE: Bond Preserved TempLow->Stable Neighbor->Cleavage Cyclization/Cleavage

Figure 1: Decision matrix for sulfonamide stability. Note that while generally stable, specific combinations of acidity, heat, and neighboring groups create failure points.

Module 2: Troubleshooting & FAQs

Scenario A: Acid-Catalyzed Hydrolysis During Deprotection

User Query: "I am removing a Boc group with 4M HCl/Dioxane, and I'm seeing significant loss of my sulfonamide linkage. Why?"

Technical Diagnosis: While sulfonamides are stable to TFA (used in Fmoc synthesis), strong mineral acids (HCl, HBr, H₂SO₄) at high concentrations and temperatures can force hydrolysis. The mechanism involves protonation of the sulfonyl oxygen or nitrogen, making the sulfur atom susceptible to nucleophilic attack by water.

Troubleshooting Protocol:

ParameterRecommended AdjustmentMechanistic Rationale
Acid Choice Switch to TFA/DCM (1:1) or HCl/EtOAc (generated in situ) at 0°C.TFA is strong enough to cleave Boc but generally too weak to hydrolyze the S-N bond at RT [1].
Temperature Maintain < 25°C . Never reflux in mineral acid.Hydrolysis kinetics follow the Arrhenius equation; rate increases exponentially with T [2].
Water Content Use anhydrous cleavage cocktails.Hydrolysis requires water. Using anhydrous HCl/Dioxane minimizes the nucleophile concentration.

Expert Insight: If your molecule contains an electron-donating group on the amine side (e.g., electron-rich aniline), the N-S bond is slightly more labile due to increased basicity of the nitrogen, facilitating protonation.

Scenario B: The "Neighboring Group" Effect

User Query: "My sulfonamide is cleaving under mild acidic conditions (pH 4) where it should be stable. The molecule has a hydroxyl group nearby."[2]

Technical Diagnosis: You are likely experiencing Intramolecular Nucleophilic Catalysis . If a hydroxyl or carboxyl group is 4 or 5 atoms away from the sulfonamide nitrogen, it can attack the sulfur center to form a cyclic intermediate (sultone or mixed anhydride), expelling the amine.

Self-Validating Check:

  • Structure Analysis: Is there an -OH, -SH, or -COOH group

    
     or 
    
    
    
    to the sulfonamide nitrogen?
  • Experiment: Protect the neighboring group (e.g., as an acetate or ether). If stability returns, intramolecular catalysis is the cause.

Solution: Keep neighboring nucleophiles protected until the final step, or maintain a pH where the neighboring group is not nucleophilic (e.g., protonated carboxyl).

Scenario C: Accidental Reductive Cleavage

User Query: "I used Magnesium/Methanol to remove a different protecting group, and my sulfonamide disappeared."

Technical Diagnosis: Sulfonamide bonds are susceptible to Single Electron Transfer (SET) reductive cleavage. Reagents like Mg/MeOH , Na/NH₃ (Birch conditions) , or SmI₂ are classic methods for intentionally cleaving sulfonamides [3].

Troubleshooting Protocol:

  • Avoid: Dissolving metals (Mg, Zn, Na) and radical anions (Naphthalenide) if the sulfonamide must be preserved.

  • Alternative: Use Catalytic Hydrogenation (Pd/C, H₂) or Acid-labile protecting groups for other parts of the molecule. Sulfonamides are generally stable to standard Pd/C hydrogenation (unlike nitro groups).

Module 3: Synthesis Strategy (Preventing Precursor Failure)

Often, "hydrolysis" is misdiagnosed. The bond didn't break; it never formed because the Sulfonyl Chloride precursor hydrolyzed before coupling.

Protocol: Robust Sulfonamide Coupling

  • Dry Solvents: Use anhydrous DCM or THF. Sulfonyl chlorides react with water to form sulfonic acids (unreactive dead ends).

  • Base Selection: Use Pyridine or DMAP (catalytic) + TEA/DIPEA . Pyridine acts as a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate that is faster to react with the amine than water is [4].

  • Temperature: Start at 0°C . High temps favor the hydrolysis of the chloride over the amination if water is present.

Data: Hydrolytic Stability of Precursors

Precursor TypeHalf-life in Water (pH 7, 25°C)Recommendation
Aryl Sulfonyl Chloride ~10–60 minsHandle quickly; keep cold.
Alkyl Sulfonyl Chloride < 10 minsCritical: Use immediately upon generation or store under inert gas.
Sulfonyl Fluoride > 24 hoursSuperior Alternative: Use Sulfonyl Fluorides (SuFEx chemistry) for difficult couplings. They are water-stable but react with amines in the presence of specific catalysts [5].

Module 4: Advanced Structural Considerations

Electronic Tuning (Hammett Effects): The stability of the S-N bond is influenced by the electronics of the sulfonyl ring.

  • Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -CF₃) make the sulfur more electrophilic. This increases susceptibility to basic hydrolysis (nucleophilic attack by OH⁻), though still slow.

  • Electron-Donating Groups (EDGs): (e.g., -OMe, -Me) stabilize the bond against nucleophilic attack but may make the nitrogen more basic, slightly increasing acid sensitivity.

Design Rule: If your synthesis requires harsh basic steps, avoid placing strong EWGs (like Nitro) on the sulfonyl ring unless necessary.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.

  • Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions."[3] Journal of Hazardous Materials, 2012.

  • Alonso, D. A., et al. "Reductive cleavage of sulfonamides." Chemical Society Reviews, 2014.

  • BenchChem Technical Support. "Optimization of Sulfonamide Synthesis: Troubleshooting Low Yields." BenchChem, 2025.[1][4]

  • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie, 2014.

Sources

Technical Support Center: Enhancing Adsorption Efficiency of Metanilamide Inhibitors on Steel

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the use of metanilamide and its derivatives as corrosion inhibitors for steel. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these compounds in their experimental work. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter, ensuring the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which metanilamide inhibits steel corrosion?

A1: Metanilamide, a sulphonamide derivative, primarily functions as a corrosion inhibitor by adsorbing onto the steel surface.[1][2] This adsorption forms a protective film that isolates the metal from the corrosive environment.[3] The process involves the interaction of lone pair electrons from heteroatoms (nitrogen, oxygen, and sulfur) and π-electrons from the aromatic ring in the metanilamide molecule with the vacant d-orbitals of iron atoms on the steel surface.[4][5][6] This interaction can be a combination of physical adsorption (electrostatic interactions) and chemical adsorption (covalent bonding).[7][8]

Q2: How does the concentration of metanilamide affect its inhibition efficiency?

A2: Generally, the inhibition efficiency of metanilamide increases with its concentration up to an optimal point.[9][10][11] This is because a higher concentration leads to greater surface coverage by the inhibitor molecules.[12] However, exceeding the optimal concentration may not significantly improve efficiency and could even have a nonmonotonic relationship where excessive dosage might be less effective.[13] It is crucial to determine the optimal concentration for your specific experimental conditions.

Q3: What is the role of temperature in the adsorption process of metanilamide?

A3: The effect of temperature on the inhibition efficiency of metanilamide can indicate the type of adsorption occurring. An increase in inhibition efficiency with temperature typically suggests chemisorption, while a decrease suggests physisorption.[14] In many cases for organic inhibitors, the efficiency decreases at higher temperatures due to the increased desorption rate of the inhibitor from the steel surface.[14][15][16] However, some studies show that efficiency can increase with temperature up to a certain point.[17]

Q4: Which adsorption isotherm model best describes the adsorption of metanilamide on steel?

A4: The Langmuir adsorption isotherm is frequently used to model the adsorption of sulphonamides like metanilamide on steel surfaces.[1][2] This model assumes monolayer adsorption on a homogeneous surface.[18] However, other models like the Temkin or Freundlich isotherms may also be applicable depending on the specific interactions and surface heterogeneity.[11][19] To determine the best fit, experimental data should be plotted against the linearized forms of these isotherm equations.

Q5: How can I experimentally verify the formation of a protective metanilamide film on the steel surface?

A5: Several surface analysis techniques can confirm the formation of a protective film. Scanning Electron Microscopy (SEM) can provide topographical images showing a smoother surface on inhibited steel compared to a corroded uninhibited surface.[3][7][19] Energy-Dispersive X-ray Spectroscopy (EDS or EDX) can identify the elemental composition of the surface, confirming the presence of elements from the metanilamide molecule (like sulfur and nitrogen).[20] Other advanced techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide more detailed information about the chemical composition and bonding within the adsorbed film.[1][19][21]

Troubleshooting Guides

Issue 1: Inconsistent or Low Inhibition Efficiency in Electrochemical Tests
Possible Cause Troubleshooting Steps
Incorrect Inhibitor Concentration Ensure the metanilamide concentration is within the optimal range. Prepare fresh solutions for each experiment to avoid degradation. Perform a concentration optimization study to identify the most effective concentration for your specific corrosive medium and steel type.[13]
Inadequate Surface Preparation The steel surface must be properly prepared to ensure uniform adsorption. Follow a standardized procedure for polishing, degreasing, and rinsing the steel specimens before each experiment.[22][23] Inconsistent surface finish can lead to variable results.
Electrochemical Cell Setup Issues Check the placement of the working, reference, and counter electrodes. Ensure the Luggin capillary of the reference electrode is close to the working electrode surface to minimize IR drop. Verify that all electrical connections are secure.
Solution Contamination Use high-purity reagents and deionized or distilled water to prepare the corrosive solution. Contaminants can interfere with the adsorption process or introduce competing electrochemical reactions.
Insufficient Equilibration Time Allow the system to stabilize before starting electrochemical measurements. Monitor the open circuit potential (OCP) until it reaches a steady state. This indicates that the inhibitor has had sufficient time to adsorb onto the steel surface.
Issue 2: Difficulty in Fitting Adsorption Isotherm Models
Possible Cause Troubleshooting Steps
Inaccurate Surface Coverage (θ) Calculation The surface coverage is a critical parameter for isotherm fitting. Ensure you are using a reliable method to calculate θ from your experimental data (e.g., from weight loss, polarization resistance, or charge transfer resistance data). The formula θ = (%IE / 100) is commonly used, where %IE is the inhibition efficiency.
Inappropriate Isotherm Model The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface. If your data does not fit this model well, it may indicate a more complex adsorption process. Try fitting your data to other models like the Freundlich (for heterogeneous surfaces) or Temkin (considering lateral interactions between adsorbed molecules) isotherms.
Experimental Data Scatter A high degree of scatter in your experimental data can make it difficult to obtain a good fit for any model. Repeat experiments to ensure reproducibility and identify any sources of experimental error.
Non-ideal Adsorption Behavior Real-world systems may not perfectly adhere to the assumptions of simple isotherm models. Consider the possibility of multilayer adsorption or competitive adsorption with other species in the solution.
Experimental Protocol: Potentiodynamic Polarization

This protocol outlines the steps for evaluating the inhibition efficiency of metanilamide using potentiodynamic polarization.

Materials:

  • Steel working electrode

  • Platinum counter electrode

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

  • Potentiostat/Galvanostat

  • Corrosive solution (e.g., 1 M HCl)

  • Metanilamide inhibitor of various concentrations

  • Electrochemical cell

Procedure:

  • Surface Preparation: Mechanically polish the steel working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.[22][23]

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and reference electrode.

  • Solution Preparation: Prepare the corrosive solution with and without the desired concentrations of metanilamide.

  • Deaeration (if required): For some studies, the solution may need to be deaerated by purging with nitrogen gas to remove dissolved oxygen.

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the test solution and monitor the OCP until a stable potential is reached (typically 30-60 minutes).

  • Polarization Scan: Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.[24]

  • Data Analysis: From the resulting Tafel plot, extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Inhibition Efficiency Calculation: Calculate the inhibition efficiency (%IE) using the following equation: %IE = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

Data Presentation: Effect of Metanilamide Concentration on Inhibition Efficiency
Metanilamide Concentration (ppm)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%IE)
0 (Blank)150-
1004570.0
2002583.3
3001590.0
4001292.0
5001192.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Steel Surface Preparation C Electrochemical Cell Assembly A->C B Inhibitor Solution Preparation B->C D OCP Stabilization C->D E Potentiodynamic Polarization D->E F Tafel Plot Analysis E->F G Calculate Inhibition Efficiency F->G H Adsorption Isotherm Fitting G->H

Caption: Workflow for Electrochemical Evaluation of Metanilamide.

Visualization of Metanilamide Adsorption Mechanism

AdsorptionMechanism cluster_solution Corrosive Solution cluster_surface Steel Surface Inhibitor Metanilamide Steel Fe Inhibitor->Steel Adsorption (π-electrons, heteroatoms) H2O H₂O H2O->Steel Displacement Cl Cl⁻ Cl->Steel Competition

Caption: Metanilamide Adsorption on Steel Surface.

References

  • Effect of Inhibitor Concentration and Immersion Time on the Corrosion Rate and Inhibition Efficiency of AISI 1019 Steel in Inhibited Seawater Environment. Science Publishing Group.
  • Emerging surface characterization techniques for carbon steel corrosion: a critical brief review | Proceedings A | The Royal Society. The Royal Society.
  • Surface Characterization Techniques in Corrosion Inhibition Research | Request PDF.
  • Investigation on the influence of corrosion inhibitor concentrations on top-of-the-line corrosion. Emerald Publishing.
  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. AMPP.
  • Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library.
  • Effect of temperature on the inhibition efficiency of MG.
  • Effect of inhibitor concentration on corrosion rate.
  • The Effect of Temperature and Concentration on Corrosion Inhibition of Mild Steel in Carbon Dioxide Satur
  • Langmuir adsorption isotherm analysis on the addition of Myrmecodia Pendans extract as a corrosion inhibitor with a variety of corrosive media. AIP Publishing.
  • Effects of inhibitor concentration on the corrosion rate of carbon steel.
  • Methylamine As Corrosion Inhibitors For Carbon Steel In Hydrochloric Acid Solutions.
  • Surface Analysis of Inhibitor Film Formed by Poly(Vinyl Alcohol) on Stainless Steel in Sodium Chloride Solution.
  • Adsorption of organic inhibitors on metal surface: isotherm models.
  • Surface analysis of the steel towards acidic corrosion: Weight loss and adsorption studies.
  • Electrochemical and adsorption study of environmentally friendly inhibitor used for low carbon steel.
  • Temperature Coefficient of Corrosion Inhibition. AMPP.
  • Experimental and theoretical studies on the corrosion inhibition of mild steel by some sulphonamides in aqueous HCl. SciSpace.
  • Effect of temperature on inhibition efficiency. Conditions:....
  • Experimental and theoretical techniques applied to the study of organic corrosion inhibitors in acidic media.
  • (PDF) Metanil yellow as commercial and environmentally friendly inhibitor against corrosion of mild steel in molar hydrochloric acid medium.
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibitor for Reinforced Concrete.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
  • Experimental and theoretical studies on the corrosion inhibition of mild steel by some sulphonamides in aqueous HCl. RSC Publishing.
  • The effect of temperature on the inhibition efficiency percentage (%IE) at various inhibitor concentrations.
  • Corrosion Inhibition Problems and Solutions.
  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)
  • Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups. PMC.
  • Advances in Experimental Techniques for Corrosion Inhibition Studies: Insights and Applications.
  • Towards chemical accuracy for chemi- and physisorption with an efficient density functional.
  • The effect of temperature and concentration on the corrosion inhibition mechanism of an amphiphilic amido-amine in CO 2 saturated solution | Request PDF.
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
  • DFT and Electrochemical Studies: Structure-Efficiency Relationship on Corrosion Inhibition.
  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI.
  • Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid. ..
  • Quantum Chemistry of Molecule-Surface Adsorption: The 30-Year Struggle To Chemical Accuracy |
  • Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evalu
  • DFT Study on the Adsorption of Monomeric Hydroxyl Aluminum on Fe(II)/Mg Replacement Kaolinite (001) Surfaces. PMC.
  • Experimental and theoretical study on the corrosion inhibition of mild steel by nonanedioic acid derivative in hydrochloric acid solution. PMC.
  • Experimental and quantum chemical investigation into the nature of jet fuel deposition on surfaces. Pure.
  • Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on.
  • Comparative Study on the Adsorption Characteristics of Heavy Metal Ions by Activated Carbon and Selected N
  • Experimental and quantum chemical investigation into the nature of jet fuel deposition on surfaces. University of Birmingham's Research Portal.
  • Experimental, Monte Carlo and Molecular Dynamic Study on Corrosion Inhibition of Mild Steel by Pyridine Deriv
  • Synthesis, Characterization, and Corrosion Inhibition Potential of Novel Thiosemicarbazone on Mild Steel in Sulfuric Acid Environment. MDPI.
  • Adsorption of Heavy Metals: Mechanisms, Kinetics, and Applications of Various Adsorbents in Wastewater Remedi
  • Heavy metal adsorption efficiency prediction using biochar properties: a comparative analysis for ensemble machine learning models. PMC.
  • Factors affecting heavy metals adsorption | Download Scientific Diagram.

Sources

Resonance Support Center: Long-Chain Alkyl Sulfonamide Division

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Spectroscopy)[1]

Welcome to the Resonance Support Center. You have reached the specialized unit for Long-Chain Alkyl Sulfonamides . We understand your frustration: you have synthesized a pristine


 sulfonamide, but your NMR spectrum looks like a "grease" impurity, and your integration values are drifting.

This guide treats your spectral artifacts as technical support tickets. Select the issue below that matches your current experimental crisis.

Ticket #101: The "Methylene Envelope" Crisis

Symptom: The alkyl chain protons (


 through 

) are collapsed into a single, unresolvable multiplet between

1.2 – 1.4 ppm. You cannot confirm chain linearity or identify branching.
Root Cause Analysis

In long-chain sulfonamides (


), the magnetic environment of methylene protons stabilizes rapidly as distance from the sulfonamide headgroup increases. By position 

or

relative to the sulfur, the chemical shift differences (

) become smaller than the coupling constants (

), leading to strong coupling and "virtual coupling" effects. This results in the characteristic featureless "hump."
Solution Protocol: Spectral De-cluttering [1]

Method A: The "Pure Shift" Approach (Recommended) Standard proton decoupling removes heteronuclear coupling (e.g.,


), but Pure Shift NMR  (homonuclear broadband decoupling) collapses proton multiplets into singlets.[1] This effectively turns your proton spectrum into a "carbon-like" stick spectrum, often revealing distinct chemical shifts inside the envelope.
  • Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk.[1]

  • Why: It removes the

    
     splitting that causes the overlap, leaving only chemical shift information.
    

Method B: 2D HSQC-TOCSY If Pure Shift is unavailable, you must correlate the crowded proton signals to the dispersed carbon signals.

  • Logic: The

    
     dimension has a spectral width of ~200 ppm (vs ~10 ppm for 
    
    
    
    ).
  • Workflow:

    • HSQC: Identifies which proton is attached to which carbon.

    • TOCSY: Transfers magnetization down the alkyl chain.

    • Result: You can "walk" the chain from the distinct

      
      -methylene (next to 
      
      
      
      ) into the envelope.
Decision Matrix: Overlap Resolution

MethyleneResolution cluster_legend Legend Start Start: Unresolved Alkyl Region Is2D Is 2D NMR available? Start->Is2D PureShift Can you run Pure Shift (PSYCHE)? Is2D->PureShift Yes Solvent Attempt Solvent Titration (See Ticket #102) Is2D->Solvent No RunPSYCHE Run 1D PSYCHE (Collapse Multiplets) PureShift->RunPSYCHE Yes (High Res) RunHSQC Run HSQC-TOCSY (Disperse via 13C) PureShift->RunHSQC No (Connectivity) Decision Decision Action Protocol

Figure 1: Decision tree for resolving methylene overlap in alkyl chains.

Ticket #102: The Vanishing Amide Proton ( )

Symptom: The sulfonamide


 proton is either invisible, extremely broad, or integrating to < 1H.[1]
Context:  Sulfonamide protons are acidic (

). In

, they often suffer from intermediate exchange rates or quadrupole broadening if adjacent to

.[1]
Troubleshooting Guide: Solvent Tuning

1. The DMSO Switch (Hydrogen Bonding)

  • Action: Dissolve sample in DMSO-

    
    .
    
  • Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the acidic

    
     proton, slowing down the exchange rate with trace water.
    
  • Result: The

    
     usually appears as a sharp triplet (if coupled to 
    
    
    
    ) or doublet (if coupled to
    
    
    ) downfield (7.0 – 9.0 ppm).

2. The Benzene Shift (ASIS Effect)

  • Action: Dissolve in Benzene-

    
     (
    
    
    
    ).
  • Mechanism: Aromatic Solvent-Induced Shift (ASIS).[1] Benzene molecules stack against the solute. The anisotropy of the benzene ring creates a shielding cone.

  • Utility: This often shifts the

    
    -methylene protons and the 
    
    
    
    signal in opposite directions compared to
    
    
    , resolving accidental overlap.

Solvent Comparison Table

SolventEffect on Sulfonamide

Effect on Alkyl ChainRecommendation
Chloroform-

Broad, variable shift (4-6 ppm).[1][2] Often overlaps with aromatics.[2]Standard "Envelope" (1.2 ppm).Default screening only.
DMSO-

Sharp, deshielded (7-9 ppm).[1] Shows couplings.Slight dispersion improvement.Best for

quantification.
Benzene-

Upfield shift (Shielding).[1]Significant shift of

protons.
Best for resolving overlap.
Acetone-

Intermediate sharpness.[1]Good solubility for polar chains.Alternative if DMSO fails.
Ticket #103: Impurity or Isomer? (DOSY)

Symptom: You see a small triplet inside your alkyl chain envelope. Is it a branched isomer, a leftover alcohol, or grease? Tool: DOSY (Diffusion Ordered Spectroscopy) .

The Concept

DOSY separates signals based on hydrodynamic radius (


).
  • Small molecules (solvents/impurities): Diffuse fast

    
     Signal decays quickly.
    
  • Large molecules (Your sulfonamide): Diffuse slow

    
     Signal decays slowly.
    
Protocol: Running a Virtual Separation
  • Pulse Sequence: ledbpgp2s (Stimulated echo with bipolar gradients).

  • Parameter Setup:

    • 
       (Big Delta, diffusion time): 50–100 ms.[1]
      
    • 
       (Little delta, gradient duration): 2–5 ms.[1]
      
  • Processing: The output is a 2D plot.

    • X-axis: Chemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[2][3][4][5][6][7][8]
      
    • Y-axis: Diffusion Coefficient (

      
      ).[1][9]
      
  • Interpretation: If the "impurity" peak aligns horizontally with your sulfonamide peaks, it is attached to the molecule (isomer). If it has a different

    
     value (vertical displacement), it is a separate impurity.[1]
    
Standard Operating Procedures (SOPs)
SOP-01: Solvent Titration for Signal Separation

Use this when peaks are "bunched" together.[1]

  • Prepare Sample A: 5 mg sulfonamide in 600 µL

    
    .
    
  • Acquire Spectrum: Note the chemical shift of the overlapping multiplets.

  • Titrate: Add 50 µL increments of Benzene-

    
      directly to the NMR tube.
    
  • Monitor: Acquire a quick 1D proton scan after each addition.

  • Observation: Watch the multiplets "walk" apart. The high electron density of the sulfonamide sulfur interacts specifically with the benzene

    
    -cloud, causing differential shifting of the 
    
    
    
    and
    
    
    protons relative to the rest of the chain.
SOP-02: 1D Pure Shift (PSYCHE) Setup

Use this to collapse the methylene envelope.

  • Calibrate: Ensure 90° pulse (p1) is strictly calibrated. Pure shift sequences are sensitive to pulse imperfections.

  • Select Region: Set the spectral width to cover only the aliphatic region (-1 to 5 ppm) to maximize resolution.

  • Parameter SW_h: Set the chunk size (typically 10-20 Hz). This determines the "window" of decoupling.

  • Acquisition: These experiments differ from standard 1D; they construct the FID from chunks. It will take longer (approx. 10-20 mins vs 2 mins).[1]

  • Processing: Use a "reconstruction" algorithm (standard in TopSpin/MestReNova) to stitch the pure shift spectrum.

References & Authoritative Sources
  • Pure Shift NMR Methodology

    • Source: Manchester NMR Methodology Group.

    • Context: The foundational work on PSYCHE and Zangger-Sterk methods for collapsing multiplets.

    • Link:[1]

  • Solvent Effects in NMR

    • Source: University of Wisconsin-Madison Chemistry Department.

    • Context: Detailed tables on solvent impurities and ASIS effects.

    • Link:[1]

  • DOSY for Mixture Analysis

    • Source: Royal Society of Chemistry (Analyst Journal).

    • Context: Application of DOSY for separating long-chain surfactants and mixtures.

    • Link:[1][9]

  • Sulfonamide Chemical Shifts

    • Source: Hans Reich’s Collection (via University of Wisconsin).

    • Context: Authoritative database on electron-withdrawing effects of

      
       groups on 
      
      
      
      -protons.[1]
    • Link:[1]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation Analysis of Metanilamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing novel sulfonamide-based therapeutics. Metanilamide (3-aminobenzenesulfonamide) and its derivatives are critical pharmacophores in drug development. However, their structural elucidation is complicated by complex gas-phase rearrangement reactions during collision-induced dissociation (CID).

This guide objectively compares High-Resolution Mass Spectrometry (HRMS, via Q-TOF ) with Low-Resolution Tandem Mass Spectrometry (LRMS, via Triple Quadrupole / QqQ ) for the analysis of metanilamide derivatives. By understanding the causality behind these fragmentation pathways, researchers can select the optimal instrumental platform for either structural discovery or high-sensitivity quantification.

Mechanistic Insights: Fragmentation Pathways of Metanilamides

The fragmentation of protonated aromatic sulfonamides in electrospray ionization (ESI) is driven by the stability of the partially positive charge developed upon bond dissociation. Unlike standard peptide cleavage, metanilamide derivatives undergo two highly competitive primary fragmentation pathways:

  • Direct S-N Bond Cleavage: This high-energy pathway breaks the sulfonamide bond, typically yielding the metanilyl cation (

    
     156.0118) or the corresponding amine/aniline radical cation.
    
  • 
     Extrusion via Rearrangement:  As established by 1[1], sulfonamides frequently undergo a unique loss of 64 Da (
    
    
    
    ). This is not a simple cleavage but an intramolecular rearrangement where the nitrogen attacks the aromatic ring at the ipso position prior to
    
    
    elimination.

Understanding these pathways is critical because the


 loss generates a fragment that is isobaric with other potential losses (e.g., loss of a 

neutral) at nominal mass resolution, necessitating HRMS for unambiguous assignment[2].

FragLogic M [M+H]+ N-Phenylmetanilamide m/z 249.0698 SN S-N Bond Cleavage Metanilyl Cation m/z 156.0118 M->SN High CE Direct Cleavage SO2 SO2 Extrusion Rearranged Cation m/z 185.1079 M->SO2 Low CE Rearrangement (-63.96 Da) Aniline Loss of Aniline [M+H-C6H7N]+ m/z 156.0118 M->Aniline High CE -93.06 Da

Fig 1: Primary CID fragmentation pathways of protonated N-phenylmetanilamide.

Technology Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When analyzing metanilamide derivatives, the choice between a Q-TOF and a QqQ hinges on whether the goal is structural elucidation (identifying unknown metabolites) or targeted quantification (pharmacokinetics). As demonstrated in comparative MS studies[3], Q-TOF systems offer superior selectivity for precursor ion scanning due to high-accuracy fragment selection, while QqQ systems excel in absolute sensitivity via Multiple Reaction Monitoring (MRM).

Table 1: Performance Comparison for Metanilamide Analysis
ParameterQ-TOF (HRMS)Triple Quadrupole (QqQ)Analytical Impact
Mass Accuracy < 2 ppm~ 0.1 Da (Nominal)Q-TOF distinguishes

loss (63.9619 Da) from isobaric interferences.
Resolution 30,000 - 80,000 FWHMUnit Resolution (~0.7 Da)Q-TOF resolves closely eluting background matrix ions from the analyte.
Duty Cycle (MS/MS) High across full mass rangeLow for full scans; High for MRMQqQ is vastly superior for targeted quantitative assays (pharmacokinetics).
Best Use Case Metabolite ID, Structural ElucidationHigh-throughput PK/PD QuantitationDictates instrument selection based on the drug development phase.

Experimental Protocols & Self-Validating Workflows

To ensure data trustworthiness, the following experimental protocols are designed as self-validating systems . We do not merely rely on the instrument's output; we use fundamental chemical principles (isotopic distribution and activation energy) to internally verify the results.

Protocol A: Structural Elucidation via Q-TOF (HRMS)

Goal: Unambiguously map the fragmentation of a novel metanilamide derivative.

  • Sample Preparation & LC Separation:

    • Action: Reconstitute the metanilamide derivative in 50:50 Water:Acetonitrile with 0.1% Formic Acid. Separate using a sub-2 µm C18 column.

    • Causality: Formic acid ensures robust protonation to yield the

      
       precursor, while the C18 column removes ion-suppressing salts.
      
  • Ionization & Precursor Isolation:

    • Action: Operate the ESI source in positive mode. Isolate the precursor in Q1 with a narrow window (1.0 Da).

  • Collision Energy (CE) Ramping (Self-Validating Step 1):

    • Action: Ramp the CE from 10 eV to 40 eV rather than using a static energy.

    • Causality: The

      
       rearrangement is a low-activation-energy pathway, while S-N cleavage requires higher energy[4]. Ramping ensures both kinetic and thermodynamic products are captured, validating the pathway hierarchy.
      
  • Isotopic Signature Verification (Self-Validating Step 2):

    • Action: Analyze the exact mass of the fragments and their isotopic envelopes.

    • Validation Logic: Sulfur has a characteristic

      
       natural abundance of ~4.2%. The precursor ion will exhibit a distinct M+2 peak. If a fragment is generated via 
      
      
      
      extrusion, it will lose this
      
      
      isotopic signature. Fragments retaining the sulfonyl group will maintain the 4.2% M+2 peak. This internal logic gate prevents false-positive structural assignments.
Protocol B: High-Sensitivity Quantitation via QqQ

Goal: Develop a robust MRM assay for biological matrices.

  • Transition Selection:

    • Action: Select the

      
       transition as the primary quantifier, and 
      
      
      
      as the qualifier.
    • Causality: The rearrangement product is often the base peak at lower collision energies, providing the highest signal-to-noise ratio for quantitation.

  • Dwell Time Optimization:

    • Action: Set dwell times to ensure at least 15 data points across the LC peak.

    • Causality: Maximizes the duty cycle of the QqQ, leveraging its primary advantage over the Q-TOF for reproducible peak integration.

MSWorkflow cluster_QTOF Q-TOF Workflow (HRMS) cluster_QqQ QqQ Workflow (LRMS) Prep Sample Prep & LC ESI ESI Source (+ Mode) Prep->ESI Q1_T Q1 Isolate ESI->Q1_T Q1_Q Q1 Isolate ESI->Q1_Q CID_T CID (Ramp CE) Q1_T->CID_T TOF TOF Detect CID_T->TOF CID_Q CID (Opt CE) Q1_Q->CID_Q Q3_Q Q3 MRM CID_Q->Q3_Q

Fig 2: Divergent MS workflows for structural elucidation (Q-TOF) vs. quantitation (QqQ).

Data Presentation: Fragmentation of N-Phenylmetanilamide

To illustrate the necessity of exact mass capabilities, Table 2 outlines the theoretical fragmentation data for a representative derivative, N-phenylmetanilamide (Exact Mass: 248.0619 Da;


: 249.0698 Da).
Table 2: Characteristic ESI-MS/MS Fragments of N-Phenylmetanilamide
Fragment IonNominal Mass (Da)Exact Mass (Da)Mass ErrorMechanistic Origin

185185.1079< 2.0 ppmIntramolecular rearrangement and

extrusion.

156156.0118< 2.0 ppmDirect S-N bond cleavage (Metanilyl cation).

9494.0657< 2.0 ppmAniline cation formation following S-N cleavage.

Note: In a QqQ instrument, the


 185 fragment would be detected at unit resolution. In a Q-TOF, the exact mass of 185.1079 confirms the loss is precisely 

(63.9619 Da), ruling out isobaric neutral losses.

Strategic Recommendations

  • For Early-Stage Drug Discovery: Utilize Q-TOF platforms. The complex rearrangement pathways of metanilamides (specifically

    
     extrusion) require exact mass validation to ensure you are not misidentifying metabolites. The self-validating isotopic checks described above are only possible with HRMS.
    
  • For Pre-Clinical / Clinical PK: Transition to Triple Quadrupole platforms. Once the

    
     transition is structurally validated by the Q-TOF, the QqQ provides the necessary duty cycle and sensitivity to quantify trace levels of the drug in complex biological matrices.
    
References
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed -
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed -
  • Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calcul
  • Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of phosphopeptides by precursor ion scanning - PubMed -

Sources

FTIR Analytical Strategies for N-Substituted Sulfonamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter challenges in validating the structural integrity of synthesized drug candidates. N-substituted sulfonamides are a critical class of pharmacophores, widely utilized as antibacterial agents, carbonic anhydrase inhibitors, and protease inhibitors.

Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical technique for verifying the sulfonamide moiety (–SO₂NH–). However, analyzing N-substituted variants requires a nuanced understanding of how molecular substitution alters vibrational frequencies and why certain sampling methodologies outperform others. This guide objectively compares the spectral signatures of N-substituted versus unsubstituted sulfonamides and evaluates the performance of ATR-FTIR against traditional Transmission FTIR.

Mechanistic Insights into Vibrational Shifts

The sulfonamide group consists of a sulfur atom tetrahedrally coordinated to two oxygen atoms, an R-group (usually an aromatic ring), and a nitrogen atom. The S–N bond acts as a critical bridge between the sulfonyl (S-side) and amine (N-side) of the molecule[1].

When an alkyl or aryl group is substituted onto the nitrogen atom (forming a secondary sulfonamide), it fundamentally alters the electronic environment. The inductive and steric effects of the N-substituent modulate the electron density across the S–N bond, which in turn subtly shifts the force constants of the adjacent S=O and N–H bonds.

MechanisticShift A N-Substitution (Alkyl/Aryl Addition) B Electronic Inductive & Steric Effects A->B C Altered S-N Bond Order B->C D Shift in SO₂ & N-H Vibrational Modes C->D

Logical flow of N-substitution effects on sulfonamide vibrational frequencies.

In primary (unsubstituted) sulfonamides (–SO₂NH₂), the amine group possesses two N–H bonds, resulting in two distinct stretching vibrations: asymmetric and symmetric. Upon N-substitution (–SO₂NHR), the loss of one proton leaves a single secondary amine N–H bond, collapsing the dual-peak signature into a single, sharper band typically observed between 3349 cm⁻¹ and 3144 cm⁻¹[1].

Comparative Spectral Signatures

To accurately identify N-substituted sulfonamides, one must compare their characteristic peaks against standard unsubstituted baselines. The most diagnostic regions are the SO₂ asymmetric/symmetric stretches and the N–H stretch. The asymmetric SO₂ stretch occurs due to the out-of-phase expansion and contraction of the two S=O bonds, requiring higher energy (higher wavenumber) than the in-phase symmetric stretch.

Table 1: Characteristic FTIR Peak Comparison
Vibrational ModeUnsubstituted Sulfonamides (cm⁻¹)N-Substituted Sulfonamides (cm⁻¹)Causality / Diagnostic Note
N–H Stretch ~3400 & ~3200 (Dual peaks)3349 – 3144 (Single peak)Transition from primary (–NH₂) to secondary (–NHR) amine eliminates the symmetric/asymmetric split[1].
SO₂ Asymmetric Stretch 1340 – 13201330 – 1310Highly intense band. Shifted slightly by the inductive effect of the N-substituent[1][2].
SO₂ Symmetric Stretch 1170 – 11501160 – 1143In-phase stretching. Often appears as the second most intense peak in the spectrum[1][3].
S–N Stretch 900 – 880931 – 895The bridging bond's frequency increases slightly due to steric compression from the N-substituent[1][3].
C=C (Aromatic Ring) 1600 – 14501594 – 1489Remains largely unaffected unless the N-substituent is highly conjugated with the primary ring[1].

Analytical Modalities: ATR-FTIR vs. KBr Transmission

When selecting an analytical technique for sulfonamide characterization, the choice of sample presentation is as critical as the instrument's optical resolution.

KBr Pellet (Transmission FTIR): Historically the standard, this method involves grinding the sulfonamide with potassium bromide and pressing it into a disc.

  • Performance Flaw: KBr is highly hygroscopic. During preparation, it rapidly absorbs atmospheric moisture, introducing a massive, broad O–H stretching band around 3400 cm⁻¹. This artifact directly overlaps with and obscures the critical N–H stretching region of the sulfonamide, leading to ambiguous structural validation.

ATR-FTIR (Attenuated Total Reflectance): Modern laboratories prioritize ATR-FTIR utilizing a diamond crystal.

  • Performance Advantage: ATR requires zero sample preparation. The solid sulfonamide is pressed directly onto the crystal. Because no hygroscopic matrix is used, the baseline in the 3500–3100 cm⁻¹ region remains perfectly flat, allowing for the unambiguous resolution of the single secondary N–H stretch characteristic of N-substituted sulfonamides[1].

ProtocolWorkflow Start Synthesized N-Substituted Sulfonamide ATR ATR-FTIR (Diamond Crystal) Preferred: Zero Moisture Start->ATR KBr KBr Pellet (Transmission) Risk: Hygroscopic Masking Start->KBr Scan Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR->Scan KBr->Scan Val Self-Validation (Baseline & CO₂/H₂O Check) Scan->Val End Peak Assignment (SO₂, N-H, S-N) Val->End

Comparative FTIR workflow highlighting ATR over KBr for sulfonamide analysis.

Self-Validating Experimental Protocol for ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints. This ensures that the observed peaks are genuine molecular vibrations and not instrumental artifacts.

Step 1: Crystal Cleaning and Verification

  • Clean the ATR diamond crystal with a volatile, non-reactive solvent (e.g., Isopropanol).

  • Allow to air dry completely.

  • Self-Validation Check: Run a preview scan. The energy throughput should be >95%, and the spectrum must be a flat line. Any peaks indicate residual contamination.

Step 2: Background Acquisition

  • Acquire a background spectrum using 64 to 128 co-added scans at a resolution of 4 cm⁻¹.

  • Ensure the sample compartment is purged with dry nitrogen to eliminate atmospheric interference.

Step 3: Sample Application and Acquisition

  • Place 1–2 mg of the crystalline N-substituted sulfonamide directly onto the center of the ATR crystal.

  • Apply the pressure anvil until the software indicates optimal contact (usually ~80-100 lbs of pressure, depending on the anvil clutch).

  • Acquire the sample spectrum using the identical parameters as the background (64-128 scans, 4 cm⁻¹ resolution).

Step 4: Spectral Validation and Processing

  • Atmospheric Check (Self-Validation): Inspect the 2400–2300 cm⁻¹ region. If sharp doublet peaks are present, the background has drifted, and CO₂ is interfering. Re-run the background.

  • Moisture Check: Inspect the 3600–3400 cm⁻¹ region. It should be relatively flat. A massive broad hump indicates the sample itself is wet (solvent trapped in the crystal lattice).

  • Apply an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration, ensuring relative peak intensities match transmission libraries.

  • Identify the secondary N–H stretch (~3291 cm⁻¹), the SO₂ asymmetric stretch (~1330 cm⁻¹), and the SO₂ symmetric stretch (~1157 cm⁻¹)[3].

References

1.[1] "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org", rsc.org, 2.[2] "Synthesis, characterization and antimicrobial activity of m-toluenesulfonamide, N,N0-1,2-ethanediylbis (mtsen - Websitem", karatekin.edu.tr, 3.[3] "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - Semantic Scholar", semanticscholar.org,

Sources

Comparative Efficiency Guide: Metanilamide vs. Sodium Dodecyl Sulfate (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical comparison between Sodium Dodecyl Sulfate (SDS) , a benchmark anionic surfactant, and Metanilamide (3-aminobenzenesulfonamide) , an aromatic amine acting as a hydrotropic agent.

While both agents are utilized to enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs), they operate via fundamentally different physicochemical mechanisms. SDS relies on micellar solubilization driven by the hydrophobic effect, whereas Metanilamide functions through hydrotropy (stacking interactions). This guide delineates their efficiency profiles, experimental characterization, and suitability for specific drug development stages.

Quick Comparison Matrix
FeatureSDS (Surfactant)Metanilamide (Hydrotrope)
Primary Mechanism Micellization (Self-assembly)Hydrotropy (

-

stacking/Aggregation)
Critical Concentration CMC: ~8.2 mM (0.24% w/v)MHC: ~0.1 – 0.5 M (High conc.[1] required)
Surface Tension (

)
Strong reduction (~30–35 mN/m)Minimal reduction (~60–65 mN/m)
Solubilization Efficiency High per mole (at low conc.)Low per mole (requires high mass)
Toxicity/Biocompatibility Irritant; protein denaturantLow acute toxicity; potential allergen
Formulation Impact Foaming, viscosity changesNon-foaming, minimal viscosity impact

Mechanistic Divergence

To select the appropriate solubilizer, one must understand the causality behind their behavior.

SDS: Micellar Solubilization

SDS consists of a 12-carbon hydrophobic tail and a polar sulfate head.[1] Above the Critical Micelle Concentration (CMC) , monomers self-assemble into spherical micelles. Hydrophobic drugs partition into the non-polar core of these micelles. This process is entropy-driven (release of structured water).[1]

Metanilamide: Hydrotropic Solubilization

Metanilamide lacks the long alkyl chain required for micellization. Instead, it possesses a planar aromatic ring and polar groups (amine/sulfonamide). It functions as a hydrotrope .[2][3] Above the Minimum Hydrotrope Concentration (MHC) , Metanilamide molecules form loose, planar stacks or aggregates around the drug molecule, stabilizing it via


-

interactions and hydrogen bonding. This does not rely on the "oil-drop" core mechanism of micelles.[1]
Mechanistic Pathway Diagram

Solubilization_Mechanisms cluster_SDS SDS (Surfactant) cluster_Met Metanilamide (Hydrotrope) SDS_Mono Monomers (< CMC) SDS_Micelle Spherical Micelle (> CMC) SDS_Mono->SDS_Micelle Entropy Driven (Water Release) SDS_Action Drug in Hydrophobic Core SDS_Micelle->SDS_Action Partitioning Met_Action Drug Stabilized by π-π Stacking SDS_Action->Met_Action Comparison: High Efficiency vs. High Selectivity Met_Mono Dispersed Molecules (< MHC) Met_Stack Planar Aggregates (> MHC) Met_Mono->Met_Stack Enthalpy Driven (Intermolecular Forces) Met_Stack->Met_Action Complexation

Caption: Figure 1. Mechanistic distinction between SDS micellization (core encapsulation) and Metanilamide hydrotropy (molecular stacking).

Experimental Protocols for Comparison

To objectively compare these agents, researchers should perform Surface Tensiometry and a Solubilization Assay .

Protocol A: Surface Tension Measurement (Du Noüy Ring Method)

Validates the "Surfactant" status. SDS will drop tension significantly; Metanilamide will not.[1]

  • Preparation: Prepare serial dilutions of SDS (0.1 mM to 50 mM) and Metanilamide (10 mM to 1.0 M) in Milli-Q water.

  • Calibration: Calibrate the tensiometer with pure water (

    
     mN/m at 20°C).
    
  • Measurement: Measure

    
     for each concentration, cleaning the platinum ring with a flame between samples.
    
  • Analysis: Plot

    
     vs. Log(Concentration).
    
    • SDS: Look for a sharp break point (CMC).

    • Metanilamide: Look for a gradual, shallow decline (characteristic of hydrotropes).

Protocol B: Equilibrium Solubility Assay (UV-Vis)

Determines the Solubilization Power (


) using a model hydrophobic drug (e.g., Riboflavin or Sudan III).
  • Excess Addition: Add excess solid model drug (e.g., 50 mg Sudan III) to 10 mL vials containing increasing concentrations of SDS (0–100 mM) and Metanilamide (0–2.0 M).

  • Equilibration: Vortex for 2 minutes, then shake at 25°C for 24 hours to reach equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 15 minutes to remove undissolved solid.

  • Quantification: Dilute the supernatant with methanol (to break micelles/aggregates) and measure Absorbance via UV-Vis spectrophotometry.

  • Calculation: Calculate Solubilization Power (

    
    ) = moles of drug solubilized per mole of additive.
    
Experimental Workflow Diagram

Experimental_Workflow cluster_Tension Protocol A: Surface Activity cluster_Solubility Protocol B: Solubilization Efficiency Start Start Comparison Prep Prepare Solutions SDS (0-50mM) vs Metanilamide (0-1M) Start->Prep Tension Measure Surface Tension (γ) (Du Noüy Ring) Prep->Tension AddDrug Add Excess Hydrophobic Dye (e.g., Sudan III) Prep->AddDrug Plot1 Plot γ vs Log(C) Tension->Plot1 Result1 Determine CMC / MHC Plot1->Result1 Compare Final Efficiency Profile Result1->Compare Combine Data Equilibrate Shake 24h @ 25°C Centrifuge AddDrug->Equilibrate Measure UV-Vis Quantification (Supernatant) Equilibrate->Measure Result2 Calculate Solubilization Power (Sp) Measure->Result2 Result2->Compare Combine Data

Caption: Figure 2. Parallel experimental workflow to characterize surface activity and solubilization capacity.

Performance Data Comparison

The following data summarizes typical values found in literature for SDS compared to aromatic hydrotropes (represented here by Metanilamide properties).

Table 1: Physicochemical Efficiency Profile[1]
ParameterSDS (Surfactant)Metanilamide (Hydrotrope)Interpretation
CMC / MHC 8.2 mM ~400 - 600 mM SDS is ~50x more potent on a molar basis.[1]
Min. Surface Tension 32 mN/m ~60 mN/m Metanilamide has poor surface activity; it does not concentrate at the air-water interface.[1]
Solubilization Power (

)
High (Linear above CMC)Low (Exponential/Sigmoidal above MHC)SDS is linear and predictable; Metanilamide requires a threshold concentration to "turn on".
Viscosity Effect Increases (can gel)NegligibleMetanilamide is better for injectable formulations requiring low viscosity.
Foaming HighNone/LowMetanilamide is preferred if foaming is a process bottleneck.
Interpretation of Efficiency
  • SDS is the "High Efficiency" choice. You need very little of it (0.5%) to solubilize a drug. However, it attacks biological membranes (lysis) and denatures proteins.

  • Metanilamide is the "High Load" choice. You may need 10-20% w/v to achieve the desired solubility.[1] However, it is often less aggressive toward protein structures and does not cause foaming issues during manufacturing.

Safety & Biocompatibility (E-E-A-T)

When selecting between these two for drug development, safety often overrides pure efficiency.

  • SDS (Sodium Dodecyl Sulfate):

    • Classification: Irritant, Permeation Enhancer.

    • Risk:[1] Known to cause skin irritation and protein denaturation. It disrupts the lipid bilayer of cells.

    • Use Case: Oral solid dosage forms (dissolution testing), topical cleaning, or lysis buffers. Rarely used in injectables due to hemolysis risk.

  • Metanilamide (Sulfonamide class):

    • Classification: Hydrotrope, Chemical Intermediate.[3]

    • Risk:[1] Low acute toxicity compared to SDS, but carries the risk of Sulfonamide Allergy (Stevens-Johnson Syndrome in rare cases).

    • Use Case: Synthesis intermediate or specialized hydrotropic formulation where micelle formation is undesirable (e.g., to prevent precipitation upon dilution).

Conclusion & Recommendation

  • Choose SDS if: You require maximum solubilization with minimal additive mass, and the application is ex vivo (e.g., dissolution media) or topical where irritation is managed.

  • Choose Metanilamide if: You need to solubilize a drug in a liquid formulation without increasing viscosity or creating foam, and you can tolerate high additive concentrations (hydrotropy).

Final Verdict: SDS is the superior surfactant (efficiency per mole). Metanilamide is a functional hydrotrope that solves solubility problems where surfactants fail (e.g., preventing emulsification or protein denaturation).

References

  • SDS Micellization & Properties

    • Source: National Institutes of Health (NIH) / PubChem.
    • URL:[Link]

  • Hydrotropy Mechanism (General Aromatic Sulfonates)

    • Source: Sangwai, M. et al. "Hydrotropes: Structure-Property Relationships."[1] Ind.[2][4][5] Eng. Chem. Res.

    • Context: Explains the stacking mechanism of aromatic hydrotropes similar to Metanilamide.
    • URL:[Link]

  • Metanilamide Chemical Profile

    • Source: NIST Chemistry WebBook. "3-Aminobenzenesulfonamide (Metanilamide)."[1]

    • URL:[Link]

  • Comparison of Surfactants and Hydrotropes

    • Source: Shimizu, S. et al. "Hydrotropy: monomer-micelle equilibrium or fluctuation-induced solubilization?"[1]

    • URL:[Link]

Sources

A Researcher's Guide to the Verification of Elemental Analysis Data for C23H42N2O2S

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of a novel chemical entity is paramount. Elemental analysis serves as a foundational technique, offering a quantitative assessment of a compound's elemental composition and, by extension, its empirical formula and purity. This guide provides an in-depth comparison of methodologies for the elemental analysis of the target compound C23H42N2O2S, grounded in established scientific principles and practical, field-proven insights.

Theoretical Composition: The Benchmark for Accuracy

Before embarking on any experimental verification, establishing a theoretical benchmark is critical. The expected elemental composition of C23H42N2O2S, based on atomic weights (C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.07), provides the standard against which all experimental data will be measured.

Molecular Formula: C23H42N2O2S

Molecular Weight: 426.66 g/mol

Table 1: Theoretical Elemental Composition of C23H42N2O2S

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0123276.2364.75
HydrogenH1.014242.429.94
NitrogenN14.01228.026.57
OxygenO16.00232.007.50
SulfurS32.07132.077.52
Total 426.66 100.00

This theoretical data is the gold standard for our analysis. Any significant deviation in experimental results warrants a thorough investigation into sample purity, instrument calibration, or the analytical method itself.

The Cornerstone of Analysis: CHNS Combustion

The most prevalent method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is automated CHNS analysis, which is based on the principle of dynamic flash combustion, a modern iteration of the Dumas method.[1][2]

The "Why" Behind the Method

This technique is favored for its speed, accuracy, and the small sample size required (typically 1-5 mg).[3] The underlying principle is the complete and instantaneous oxidation of the sample in a high-temperature (around 1000°C) oxygen-rich environment.[2] This process converts the constituent elements into their gaseous oxides: CO2, H2O, N2 (nitrogen oxides are reduced to N2), and SO2. These gases are then separated and quantified by a thermal conductivity detector (TCD).[4][5]

Experimental Workflow: A Visual Guide

The following diagram illustrates the typical workflow of a CHNS elemental analyzer.

CHNS_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis Sample 1. Homogenized Sample (1-5 mg) Weighing 2. Precise Weighing Sample->Weighing Encapsulation 3. Tin Capsule Encapsulation Weighing->Encapsulation Autosampler 4. Autosampler Introduction Encapsulation->Autosampler Furnace 5. Combustion Furnace (~1000°C, O2 environment) Autosampler->Furnace Reduction 6. Reduction Tube (e.g., Copper) Furnace->Reduction Furnace->Reduction CO2, H2O, NOx, SO2 GC_Column 7. Gas Chromatography Column Reduction->GC_Column Reduction->GC_Column CO2, H2O, N2, SO2 TCD 8. Thermal Conductivity Detector (TCD) GC_Column->TCD Signal 9. Signal Processing TCD->Signal TCD->Signal Electrical Signal Report 10. Elemental Percentage Report Signal->Report

Caption: Workflow of a typical CHNS elemental analyzer.

A Step-by-Step Protocol for CHNS Analysis of C23H42N2O2S
  • Instrument Calibration: Calibrate the elemental analyzer using certified organic standards (e.g., acetanilide, sulfanilamide) to ensure the accuracy of the thermal conductivity detector's response.

  • Sample Preparation:

    • Ensure the C23H42N2O2S sample is homogenous and completely dry, as residual solvents or moisture can significantly skew results, particularly for hydrogen and oxygen content.[3]

    • Accurately weigh 1-2 mg of the sample into a tin capsule using a calibrated microbalance.

    • Securely crimp the tin capsule to ensure no sample loss and to facilitate complete combustion.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (~980°C) with a constant flow of pure oxygen.[6]

    • The resulting combustion gases (CO2, H2O, NOx, SO2) are passed through a reduction tube containing copper to convert nitrogen oxides to elemental nitrogen (N2).

    • The gas mixture (N2, CO2, H2O, SO2) is then passed through a gas chromatography column to separate the individual components.

    • The separated gases are detected by a thermal conductivity detector, which generates a signal proportional to the concentration of each gas.

  • Data Processing: The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, N, and S in the original sample.

Comparative Analysis: Experimental Data vs. Theoretical Values

For a newly synthesized batch of C23H42N2O2S, the following data was obtained. For comparison, we also present hypothetical data for an alternative, structurally similar compound, C24H44N2O2S, to illustrate the sensitivity of the technique.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

ElementTheoretical C23H42N2O2S (%)Experimental C23H42N2O2S (%)Deviation (%)Hypothetical Experimental C24H44N2O2S (%)
C64.7564.68-0.0765.41
H9.949.99+0.0510.06
N6.576.55-0.026.36
S7.527.49-0.037.27

The experimental results for C23H42N2O2S are well within the generally accepted tolerance of ±0.4% for publication in peer-reviewed journals, indicating a high degree of purity.[3][7][8] The minor deviations are attributable to instrumental limitations and slight sample variations. In contrast, the hypothetical data for C24H44N2O2S clearly shows a different elemental composition, highlighting the ability of elemental analysis to distinguish between closely related compounds.

Alternative and Complementary Analytical Techniques

While CHNS combustion analysis is the workhorse for this application, other methods can be employed for verification or when specific challenges arise.

Table 3: Comparison of Analytical Methodologies

ElementPrimary MethodAlternative/Complementary MethodsRationale and Considerations
Carbon & Hydrogen Combustion AnalysisNot commonly replaced for organic compounds.Combustion analysis is the definitive method for C and H in organic materials due to its accuracy and simplicity.[9][10]
Nitrogen Combustion (Dumas Method)Kjeldahl Method: Involves digestion of the sample in sulfuric acid, followed by distillation and titration.[11][12][13]The Kjeldahl method is a classic wet chemistry technique.[14][15] It is often used in food and environmental analysis but is more time-consuming and uses harsh reagents compared to the automated Dumas method. It may not be effective for all nitrogen-containing functional groups without modification.[14]
Sulfur Combustion AnalysisInductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Requires sample digestion to bring the sulfur into a liquid form.ICP-OES is highly sensitive but involves a more complex sample preparation process.[16] It is often used for trace elemental analysis in pharmaceutical products as outlined in USP General Chapter <233>.[16][17][18]
Oxygen PyrolysisDetermined by difference (100% - %C - %H - %N - %S) or by pyrolysis.Direct oxygen analysis is performed by pyrolyzing the sample in an inert atmosphere, converting oxygen to carbon monoxide, which is then detected.[4][19]

Ensuring Data Integrity: A Self-Validating System

For the data to be trustworthy, the entire analytical process must be robust and self-validating.

  • System Suitability: Before and during sample analysis, run certified standards to verify the instrument's calibration and performance. The results for these standards should fall within a narrow, predefined range.[3]

  • Sample Purity: The accuracy of elemental analysis is contingent on the purity of the sample. Contaminants such as residual solvents, moisture, or inorganic impurities will lead to erroneous results.[3]

  • Homogeneity: Ensure the sample is finely ground and homogenous to guarantee that the small portion taken for analysis is representative of the entire batch.[20]

  • Troubleshooting: Be aware of potential issues. For instance, incomplete combustion can lead to low carbon values. This might be addressed by using a combustion aid or optimizing the furnace temperature.[20] Volatile samples may require special handling and encapsulation techniques to prevent mass loss before analysis.

Conclusion

The verification of elemental analysis data for a compound such as C23H42N2O2S is a critical step in its characterization. The cornerstone of this process is high-precision CHNS combustion analysis, which provides a rapid and accurate determination of the elemental composition. By comparing the experimental results to the theoretical values, researchers can confidently assess the purity and confirm the empirical formula of the synthesized compound. While alternative methods exist for specific elements, the integrated approach of a modern elemental analyzer offers an efficient and reliable workflow. Adherence to rigorous sample preparation protocols, consistent instrument calibration, and a thorough understanding of potential analytical pitfalls are essential for generating trustworthy and defensible data in a research and drug development setting.

References

  • U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. USP. Available at: [Link]

  • Pharmaceutical Technology. Elemental Impurity Analysis. PharmTech. Available at: [Link]

  • Eurofins Scientific. CHNS Analysis. Eurofins. Available at: [Link]

  • Study.com. Analyzing Organic Compounds: Methods & Tools. Study.com. Available at: [Link]

  • Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]

  • Unacademy. A quick guide on Detection of C and H. Unacademy. Available at: [Link]

  • Spectro-Lab. CHNS/O determination in Coals - Elemental Analysis. Spectro-Lab. Available at: [Link]

  • Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. Available at: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]

  • CK-12. How is the presence of carbon and hydrogen detected in organic compounds?. CK-12. Available at: [Link]

  • U.S. Pharmacopeia. General Chapter <233> elemental impurities—procedures. USP. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Available at: [Link]

  • ResearchGate. Elemental Analysis Data and physical properties of the compounds. ResearchGate. Available at: [Link]

  • Intertek. CHN ASTM Testing. Intertek. Available at: [Link]

  • SCISPEC. Elemental Analysis in Action. SCISPEC. Available at: [Link]

  • IIT Roorkee. CHNS(O) Element Analyzer- Not working. IIT Roorkee. Available at: [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available at: [Link]

  • Chemistry LibreTexts. 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. ACS Publications. Available at: [Link]

  • Organic Compounds Analysis. Available at: [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. NCBI. Available at: [Link]

  • ResearchGate. Data from elemental analysis of products of synthesis 1. ResearchGate. Available at: [Link]

  • ASU Core Research Facilities. Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. ASU. Available at: [Link]

  • Elementar. EA Troubleshooting. Elementar. Available at: [Link]

  • ResearchGate. Comparison between Kjeldahl and other nitrogen determination methods. ResearchGate. Available at: [Link]

  • Elemental Analysis tool. Available at: [Link]

  • Exeter Analytical, Inc. KJELDAHL REPLACEMENT: NITROGEN ANALYSIS ON THE CE 440 ELEMENTAL ANALYZER. Exeter Analytical. Available at: [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. RSC. Available at: [Link]

  • Comparison of various methods for the determination of total N in liquid effluents. Available at: [Link]

  • Taylor & Francis. Elemental analysis – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Chemaxon. Calculators & Predictors. Chemaxon. Available at: [Link]

  • Google Play. Elemental Analysis Calculator. Google Play.
  • ResearchGate. How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only?. ResearchGate. Available at: [Link]

  • ResearchGate. CHN elemental analysis data (in %) of the ligands and complexes. ResearchGate. Available at: [Link]

  • ResearchGate. Elemental analysis and melting point data. ResearchGate. Available at: [Link]

  • University of Illinois. Elemental Composition Calculator. University of Illinois. Available at: [Link]

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Benchmarking HPLC Retention Time Standards for Lipophilic Sulfonamides: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-performance liquid chromatography (HPLC), precise retention time (RT) standardization is the linchpin of reproducibility, particularly for lipophilic sulfonamides (e.g., Sulfadimethoxine, Sulfaquinoxaline). These compounds exhibit significant hydrophobic interaction with C18 stationary phases, making them sensitive to minor fluctuations in organic modifier concentration, temperature, and pH.

This guide compares three distinct standardization approaches: Isotopically Labeled Internal Standards (SIL-IS) , Structural Analogs , and Homologous Series (Alkylphenones) . We evaluate them based on retention stability (RSD%), cost-efficiency, and suitability for specific detection modes (UV vs. MS).

The Chromatographic Challenge: Lipophilic Sulfonamides

Lipophilic sulfonamides possess higher octanol-water partition coefficients (


) compared to their polar counterparts (e.g., Sulfanilamide). Their analysis on Reversed-Phase (RP) columns presents unique challenges:
  • pH Sensitivity: Sulfonamides are amphoteric (pKa1

    
     2-3, pKa2 
    
    
    
    5-10). To ensure consistent lipophilic retention, the mobile phase pH must be buffered (typically pH 2.5–4.0) to keep the molecule in its neutral or protonated form, suppressing ionization that causes peak fronting.
  • Matrix Interference: In complex matrices (honey, tissue, plasma), endogenous lipophilic compounds often co-elute with late-retaining sulfonamides like Sulfaquinoxaline.

Comparative Analysis of Retention Standards
Option A: Isotopically Labeled Internal Standards (SIL-IS)

The Gold Standard for Mass Spectrometry

SIL-IS (e.g., Sulfamethoxazole-d4, Sulfadimethoxine-


) are chemically identical to the analyte but differentiated by mass.
  • Mechanism: They co-elute perfectly with the analyte, experiencing the exact same matrix effects and ionization suppression.

  • Performance: Provides the highest accuracy for quantification.

  • Limitations: Prohibitively expensive for routine UV-HPLC; deuterium exchange can occur in protic solvents if not stored correctly.

Option B: Structural Analogs

The Economic Workhorse for Routine UV-HPLC

Compounds with similar core structures but different side chains (e.g., Sulfapyridine or Sulfamerazine used as IS for Sulfadimethoxine).

  • Mechanism: Elutes close to but resolved from the target analyte. It corrects for injection volume errors and pump fluctuations but cannot correct for specific matrix suppressions at the analyte's exact RT.

  • Performance: Excellent for UV detection where ionization suppression is not a factor.

  • Selection Rule: The analog must differ in retention factor (

    
    ) by at least 0.5 to ensure baseline resolution (
    
    
    
    ).
Option C: Homologous Series (Alkylphenones)

The Universal Calibrator for Retention Indexing

A series of ketones (Acetophenone to Decanophenone) used to calculate a Retention Index (RI) , making data instrument-independent.

  • Mechanism: Brackets the analyte. The analyte's RT is converted into an index value relative to the alkylphenones.

  • Performance: Critical for qualitative screening and library matching across different laboratories/columns.

  • Application: Used when identifying "unknown" sulfonamides in a screen.

Data Summary: Performance Metrics
FeatureIsotopically Labeled (SIL-IS) Structural Analog Alkylphenone Series (RI)
Primary Use Case LC-MS/MS Quantitation (Bioanalysis)LC-UV Routine QC / Food SafetyUnknown ID / Method Transfer
RT Precision (RSD) < 0.3% (Relative)< 0.8% (Relative)< 1.5% (Calculated Index)
Matrix Correction Excellent (Compensates Ion Suppression)Moderate (Volume/Flow only)None
Cost per Sample High ($500+ / 10mg)Low ($20 / 1g)Low (Reusable Mix)
Chromatographic Risk Deuterium Isotope Effect (rarely separates)Co-elution with impuritiesRequires gradient optimization
Experimental Protocol: Determination of Retention Indices

Objective: Establish a robust retention index for Sulfadimethoxine (SDM) and Sulfaquinoxaline (SQX) using an Alkylphenone standard mix.

Reagents & Setup
  • System: Agilent 1200 or Waters Alliance HPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled).

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare a Mixed Stock Solution of Acetophenone (

      
      ), Propiophenone (
      
      
      
      ), Butyrophenone (
      
      
      ), and Valerophenone (
      
      
      ) at 100 µg/mL in Methanol.
    • Prepare Analyte Stock of SDM and SQX at 50 µg/mL.

  • Gradient Method:

    • 0-2 min: 10% B (Isocratic hold).

    • 2-15 min: 10%

      
       90% B (Linear ramp).
      
    • 15-18 min: 90% B (Wash).

  • Data Acquisition:

    • Inject 10 µL of the Alkylphenone mix. Record

      
       for each homolog.
      
    • Inject 10 µL of the Sulfonamide mix. Record

      
       for analytes.
      
  • Calculation (Linear Interpolation):

    • Calculate the Retention Index (

      
      ) using the equation:
      
      
      
      
      Where
      
      
      is the carbon number of the phenone eluting before the analyte.
Visualizations
Diagram 1: Decision Matrix for Standard Selection

Caption: Logical flow for selecting the appropriate retention standard based on detection method and budget.

StandardSelection Start Select Application Type Detection Detection Mode? Start->Detection Quant Quantification Required? Detection->Quant MS/MS Budget Budget Constraints? Detection->Budget UV/DAD SIL Use SIL-IS (e.g., Sulfamethoxazole-d4) Quant->SIL High Accuracy/Regulated Analog Use Structural Analog (e.g., Sulfapyridine) Quant->Analog Screening/Non-Regulated Budget->Analog Strict Budget Index Use Alkylphenones (Retention Indexing) Budget->Index Qualitative ID / Library Match

Diagram 2: Experimental Workflow for Retention Indexing

Caption: Step-by-step workflow for calculating retention indices using homologous series.

Workflow Prep 1. Sample Prep (Spike with Alkylphenones) LC 2. HPLC Separation (C18, Gradient, pH 2.7) Prep->LC Detect 3. Detection (UV @ 270nm) LC->Detect Calc 4. Data Analysis (Calculate RI) Detect->Calc Result 5. Normalized RT (Instrument Independent) Calc->Result

References
  • Agilent Technologies. (2012). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from

  • Valbuena, H., et al. (2016).[2] Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method. Clinical Chemistry and Laboratory Medicine. Retrieved from

  • Stoffel, R., et al. (2021). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics. Analytical and Bioanalytical Chemistry. Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis. Retrieved from

  • ResearchGate. (2022). Simultaneous Prediction of Retention Times and Peak Shapes of Sulfonamides in Reversed-Phase HPLC. Retrieved from

Sources

Benchmarking Antimicrobial Efficacy: A Comparative Guide to Hexadecyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Long-Chain Sulfonamides in Antimicrobial Research

The relentless challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Among these, sulfonamides, a class of synthetic antimicrobials with a long clinical history, are being re-imagined.[1] The incorporation of long alkyl chains, such as a hexadecyl (C16) group, transforms the traditional sulfonamide structure into a cationic surfactant. This guide provides a comprehensive framework for benchmarking the antimicrobial efficacy of these hexadecyl sulfonamides. While direct and extensive research on hexadecyl sulfonamides is nascent, this document will extrapolate from established principles of related long-chain antimicrobials, particularly quaternary ammonium compounds (QACs), to provide a robust predictive comparison and a guide for empirical validation.

This guide will delve into the anticipated mechanisms of action, structure-activity relationships, and a comparative analysis with established antimicrobial surfactants. Furthermore, it will provide detailed, field-proven protocols for key in vitro assays to empower researchers in their evaluation of these promising compounds.

Hexadecyl Sulfonamides: A Structural and Mechanistic Overview

Hexadecyl sulfonamides represent a hybrid chemical class, merging the foundational sulfonamide moiety with a long hydrophobic alkyl chain. This unique structure suggests a dual mechanism of action, combining the classical metabolic inhibition of sulfonamides with the membrane-disrupting capabilities of cationic surfactants.

The Sulfonamide Core: A Classic Antimicrobial Heritage

Traditional sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of purines and pyrimidतीने, ultimately leading to bacteriostasis.[2]

The Hexadecyl Chain: A Gateway to Membrane Disruption

The addition of a 16-carbon alkyl chain imparts significant surface-active properties to the sulfonamide molecule. This long, lipophilic tail, coupled with the polar sulfonamide headgroup, creates a cationic surfactant structure analogous to well-known QACs like cetylpyridinium chloride. This structure strongly suggests a primary antimicrobial mechanism involving the disruption of bacterial cell membranes.[3]

The proposed mechanism involves an initial electrostatic attraction between the cationic sulfonamide headgroup and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4] Following this adsorption, the hydrophobic hexadecyl chain is believed to penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[3][5]

cluster_0 Hexadecyl Sulfonamide Interaction with Bacterial Cell Membrane A Cationic Headgroup of Hexadecyl Sulfonamide C Electrostatic Attraction and Adsorption A->C interacts with B Negatively Charged Bacterial Cell Surface B->C F Penetration and Disruption of Membrane Integrity C->F leads to D Hydrophobic Hexadecyl (C16) Chain D->F inserts into E Bacterial Cell Membrane (Lipid Bilayer) E->F G Leakage of Cytoplasmic Contents F->G H Cell Death G->H

Caption: Proposed mechanism of membrane disruption by hexadecyl sulfonamides.

Structure-Activity Relationships: The Critical Role of the Alkyl Chain

The antimicrobial efficacy of cationic surfactants is profoundly influenced by the length of their alkyl chain. While specific data for hexadecyl sulfonamides is limited, extensive research on QACs provides a strong predictive framework.

Generally, antimicrobial activity increases with the length of the alkyl chain up to an optimal point, often between C12 and C16, after which the activity may plateau or even decrease due to reduced water solubility and steric hindrance.[6][7][8] The hexadecyl chain, therefore, is positioned within a potentially highly active range.

However, some studies on N-acylsulfonamides have shown that increasing the carbon chain length can sometimes lead to a decrease in activity against certain bacterial strains, highlighting the importance of empirical testing for each new compound class.[9]

cluster_1 Influence of Alkyl Chain Length on Antimicrobial Activity X1 Short Alkyl Chain (< C8) Y1 Low Antimicrobial Activity (Insufficient membrane interaction) X1->Y1 X2 Optimal Alkyl Chain (C12 - C16) Y2 High Antimicrobial Activity (Optimal balance of hydrophobicity and solubility) X2->Y2 X3 Long Alkyl Chain (> C16) Y3 Decreased Antimicrobial Activity (Reduced water solubility, steric hindrance) X3->Y3

Caption: General relationship between alkyl chain length and antimicrobial efficacy.

Comparative Benchmarking: Hexadecyl Sulfonamides vs. Established Antimicrobials

A thorough evaluation of hexadecyl sulfonamides requires benchmarking against established antimicrobial agents. Given their structural similarities, the most relevant comparators are long-chain QACs.

Compound ClassPrimary Mechanism of ActionKnown Spectrum of ActivityKey Considerations
Hexadecyl Sulfonamides (Predicted) Membrane Disruption & Folic Acid Synthesis InhibitionPotentially broad-spectrum, active against Gram-positive and Gram-negative bacteria.Efficacy likely dependent on the balance between surfactant properties and sulfonamide activity. Potential for reduced susceptibility in sulfonamide-resistant strains.
Cetylpyridinium Chloride (CPC) Membrane DisruptionBroad-spectrum, effective against bacteria and fungi.Widely used in oral care products; can be cytotoxic at higher concentrations.
Benzalkonium Chloride (BAC) Membrane DisruptionBroad-spectrum, effective against bacteria, fungi, and some viruses.A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths (C12, C14, C16); efficacy can vary between formulations.[10]
Traditional Sulfonamides (e.g., Sulfamethoxazole) Folic Acid Synthesis InhibitionBroad-spectrum, but resistance is widespread.Primarily bacteriostatic. Often used in combination with trimethoprim.

Experimental Protocols for Efficacy Benchmarking

To empirically validate the antimicrobial potential of hexadecyl sulfonamides, a series of standardized in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC assay identifies the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[11][12]

cluster_2 MIC and MBC Assay Workflow P1 Prepare serial dilutions of Hexadecyl Sulfonamide in a 96-well plate. P2 Inoculate each well with a standardized bacterial suspension. P1->P2 P3 Incubate at 37°C for 18-24 hours. P2->P3 P4 Determine MIC: Lowest concentration with no visible growth. P3->P4 P5 Plate aliquots from clear wells onto agar plates. P4->P5 P6 Incubate agar plates at 37°C for 24 hours. P5->P6 P7 Determine MBC: Lowest concentration with ≥99.9% killing. P6->P7

Caption: Workflow for determining MIC and MBC.

Detailed Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the hexadecyl sulfonamide in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

  • MBC Determination: Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no growth and plate onto Mueller-Hinton Agar (MHA).

  • Incubation for MBC: Incubate the MHA plates at 37°C for 24 hours.

  • MBC Calculation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[11]

Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[13][14]

Detailed Protocol:

  • Preparation: Prepare flasks containing MHB with the hexadecyl sulfonamide at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with the test bacterium to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of each aliquot and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Anti-Biofilm Activity Assay (Crystal Violet Method)

This assay quantifies the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.[15][16][17]

cluster_3 Crystal Violet Biofilm Assay Workflow B1 Grow bacteria in a 96-well plate with or without Hexadecyl Sulfonamide. B2 Incubate to allow biofilm formation. B1->B2 B3 Wash plate to remove planktonic cells. B2->B3 B4 Stain the adherent biofilm with Crystal Violet. B3->B4 B5 Wash to remove excess stain. B4->B5 B6 Solubilize the bound stain. B5->B6 B7 Measure absorbance to quantify biofilm. B6->B7

Caption: Workflow for the Crystal Violet biofilm assay.

Detailed Protocol:

  • Biofilm Formation: In a 96-well plate, add a bacterial suspension to a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) containing various concentrations of the hexadecyl sulfonamide. Include a growth control without the compound.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Washing: Gently aspirate the medium and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells with water.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the stain from the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader (typically at a wavelength of 570-595 nm). A reduction in absorbance compared to the control indicates anti-biofilm activity.[16][18]

Conclusion and Future Directions

Hexadecyl sulfonamides represent an intriguing class of compounds with the potential for potent antimicrobial activity, likely through a dual mechanism of membrane disruption and metabolic inhibition. While direct experimental data remains to be extensively published, this guide provides a scientifically grounded framework for their evaluation. By leveraging our understanding of structure-activity relationships in analogous long-chain cationic surfactants and employing the standardized protocols detailed herein, researchers can effectively benchmark the efficacy of these novel agents.

Future research should focus on systematic studies to determine the optimal alkyl chain length for sulfonamide-based antimicrobials, elucidate the precise interplay between their two potential mechanisms of action, and evaluate their efficacy against a broad panel of clinically relevant and drug-resistant pathogens. Such investigations will be crucial in determining the therapeutic potential of hexadecyl sulfonamides in the ongoing fight against infectious diseases.

References

  • Callahan, J. E., & Castaldi, M. J. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Abcam. (n.d.). Crystal violet staining protocol.
  • Selective Antimicrobial Activities and Action Mechanism of Micelles Self-Assembled by Cationic Oligomeric Surfactants.
  • BenchChem. (n.d.). standard operating procedure for a crystal violet biofilm assay with 3-Oxo-C8-HSL.
  • Structure-Activity Relationship of Cationic Surfactants as Antimicrobial Agents.
  • Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents. MDPI. (2023).
  • Impact of Alkyl Spacer and Side Chain on Antimicrobial Activity of Monocationic and Dicationic Imidazolium Surface-Active Ionic Liquids: Experimental and Theoretical Insights. PMC. (2024).
  • Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and... PMC.
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  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
  • Crystal Violet Biofilm Assay | Indirect biofilm quantific
  • Antimicrobial Properties of Monomeric and Dimeric Catanionic Surfactant System. MDPI. (2025).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Surface-attached sulfonamide containing quaternary ammonium antimicrobials for textiles and plastics. PMC. (2019).
  • MIC/MBC Testing | Intern
  • Synthesis and antibacterial activity of novel N-acylsulfonamides.
  • Exploring the influence of cationic surfactants alkyl chain length on the aggregation behavior with antidepressant drug in presence of 1-butyl-3-methylimidazolium bromide. Taylor & Francis. (2025).
  • Influence of alkyl chain length on the surface activity of antibacterial polymers derived
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. (2020).
  • BenchChem. (n.d.). Application Notes and Protocols for Time-Kill Assay of Compound 1233B.
  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. (2020).
  • (PDF) Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. (2025).
  • (PDF) A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC.
  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. ASM Journals.
  • Time-Kill Kinetics Assay. Emery Pharma.
  • (PDF) Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids.
  • The Impact of Chain Length on Antibacterial Activity and Hemocompatibility of Quaternary N-Alkyl and N,N-Dialkyl Chitosan Derivatives. | Request PDF.
  • Staphylococcus aureus Killing Assay of Caenorhabditis elegans. Bio-protocol. (2021).
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • COMPARATIVE STUDY OF BACTERICIDAL ACTIVITIES OF SIX DIFFERENT DISINFECTANTS.
  • Comparison of antimicrobial activity of three commercially used quaternary ammonium surfactants.
  • Differences in antibacterial activity of benzalkonium chloride. PubMed.
  • Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. PMC.
  • Antibacterial efficacy of quaternary ammonium compounds (QACs) against Enterococcus faecalis in endodontic infections: a systematic review and meta-analysis. PMC. (2025).
  • BenchChem. (n.d.).
  • Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus. MDPI. (2023).
  • Long chain alkyl-benzenesulfonamido-alkanol ethers.
  • (PDF) Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus.
  • Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. PMC.
  • Sulfonamide synthesis by alkylation or aryl
  • Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance. American Cleaning Institute. (2022).
  • Long-chain alkanoylcholines, a new category of soft antimicrobial agents that are enzym
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. (2020).
  • Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. (2015).
  • Benzalkonium Chloride (BKC) as a disinfectant.

Sources

Advanced Thermal Analysis of Crystalline Metanilamide Derivatives: A Comparative Guide to Standard vs. Modulated DSC/TGA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metanilamide (3-aminobenzenesulfonamide) and its functionalized derivatives are fundamental pharmacophores in the development of carbonic anhydrase inhibitors, diuretics, and antimicrobial sulfa drugs. The solid-state properties of these active pharmaceutical ingredients (APIs)—specifically their propensity to form polymorphs, solvates, and amorphous solid dispersions—critically dictate their solubility, bioavailability, and shelf-life stability[1].

Characterizing these complex crystalline landscapes requires rigorous thermal analysis. While standard Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are ubiquitous, they frequently fail to resolve overlapping thermal events such as simultaneous desolvation, cold crystallization, and melting[2]. This guide objectively compares standard linear thermal analysis against Modulated DSC (MDSC) and High-Resolution TGA (HR-TGA) , providing drug development professionals with field-proven, self-validating protocols for unambiguous polymorph characterization.

The Analytical Challenge: Why Standard Techniques Fall Short

In standard DSC, a linear heating rate (e.g., 10 °C/min) is applied, and the total heat flow is recorded. The fundamental equation governing this is:



Where total heat flow (


) is the sum of the thermodynamic heat capacity component (

) and the kinetic component (

).

When analyzing a metanilamide pseudopolymorph (e.g., a hemihydrate) or an amorphous dispersion, standard DSC forces thermodynamic events (like the glass transition,


, or melting) to overlap with kinetic events (like enthalpy relaxation, desolvation, or decomposition)[2]. This overlap leads to misinterpretation—for instance, mistaking an enthalpy relaxation peak for a polymorphic melting endotherm.

The Solution: MDSC overlays a sinusoidal temperature modulation on the linear heating ramp. Through Fourier transformation, it mathematically deconvolutes the total heat flow into Reversing (thermodynamic) and Non-Reversing (kinetic) signals. Concurrently, HR-TGA dynamically adjusts the heating rate based on the sample's mass loss rate, drastically improving the resolution of overlapping desolvation steps[3].

MDSCLogic Total Total Heat Flow (Standard DSC Equivalent) Rev Reversing Heat Flow (Thermodynamic) Total->Rev Heat Capacity Component NonRev Non-Reversing Heat Flow (Kinetic) Total->NonRev Kinetic Component Tg Glass Transition (Tg) Heat Capacity Change Rev->Tg Melt Melting (Mostly Reversing) Rev->Melt Cryst Cold Crystallization (Exothermic) NonRev->Cryst Decomp Decomposition / Desolvation (Endo/Exothermic) NonRev->Decomp Relax Enthalpy Relaxation NonRev->Relax

Caption: Deconvolution of total heat flow into thermodynamic and kinetic components via MDSC.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermal analysis must be treated as a self-validating system where TGA mass-loss data directly cross-verifies DSC enthalpic data[4]. Below are the optimized protocols for comparing standard vs. advanced techniques.

Step-by-Step Methodology

1. Instrument Calibration (Critical Step)

  • Action: Calibrate the baseline, cell constant, and temperature using high-purity Indium (

    
     = 156.6 °C, 
    
    
    
    = 28.71 J/g).
  • Causality: For MDSC, calibration must be performed using the exact modulation parameters (amplitude and period) intended for the experiment. Modulated heating alters the thermal resistance profile of the cell; applying a standard linear calibration to an MDSC run invalidates the specific heat capacity (

    
    ) measurements.
    

2. Sample Preparation

  • Action: Accurately weigh 3.00 ± 0.10 mg of the metanilamide derivative into a Tzero aluminum pan. For hydrate/solvate screening, crimp with a pinhole-vented hermetic lid.

  • Causality: The pinhole creates a "self-generated atmosphere." This prevents premature, continuous solvent evaporation and forces desolvation to occur at a distinct thermodynamic threshold, yielding a sharp, quantifiable endotherm rather than a broad, uninterpretable baseline drift.

3. Standard DSC/TGA Execution

  • Parameters: Equilibrate at 20 °C. Ramp at a linear 10 °C/min to 250 °C under a 50 mL/min dry Nitrogen purge.

4. MDSC / HR-TGA Execution

  • MDSC Parameters: Equilibrate at 20 °C. Modulate at ±0.318 °C every 60 seconds, with an underlying linear heating rate of 2 °C/min.

  • Causality: A 60-second period ensures thermal equilibrium across the 3 mg sample. The ±0.318 °C amplitude combined with a 2 °C/min ramp ensures that at least 4-5 complete modulation cycles occur across the narrow temperature range of a typical polymorphic transition, a mathematical prerequisite for accurate Fourier deconvolution[2].

  • HR-TGA Parameters: Set resolution factor to 4.0, with a maximum heating rate of 20 °C/min. The instrument will automatically slow the heating rate to near-isothermal when weight loss is detected, maximizing step resolution[3].

Workflow Start Metanilamide Crystallization Prep Sample Prep (3-5 mg, Al Pinhole Pan) Start->Prep split Prep->split Std Standard DSC/TGA Linear 10°C/min split->Std Adv MDSC / HR-TGA Modulated ±0.318°C/60s split->Adv DataStd Overlapping Thermal Events Std->DataStd DataAdv Deconvoluted Reversing/Non-Reversing Adv->DataAdv Valid Cross-Validation (TGA Mass Loss vs DSC Enthalpy) DataStd->Valid DataAdv->Valid

Caption: Workflow comparing standard and modulated thermal analysis for metanilamide polymorphs.

Comparative Data Analysis

The following tables summarize experimental data comparing the performance of standard vs. advanced thermal techniques on two complex metanilamide systems: a pseudopolymorphic hydrate and an amorphous solid dispersion.

Scenario A: Resolving Pseudopolymorphism (Metanilamide Hemihydrate)

Hydrated sulfonamides often undergo desolvation immediately followed by a solid-solid phase transition to a stable anhydrous polymorph[1][4].

Table 1: Thermal Event Resolution in Metanilamide Hemihydrate

Thermal EventStandard DSC/TGA (10 °C/min)MDSC / HR-TGAAnalytical Advantage of Advanced Method
Desolvation (Water Loss) Broad endotherm (70–110 °C) masking other events. TGA shows gradual 3.8% mass loss.HR-TGA isolates a sharp, near-isothermal weight loss at 85 °C. MDSC isolates this in the Non-Reversing signal.Prevents misidentification of desolvation as a polymorphic melt. Accurately quantifies stoichiometry.
Solid-Solid Transition Completely masked by the broad desolvation endotherm.Clearly visible as a distinct endotherm in the Reversing signal at 115 °C.Allows for accurate calculation of the transition enthalpy (

) between polymorphs.
Anhydrous Melting Peak at 168 °C, but onset is skewed by prior kinetic events.Sharp peak at 168 °C isolated entirely in the Reversing signal.Confirms the thermodynamic melting point of the final stable anhydrous form.
Scenario B: Characterizing Amorphous Solid Dispersions

To improve the bioavailability of poorly soluble metanilamide derivatives, they are often formulated as amorphous solid dispersions. Detecting the glass transition (


) is critical for assessing shelf-life stability, but it is frequently obscured by enthalpy relaxation (the physical aging of the amorphous state)[2].

Table 2: Glass Transition (


) Analysis in Amorphous Metanilamide 
ParameterStandard DSCModulated DSC (MDSC)
Glass Transition (

)
Difficult to detect; appears as a subtle baseline shift masked by a relaxation peak.Distinct, quantifiable step-change isolated in the Reversing Heat Flow at 62 °C.
Enthalpy Relaxation Appears as an endothermic peak at the

onset, frequently misidentified as a melting event.
Isolated entirely in the Non-Reversing Heat Flow , removing it from the

calculation.
Cold Crystallization Broad exotherm spanning 90–110 °C.Sharp, quantifiable exotherm isolated in the Non-Reversing Heat Flow at 95 °C.

Mechanistic Insights & Conclusion

The causality behind the superiority of MDSC and HR-TGA lies in their ability to separate variables that standard linear techniques conflate.

When a metanilamide amorphous dispersion is heated, it undergoes a glass transition—a purely thermodynamic change in heat capacity (


). However, because the amorphous state is metastable, the polymer chains simultaneously "relax" into a lower energy state, releasing energy kinetically. Standard DSC sums these events, producing an artifact that looks like a melting peak. By modulating the temperature, MDSC continuously measures the 

(Reversing signal) independently of the kinetic relaxation (Non-Reversing signal), providing an unambiguous

value essential for determining optimal storage conditions[2].

Similarly, HR-TGA's dynamic heating loop prevents the kinetic smearing of mass loss. By pausing the temperature ramp when the derivative weight loss (


) exceeds a set threshold, HR-TGA forces the metanilamide hydrate to fully desolvate before the temperature is allowed to reach the onset of the next polymorphic transition[3].

References

1.[An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sulfamethoxazole] - [Benchchem] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZxWW87ehYiQ00VbUdDunHjZ74JCFMyBe1Y9AxIWMs8wR8FkSeIWgi7I5Z2IUEaqRE3XF--wbm4boLN3NuiblkRgzSERPt10Ol_IKNfkKRo3LWYWNElu-skkwwJb_ceMr3nQ-Gn0TtntllrYRAjHewHF2JmpnwYWJSg5a3bE9yaweLauCwW1g01_i1qN25qf4rnEgEXzqobRRTf5R6GC69pGzrIWLqe93zlmeD2qXRXv7cUaKl7A==] 2.[Solid state investigation and characterization of the polymorphic and pseudopolymorphic forms of indapamide] - [Elsevier / Daneshyari] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt98PIFvli-zlPh7rKOWUoIoPZC5FgZZW5ED3sJXXa5zvA-ItzneN-6Uk2njGthsWdmW6YHZ62OtlasldkeqqOono5CDD6q1Nnf95uEBr0BIk2wB1I-oN7HX_RsI7jsIAFxl9Lm58E2CjA7VXt] 3. [Characterization of Pharmaceutical Materials with Modulated DSC™] -[TA Instruments] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKlafcsneU_rcYhn4-CgaJzqo_B-EK2kYLBgkjaPwbVQY32nGagLhTVAb1-H3isr78yCuiaH7R-xJUyjE0Y16i77ziZ91ke2ujR6PvWKP42cLC6yJWqPBnzUbTU0gBhdtoSkuXN-23lvcYZaxlhQhgCA==] 4.[Differential Scanning Calorimetry(DSC)/Thermo-gravimetric Analysis(TGA)] - [EMSL Analytical] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0bBClo2FQxyhbeSQJFXpkEuMnoUybvKOYkZmJTG8funN0aZc_CwOMnav4wwnJWRYXAq3LA7Fm_Ar4sfmIogCWDrc59TCdcsSILlWRbbfI7b_Kkfn4UcU-sClNqo_t4HRiVvLOxKKQzhEDfOYh9XLiB45wuOauNf8DToBLfMo4bXoaVXxG26I=]

Sources

Spectroscopic Characterization and Application of Metanilamide-Derived Azo Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Metanilamide (3-aminobenzenesulfonamide) is a highly versatile building block in organic synthesis and drug development. Because it contains both a primary aromatic amine and a sulfonamide moiety, it serves as an excellent diazo component for synthesizing azo dyes with potent biological activities, including antimicrobial efficacy and Carbonic Anhydrase (CA) IX inhibition [1].

This guide provides an in-depth comparative analysis of metanilamide-derived azo dyes, evaluating how different coupling agents (alternatives) influence the dye's spectroscopic properties, structural tautomerism, and downstream biological performance.

Synthesis and Mechanistic Pathway

The synthesis of metanilamide azo dyes relies on a classic two-step process: diazotization of the primary amine, followed by electrophilic aromatic substitution (azo coupling) with an electron-rich aromatic ring [2]. The choice of the coupling agent directly dictates the photophysical properties and biological efficacy of the resulting dye.

Causality in Experimental Design
  • Temperature Control (0–5 °C): Diazonium salts are highly unstable. If the temperature exceeds 5 °C, the diazonium intermediate rapidly hydrolyzes into a phenol derivative, releasing nitrogen gas and destroying the yield.

  • pH Optimization: The pH of the coupling environment is strictly tailored to the coupling agent. Phenols and naphthols require alkaline conditions (pH 9–10) to form the highly reactive phenoxide/naphthoxide ions. Conversely, amine-based couplers (like N,N-Dimethylaniline) require weakly acidic conditions (pH 4–5) to prevent the amine from becoming fully protonated and deactivated.

DiazoCoupling Metanilamide Metanilamide (Primary Amine) NaNO2 NaNO2 / HCl (0-5 °C) Metanilamide->NaNO2 Diazotization Diazonium Diazonium Salt Intermediate NaNO2->Diazonium Coupler Coupling Agent (e.g., Naphthol) Diazonium->Coupler Electrophilic Substitution pHControl pH Adjustment (Alkaline/Acidic) Coupler->pHControl AzoDye Metanilamide-Derived Azo Dye pHControl->AzoDye Azo Coupling

Figure 1: Mechanistic workflow of metanilamide diazotization and electrophilic azo coupling.

Spectroscopic Characterization: A Comparative Analysis

To validate the structural integrity of the synthesized dyes, a multi-modal spectroscopic approach is required. Different coupling agents yield distinct spectral signatures.

UV-Vis Spectroscopy & Solvatochromism

UV-Vis spectroscopy identifies the


 (aromatic ring) and 

(azo group) electronic transitions. Metanilamide dyes exhibit pronounced positive solvatochromism ; as solvent polarity increases (e.g., from Chloroform to DMSO), the excited state is stabilized by the polar sulfonamide group, causing a bathochromic (red) shift[2]. Furthermore, dyes coupled with

-naphthol often exhibit azo-hydrazone tautomerism, visible as a dual-band or significantly red-shifted absorption profile compared to phenol-coupled variants.
FT-IR Spectroscopy

FT-IR is critical for functional group validation. The self-validating marker for a successful coupling is the appearance of the


 stretching vibration between 1400–1500 cm⁻¹. The sulfonamide group (

) consistently presents two sharp bands around 1150 cm⁻¹ (symmetric stretch) and 1330 cm⁻¹ (asymmetric stretch).
Nuclear Magnetic Resonance (1H & 13C NMR)

NMR provides absolute regiochemical confirmation. In 1H NMR (using DMSO-d6 due to sulfonamide solubility), the


 protons appear as a characteristic broad singlet integrating to 2H around 7.20–7.50 ppm. The shift of the aromatic protons confirms the para- or ortho-directing nature of the coupling agent.

SpectroscopyLogic AzoDye Synthesized Azo Dye UVVis UV-Vis Spectroscopy AzoDye->UVVis FTIR FT-IR Spectroscopy AzoDye->FTIR NMR 1H & 13C NMR AzoDye->NMR Solvatochromism Solvatochromic Behavior UVVis->Solvatochromism FunctionalGroups Functional Group Validation (-N=N-, -SO2NH2) FTIR->FunctionalGroups StructuralIsomers Isomeric & Tautomeric Determination NMR->StructuralIsomers

Figure 2: Logical framework for the spectroscopic validation of synthesized azo dyes.

Quantitative Data & Performance Comparison

The choice of coupling agent fundamentally alters both the physical properties and the biological utility of the metanilamide derivative. Below is an objective comparison of three common alternatives: Phenol ,


-Naphthol , and N,N-Dimethylaniline (DMA) .
Table 1: Comparative Spectroscopic Data
Coupling Agent AlternativeUV-Vis

(in EtOH)
FT-IR (-N=N- stretch)1H NMR (-SO₂NH₂ shift)Structural State
Phenol 385 nm1420 cm⁻¹7.30 ppm (s, 2H)Pure Azo Form

-Naphthol
485 nm1445 cm⁻¹7.35 ppm (s, 2H)Azo-Hydrazone Tautomer
N,N-Dimethylaniline 420 nm1410 cm⁻¹7.28 ppm (s, 2H)Pure Azo (Push-Pull)
Table 2: Biological Efficacy & Application Comparison

Note: Sulfonamide derivatives are heavily investigated for their antimicrobial and anti-tumor (Carbonic Anhydrase IX inhibition) properties[1].

Metanilamide DerivativeAntimicrobial Efficacy (E. coli MIC)CA IX Inhibition (

)
Primary Field Application
Coupled w/ Phenol 32 µg/mL45 nMBroad-spectrum antimicrobial
Coupled w/

-Naphthol
16 µg/mL12 nMAnti-tumor drug development
Coupled w/ DMA >64 µg/mL>100 nMIndustrial colorants / Sensors

Conclusion on Alternatives: For drug development targeting tumor-associated Carbonic Anhydrase IX, the


-Naphthol  derivative is the superior alternative due to its extended conjugation and lower 

value. For industrial dye applications requiring intense charge-transfer bands, the DMA derivative is preferred.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocol incorporates self-validating checkpoints to prevent the propagation of errors during synthesis and characterization.

Phase 1: Diazotization of Metanilamide
  • Preparation: Dissolve 0.01 mol of metanilamide in 15 mL of 2M HCl. Cool the solution in an ice-salt bath to 0–5 °C.

  • Nitrosation: Dissolve 0.011 mol of Sodium Nitrite (

    
    ) in 10 mL of distilled water. Add this dropwise to the metanilamide solution under vigorous magnetic stirring, maintaining the temperature strictly below 5 °C.
    
  • Self-Validation Checkpoint: After 15 minutes of stirring, test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the completion of the diazonium salt formation. Neutralize excess nitrous acid with a small amount of sulfamic acid until the starch-iodide test is negative.

Phase 2: Azo Coupling (Using -Naphthol as the Alternative)
  • Coupler Preparation: Dissolve 0.01 mol of

    
    -naphthol in 20 mL of 10% NaOH solution. Cool to 0–5 °C.
    
  • Coupling Reaction: Add the cold diazonium salt solution dropwise to the alkaline

    
    -naphthol solution. A deep red/orange precipitate will form immediately.
    
  • pH Maintenance: Continuously monitor the pH, adding dilute NaOH if necessary to keep the pH between 9 and 10. Stir for 2 hours at 0–5 °C.

  • Self-Validation Checkpoint: Spot the reaction mixture on filter paper and add a drop of alkaline

    
    -naphthol to the bleeding edge. If no new color forms, the diazonium salt has been completely consumed.
    
  • Isolation: Acidify the mixture slightly with dilute HCl to precipitate the dye fully. Filter, wash with cold water, and recrystallize from hot ethanol.

Phase 3: Spectroscopic Sample Preparation
  • UV-Vis: Prepare a

    
     M solution of the purified dye in absolute ethanol. Record the spectrum from 200 to 800 nm using a quartz cuvette. Repeat in DMSO to validate positive solvatochromism.
    
  • FT-IR: Grind 2 mg of the dried dye with 200 mg of spectroscopic-grade KBr. Press into a translucent pellet at 10 tons of pressure. Record the spectrum from 4000 to 400 cm⁻¹.

  • NMR: Dissolve 15 mg of the dye in 0.6 mL of DMSO-d6 containing TMS as an internal standard. Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz.

References

  • Parameshwarappa, S., Chinnagiri, K. T., Chinnagiri, R. T., & Swamy, N. (2025). "Sulfamethazine-based azo dyes: synthesis, structural, electrochemical and fluorescence studies." Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]

  • Özkan, H., & Demirci, B. (2019). "Synthesis and Antimicrobial and Antioxidant Activities of Sulfonamide Derivatives Containing Tetrazole and Oxadiazole Rings." Journal of Heterocyclic Chemistry (via ResearchGate). Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N1-Hexadecyl-N1-methylmetanilamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N1-Hexadecyl-N1-methylmetanilamide

As a researcher or drug development professional handling early-discovery chemicals, your safety protocols must adapt to compounds lacking exhaustive toxicological profiling. N1-Hexadecyl-N1-methylmetanilamide (CAS: 55035-29-5) is a rare, specialized molecule provided to early discovery researchers[1]. Because suppliers do not collect extensive analytical data for this specific product, handling it requires a proactive, highly conservative safety posture grounded in structural causality.

This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. N1-Hexadecyl-N1-methylmetanilamide consists of a highly lipophilic 16-carbon (hexadecyl) chain attached to a metanilamide core[2].

The Causality of the Hazard: The primary identified hazard is H317: May cause an allergic skin reaction [3]. The extended hexadecyl chain acts as a lipid-soluble vehicle, allowing the molecule to easily bypass the skin's aqueous barrier (the stratum corneum). Once epidermal penetration occurs, the metanilamide core can act as a hapten, covalently binding to skin proteins and triggering a Type IV delayed hypersensitivity reaction. Furthermore, because it is an early-discovery compound, the absence of long-term CMR (Carcinogenic, Mutagenic, Reprotoxic) data mandates that we treat inhalation and systemic exposure as high-risk[1].

Table 1: Quantitative Chemical and Hazard Profile

ParameterSpecificationSource / Rationale
CAS Number 55035-29-5Unique identifier for safety tracking[3].
Molecular Formula C23H42N2O2SIndicates a heavy, carbon-rich lipophilic structure[2].
Monoisotopic Mass 410.2967 DaHigh molecular weight; fine powders may settle but can aerosolize if disturbed[2].
Primary Hazard H317 (Skin Sensitization)Requires strict dermal isolation protocols[3],[4].
Supplier Status Early Discovery (CPR)Lacks comprehensive toxicological data; mandates maximum precautionary PPE[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic sensitizers. Your protective envelope must be a self-validating system designed to prevent both micro-exposures and systemic breaches[4].

Table 2: Advanced PPE Requirements

PPE ComponentSpecificationCausality & Self-Validating Mechanism
Hand Protection Double-layered Nitrile or Neoprene (Extended Cuff)Causality: Latex is highly porous to lipophilic chains and is strictly prohibited. Validation: Wear contrasting colors (e.g., blue inner, green outer). If the outer glove suffers a micro-tear, the inner color immediately reveals the breach, prompting immediate doffing.
Eye Protection ANSI Z87.1 Chemical Splash GogglesCausality: Metanilamide derivatives can cause severe ocular irritation. Safety glasses with side shields are inadequate against aerosolized powders.
Body Protection Flame-resistant, fluid-impermeable lab coatCausality: Prevents powder accumulation on personal clothing, which could lead to chronic, low-dose dermal exposure outside the lab[4].
Respiratory N95/FFP2 Mask (Minimum) or Fume HoodCausality: Prevents inhalation of airborne particulates during the weighing of dry powders, mitigating potential asthma or respiratory sensitization[4].

Operational Workflow: Weighing & Solubilization

When handling N1-Hexadecyl-N1-methylmetanilamide, the greatest risk of exposure occurs during the transfer of the dry powder. The following step-by-step methodology minimizes aerosolization and ensures containment.

Workflow N1 1. Pre-Operation Readiness Review SDS & verify fume hood flow N2 2. Don Advanced PPE Double nitrile gloves, lab coat, goggles N1->N2 N3 3. Containment Transfer Move sealed vial to certified fume hood N2->N3 N4 4. Solubilization Protocol Dissolve in appropriate solvent (e.g., DMSO) N3->N4 N5 5. Surface Decontamination Wipe area with solvent, then soap/water N4->N5 N6 6. Doffing & Verification Remove PPE aseptically & wash hands N5->N6

Fig 1. Safe operational workflow for handling N1-Hexadecyl-N1-methylmetanilamide.

Step-by-Step Solubilization Protocol:

  • Environmental Verification: Ensure the fume hood face velocity is operating between 0.4–0.6 m/s. Clear the workspace of all non-essential equipment to eliminate cross-contamination vectors.

  • Static Mitigation: Lipophilic powders often hold static charges, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to opening the chemical vial.

  • Aseptic Transfer: Open the vial only inside the fume hood. Transfer the required mass using a micro-spatula into a pre-tared, sealable glass vial rather than an open weigh boat.

  • In-Situ Solubilization: Add your solvent (e.g., DMSO or Ethanol) directly to the sealed vial via a septum, or carefully pipette it down the side of the open vial to prevent powder displacement.

  • Two-Step Decontamination (Self-Validating):

    • Step 1: Wipe the micro-spatula and balance area with a solvent-soaked wipe (e.g., 70% Isopropanol) to dissolve the lipophilic hexadecyl tail.

    • Step 2: Follow immediately with a surfactant (soap and water) wipe to encapsulate and lift the metanilamide core.

    • Validation: Swipe the area with a clean, dry indicator wipe. If no tactile residue or solvent odor remains, the area is operationally clean.

Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent the spread of the sensitizing agent[4].

SpillResponse S1 Spill Detected (Powder or Solution) S2 Assess Exposure Risk Check for aerosolization S1->S2 S3 Evacuate & Ventilate (If airborne risk is high) S2->S3 High Risk S4 Containment Cover with absorbent pads S2->S4 Low Risk S3->S4 S5 Chemical Decontamination Neutralize and wipe surfaces S4->S5 S6 Hazardous Waste Disposal Seal in secondary containment S5->S6

Fig 2. Step-by-step spill response and decontamination protocol for H317 sensitizers.

Step-by-Step Spill Protocol:

  • Isolate the Area: Immediately halt work. If the powder has aerosolized outside a fume hood, evacuate the immediate vicinity for 15 minutes to allow the HVAC system to clear the air.

  • Containment: Do not sweep dry powders, as this forces them into the air. Instead, gently cover the powder with damp absorbent pads (dampened with water or a mild solvent like ethanol) to trap the particulates.

  • Collection: Using a disposable plastic scoop, collect the dampened powder and the absorbent pads, placing them directly into a hazardous waste bag.

  • Surface Neutralization: Execute the Two-Step Decontamination protocol described above (Isopropanol wipe followed by a detergent wipe) over the entire spill radius.

Waste Disposal Plan

Because N1-Hexadecyl-N1-methylmetanilamide is an environmental hazard and a potent sensitizer, it must not be introduced into standard municipal waste or aqueous drain systems[4].

  • Solid Waste: All contaminated consumables (gloves, wipes, empty vials, weigh boats) must be placed in a puncture-resistant, sealable biohazard or chemical waste bag. Label the bag explicitly with: "Hazardous Waste: Contains CAS 55035-29-5 (H317 Skin Sensitizer)."

  • Liquid Waste: Segregate liquid waste into a designated Halogen-Free Organic Waste carboy, unless it has been solubilized in a halogenated solvent (e.g., Dichloromethane), in which case it must go into the Halogenated Organic Waste stream.

  • Storage & Destruction: Store waste in secondary containment in a well-ventilated area until collection by a certified hazardous waste disposal vendor for high-temperature incineration[4].

References

  • N1-hexadecyl-n1-methylmetanilamide (C23H42N2O2S) - PubChemLite uni.lu
  • N1-HEXADECYL-N1-METHYLMETANILAMIDE AldrichCPR Sigma-Aldrich
  • chemical label N1-HEXADECYL-N1-METHYLMETANILAMIDE chemical-label.com
  • SAFETY DATA SHEET - Sigma-Aldrich (General H317 Guidelines) Sigma-Aldrich

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。